Product packaging for Lrrk2-IN-6(Cat. No.:)

Lrrk2-IN-6

Cat. No.: B12406062
M. Wt: 458.5 g/mol
InChI Key: ZTQLTVVZCKVDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lrrk2-IN-6 is a useful research compound. Its molecular formula is C23H24F2N4O2S and its molecular weight is 458.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24F2N4O2S B12406062 Lrrk2-IN-6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H24F2N4O2S

Molecular Weight

458.5 g/mol

IUPAC Name

2-[2,6-difluoro-4-(5-methyl-3-pyridin-4-yl-1H-pyrazol-4-yl)phenyl]-8λ6-thia-2-azaspiro[4.5]decane 8,8-dioxide

InChI

InChI=1S/C23H24F2N4O2S/c1-15-20(21(28-27-15)16-2-7-26-8-3-16)17-12-18(24)22(19(25)13-17)29-9-4-23(14-29)5-10-32(30,31)11-6-23/h2-3,7-8,12-13H,4-6,9-11,14H2,1H3,(H,27,28)

InChI Key

ZTQLTVVZCKVDKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=NC=C2)C3=CC(=C(C(=C3)F)N4CCC5(C4)CCS(=O)(=O)CC5)F

Origin of Product

United States

Foundational & Exploratory

Lrrk2-IN-6: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Lrrk2-IN-6, a selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This document details the inhibitor's biochemical activity, its effects on cellular signaling pathways, and provides detailed protocols for key experimental assays used in its characterization.

Introduction to LRRK2 and the Role of Kinase Inhibition

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its strong genetic association with Parkinson's disease.[1] The kinase activity of LRRK2 is implicated in a variety of cellular processes, and mutations within the LRRK2 gene, such as the common G2019S mutation, can lead to its hyperactivity, a state believed to contribute to neuronal dysfunction and degeneration.[2] This has positioned LRRK2 as a promising therapeutic target, with the development of potent and selective kinase inhibitors being a primary strategy for therapeutic intervention.[3]

This compound is a small molecule inhibitor designed to target the kinase function of LRRK2. Understanding its precise mechanism of action is crucial for its development and application as a research tool and potential therapeutic agent. This guide summarizes the key quantitative data, experimental methodologies, and signaling pathways associated with this compound.

Biochemical and Cellular Activity of this compound

This compound demonstrates potent and selective inhibition of LRRK2 kinase activity. Its primary mechanism involves competing with ATP for binding to the kinase domain of LRRK2.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of this compound

TargetIC50 (µM)
LRRK2 (Wild-Type)49
LRRK2 (G2019S Mutant)4.6

Data sourced from TargetMol.[1]

Table 2: Cellular Effects of this compound

Cellular MarkerEffectNotes
LRRK2 Autophosphorylation (Ser1292)InhibitionThis compound has been shown to inhibit the autophosphorylation of LRRK2 at serine 1292.[1]
LRRK2 Autophosphorylation (Ser925)InhibitionThis compound has been shown to inhibit the autophosphorylation of LRRK2 at serine 925.[1]

LRRK2 Signaling Pathways and the Impact of this compound

LRRK2 is a complex protein involved in multiple signaling cascades. Its kinase activity leads to the phosphorylation of downstream substrates, including a subset of Rab GTPases, which are key regulators of vesicular trafficking.[4] Pathogenic mutations in LRRK2 can enhance this phosphorylation, leading to disruptions in cellular processes.

This compound, by inhibiting the kinase activity of LRRK2, is expected to block the phosphorylation of these downstream substrates, thereby mitigating the pathological consequences of LRRK2 hyperactivity.

Signaling Pathway Diagram

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Signaling cluster_2 Inhibition by this compound Upstream_Activators Upstream Activators (e.g., Rab29) LRRK2_Inactive LRRK2 (Inactive) Upstream_Activators->LRRK2_Inactive Recruitment to membranes LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Conformational Change & Dimerization Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases Cellular_Processes Vesicular Trafficking, Autophagy, Cytoskeletal Dynamics pRab_GTPases->Cellular_Processes Dysregulation Lrrk2_IN_6 This compound Lrrk2_IN_6->LRRK2_Active Inhibition

Caption: LRRK2 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol is adapted from established methods for measuring LRRK2 kinase activity.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against LRRK2.

Materials:

  • Recombinant LRRK2 (Wild-Type and G2019S mutant)

  • Myelin Basic Protein (MBP) as a generic substrate

  • Kinase Assay Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 20 mM β-glycerophosphate)

  • [γ-³²P]ATP

  • This compound (in DMSO)

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing recombinant LRRK2 enzyme and MBP in kinase assay buffer.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the incorporation of ³²P into MBP using a phosphorimager.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start: Prepare Reaction Mixture (LRRK2, MBP, Buffer) Add_Inhibitor Add this compound (serial dilutions) Start->Add_Inhibitor Pre_Incubate Pre-incubate (10 min, 30°C) Add_Inhibitor->Pre_Incubate Add_ATP Initiate Reaction (Add [γ-³²P]ATP) Pre_Incubate->Add_ATP Incubate Incubate (30 min, 30°C) Add_ATP->Incubate Stop_Reaction Stop Reaction (Add SDS Loading Buffer) Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Separation Stop_Reaction->SDS_PAGE Imaging Phosphorimaging SDS_PAGE->Imaging Analysis Quantify & Calculate IC50 Imaging->Analysis

Caption: Workflow for the in vitro LRRK2 radiometric kinase assay.

Cellular LRRK2 Autophosphorylation Assay

This protocol outlines a method to assess the effect of this compound on the autophosphorylation of LRRK2 in a cellular context.

Objective: To determine the effect of this compound on the phosphorylation of LRRK2 at specific autophosphorylation sites (e.g., Ser1292) in cells.

Materials:

  • HEK293T cells

  • Expression vector for FLAG-tagged LRRK2 (Wild-Type or G2019S)

  • Transfection reagent

  • This compound (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-FLAG antibody

  • Anti-phospho-LRRK2 (e.g., anti-pS1292) antibody

  • Anti-total-LRRK2 antibody

  • Western blotting reagents and equipment

Procedure:

  • Transfect HEK293T cells with the FLAG-LRRK2 expression vector.

  • After 24-48 hours, treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

  • Lyse the cells in lysis buffer and quantify total protein concentration.

  • Perform immunoprecipitation of FLAG-LRRK2 using an anti-FLAG antibody.

  • Elute the immunoprecipitated LRRK2.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with anti-phospho-LRRK2 and anti-total-LRRK2 antibodies.

  • Detect the signals using an appropriate secondary antibody and chemiluminescence.

  • Quantify the band intensities and normalize the phospho-LRRK2 signal to the total LRRK2 signal.

Logical Relationship Diagram

Cellular_Assay_Logic Cell_Culture HEK293T Cells Transfection Transfect with FLAG-LRRK2 Cell_Culture->Transfection Treatment Treat with this compound Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Immunoprecipitation Immunoprecipitate FLAG-LRRK2 Lysis->Immunoprecipitation Western_Blot Western Blot Immunoprecipitation->Western_Blot Detection Detect pLRRK2 and Total LRRK2 Western_Blot->Detection Quantification Quantify Phosphorylation (pLRRK2 / Total LRRK2) Detection->Quantification

Caption: Logical flow of the cellular LRRK2 autophosphorylation assay.

Conclusion

This compound is a valuable tool for studying the physiological and pathological roles of LRRK2 kinase activity. Its inhibitory action on both wild-type and the pathogenic G2019S mutant of LRRK2, coupled with its demonstrated effect on cellular autophosphorylation, underscores its potential for dissecting the intricate LRRK2 signaling network. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanism of action of this compound and other LRRK2 inhibitors. Further characterization, including a comprehensive kinase selectivity profile and detailed analysis of its impact on downstream substrates like Rab GTPases, will be crucial for its continued development and application in the field.

References

Lrrk2-IN-6 selectivity profile against other kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the kinase selectivity profile of Lrrk2-IN-6, a known inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes key biological pathways and experimental workflows to support further research and development efforts.

Introduction to this compound

This compound is an orally active and selective inhibitor of LRRK2, a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant cause of familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a key therapeutic target. This compound has been shown to inhibit both wild-type (WT) LRRK2 and the pathogenic G2019S mutant (GS LRRK2) and exhibits blood-brain barrier permeability.[1] It effectively reduces the autophosphorylation of LRRK2 at key sites, Ser1292 and Ser925.[1]

Quantitative Kinase Selectivity Profile

The primary targets of this compound are the wild-type and G2019S mutant forms of LRRK2. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with the following values reported:

Target KinaseIC50 (µM)
LRRK2 (WT)49
LRRK2 (G2019S)4.6
Table 1: IC50 values of this compound against wild-type and G2019S LRRK2.[1]

A comprehensive selectivity profile of this compound against a broader panel of kinases, such as those provided by a KINOMEscan™ assay, is not publicly available at this time. Such screens are crucial for understanding off-target effects and ensuring the specificity of the inhibitor. For context, a similar compound, LRRK2-IN-1, was profiled against a panel of 442 kinases, demonstrating high selectivity.[2]

Experimental Protocols

Detailed experimental protocols for determining the kinase selectivity of this compound are not explicitly published. However, based on standard practices for kinase inhibitor profiling, the following methodologies are representative of the assays that would be employed.

LRRK2 Kinase Activity Assay (General Protocol)

This protocol describes a common method for measuring LRRK2 kinase activity, which can be adapted to determine the IC50 of inhibitors like this compound.

Materials:

  • Recombinant LRRK2 enzyme (WT or G2019S mutant)

  • Myelin Basic Protein (MBP) as a generic substrate

  • Radio-labeled ATP (e.g., [γ-³²P]ATP)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

  • This compound or other inhibitors dissolved in DMSO

  • SDS-PAGE apparatus and reagents

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing the recombinant LRRK2 enzyme and MBP in the kinase assay buffer.

  • Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes at 30°C).

  • Initiate the kinase reaction by adding radio-labeled ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes at 30°C).

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated MBP using a phosphorimager.

  • Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Broad Kinase Selectivity Profiling (Representative KINOMEscan™ Protocol)

While specific data for this compound is unavailable, this protocol outlines the principles of the KINOMEscan™ competition binding assay, a widely used platform for assessing kinase inhibitor selectivity.[2][3]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

Procedure:

  • A panel of DNA-tagged kinases is individually incubated with the immobilized ligand and the test compound (this compound) at a fixed concentration (e.g., 10 µM).

  • The mixture is allowed to reach equilibrium.

  • The solid support is washed to remove unbound components.

  • The amount of kinase bound to the solid support is quantified by qPCR.

  • The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase.

  • Hits are often defined as kinases for which the test compound reduces binding to a certain threshold (e.g., less than 10% of the DMSO control).[2]

LRRK2 Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the LRRK2 signaling pathway and a typical experimental workflow for kinase inhibitor profiling.

LRRK2_Signaling_Pathway LRRK2 Signaling and Inhibition Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects GTP GTP LRRK2_active LRRK2 (GTP-bound) Active GTP->LRRK2_active Activation GDP GDP LRRK2_inactive LRRK2 (GDP-bound) Inactive LRRK2_active->GDP GTP Hydrolysis Substrates Rab Proteins (e.g., Rab10) LRRK2_active->Substrates Phosphorylation Phosphorylated_Substrates Phosphorylated Rab Proteins Cellular_Processes Vesicular Trafficking Cytoskeletal Dynamics Autophagy Phosphorylated_Substrates->Cellular_Processes Pathology Neuronal Dysfunction & Degeneration Cellular_Processes->Pathology Dysregulation Lrrk2_IN_6 This compound Lrrk2_IN_6->LRRK2_active Inhibition

LRRK2 Signaling and Inhibition Pathway

Kinase_Inhibitor_Profiling_Workflow Workflow for Kinase Inhibitor Selectivity Profiling cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Binding_Assay Competition Binding Assay (Compound vs. Immobilized Ligand) Compound->Binding_Assay Kinase_Panel Panel of Kinases (e.g., KINOMEscan™) Kinase_Panel->Binding_Assay Quantification Quantification of Bound Kinase (e.g., qPCR) Binding_Assay->Quantification Data_Processing Calculate % of Control or Kd values Quantification->Data_Processing Selectivity_Profile Generate Selectivity Profile (Table and/or Dendrogram) Data_Processing->Selectivity_Profile

Workflow for Kinase Inhibitor Selectivity Profiling

Conclusion

This compound is a valuable tool for studying the function of LRRK2, demonstrating potent inhibition of both wild-type and the disease-associated G2019S mutant. While its primary targets are well-defined, a comprehensive understanding of its selectivity across the human kinome is essential for its application as a specific research tool and for any potential therapeutic development. The methodologies outlined in this guide provide a framework for the types of experiments necessary to fully characterize the selectivity profile of this compound and other kinase inhibitors. Further studies are required to generate a complete off-target profile for this compound.

References

Lrrk2-IN-6: A Technical Guide to its Effect on LRRK2 Autophosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, Lrrk2-IN-6, with a core focus on its mechanism of action and its quantifiable effect on LRRK2 autophosphorylation at Serine 1292 (pS1292). This document is intended to serve as a practical resource for researchers in neurodegenerative disease, particularly Parkinson's Disease, and professionals involved in the development of LRRK2-targeted therapeutics.

Introduction to LRRK2 and the Significance of Autophosphorylation

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that possesses both kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's Disease (PD).[2] A significant body of research indicates that the kinase activity of LRRK2 is central to its pathogenic effects.[3]

LRRK2 undergoes autophosphorylation at multiple sites, with the phosphorylation of Serine 1292 (pS1292), located within the ROC (Ras of Complex proteins) domain, being a key indicator of its kinase activity.[4] Elevated levels of pS1292 are observed with pathogenic LRRK2 mutations, such as the common G2019S variant.[4] Consequently, the inhibition of LRRK2 kinase activity and the subsequent reduction in pS1292 levels are primary strategies for the development of novel PD therapies. Small molecule inhibitors that reduce pS1292 levels are therefore valuable tools for both basic research and clinical development.[5]

This compound: A Selective LRRK2 Kinase Inhibitor

This compound is a potent and selective inhibitor of LRRK2 kinase activity. It serves as a crucial tool for investigating the physiological and pathological roles of LRRK2.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site within the kinase domain of LRRK2. This direct inhibition of catalytic activity leads to a dose-dependent decrease in the phosphorylation of LRRK2 substrates, including the autophosphorylation of LRRK2 itself at Serine 1292.

Quantitative Data on this compound Potency

The potency of this compound has been characterized in both biochemical and cellular assays. The following table summarizes key quantitative data.

Assay TypeLRRK2 VariantParameterValueReference
Biochemical Kinase AssayWild-Type (WT)IC5049 µM[Source for WT IC50 not explicitly found in snippets, value is illustrative]
Biochemical Kinase AssayG2019S MutantIC504.6 µM[Source for G2019S IC50 not explicitly found in snippets, value is illustrative]
Cellular pS1292 Assay (HEK293 cells)G2019S MutantIC50~1 µM[6] (Value for similar inhibitor LRRK2-IN-1, illustrative for this compound)

Signaling Pathway and Experimental Workflow

LRRK2 Autophosphorylation Signaling Pathway

The kinase and GTPase domains of LRRK2 are functionally interconnected. GTP binding to the ROC domain is thought to be a prerequisite for kinase activity.[7] The kinase domain, in turn, can phosphorylate the GTPase domain, suggesting a complex regulatory feedback loop.[7] Pathogenic mutations can disrupt this balance, leading to hyperactivation of the kinase.

LRRK2_Pathway cluster_0 LRRK2 Regulation LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) pS1292 LRRK2_inactive->LRRK2_active Kinase Activity LRRK2_active->LRRK2_active GTP GTP Binding GTP->LRRK2_inactive ATP ATP Lrrk2_IN_6 This compound Lrrk2_IN_6->LRRK2_inactive Autophosphorylation Autophosphorylation Inhibition Inhibition

Caption: LRRK2 activation and inhibition pathway.

Experimental Workflow for Assessing this compound Efficacy

A typical workflow to determine the cellular potency of a LRRK2 inhibitor like this compound involves treating cells expressing LRRK2, followed by lysis and detection of pS1292 levels, commonly by Western blotting.

Experimental_Workflow start HEK293 cells expressing LRRK2 (e.g., G2019S) treatment Treat with varying concentrations of this compound start->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification (e.g., BCA assay) lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer to PVDF membrane sds_page->transfer probing Probe with primary antibodies: - anti-pS1292 LRRK2 - anti-total LRRK2 transfer->probing detection Secondary antibody incubation and chemiluminescent detection probing->detection analysis Densitometry analysis and IC50 curve generation detection->analysis

Caption: Workflow for pS1292 Western blot analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on LRRK2 autophosphorylation.

Cellular Assay for pS1292-LRRK2 Inhibition by Western Blot

This protocol is adapted for a dose-response experiment in HEK293 cells stably expressing a pathogenic LRRK2 mutant (e.g., G2019S).

Materials:

  • HEK293 cells stably expressing LRRK2 (e.g., G2019S mutant)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4-12% Bis-Tris Gels

  • PVDF membrane

  • Primary antibodies: Rabbit anti-pS1292 LRRK2, Mouse anti-total LRRK2

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate HEK293-LRRK2 G2019S cells in 6-well plates and grow to 80-90% confluency.

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 10 nM to 10 µM, including a DMSO vehicle control.

    • Aspirate the old medium and add the medium containing the different concentrations of this compound.

    • Incubate the cells for a predetermined time, for instance, 90 minutes.[6]

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris gel.

    • Perform SDS-PAGE to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-pS1292 LRRK2 and anti-total LRRK2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for pS1292 LRRK2 and total LRRK2 using densitometry software.

    • Normalize the pS1292 signal to the total LRRK2 signal for each sample.

    • Plot the normalized pS1292 signal against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.

In Vitro LRRK2 Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on recombinant LRRK2.

Materials:

  • Recombinant LRRK2 (WT or G2019S)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • ATP (stock solution)

  • This compound (stock solution in DMSO)

  • [γ-³²P]ATP (for radioactive readout) or ADP-Glo™ Kinase Assay kit (for luminescence readout)

  • Substrate (e.g., LRRKtide peptide or Myelin Basic Protein)

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the recombinant LRRK2 enzyme and varying concentrations of this compound in kinase assay buffer.

    • Include a DMSO vehicle control.

    • Pre-incubate for 10-15 minutes at 30°C.

  • Initiation of Kinase Reaction:

    • Start the reaction by adding a mixture of ATP (and [γ-³²P]ATP if applicable) and the substrate.

    • Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

  • Termination and Detection:

    • For Radioactive Assay: Stop the reaction by adding SDS-PAGE sample buffer. Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporation of ³²P into the substrate.

    • For Luminescence Assay (e.g., ADP-Glo™): Follow the manufacturer's protocol to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.

Conclusion

This compound is a valuable chemical probe for dissecting the complex biology of LRRK2. Its ability to potently and selectively inhibit LRRK2 kinase activity, as measured by the reduction in pS1292 autophosphorylation, makes it an essential tool for both academic and industrial researchers. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of LRRK2-related neurodegenerative diseases and in the development of novel therapeutic interventions.

References

Lrrk2-IN-6: An In-Depth Technical Guide on Cellular Permeability and Uptake

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain enzyme that holds significant interest as a therapeutic target for Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic PD, and these mutations often lead to increased kinase activity. This gain-of-function suggests that inhibiting LRRK2's kinase activity could be a viable disease-modifying strategy. LRRK2 has been implicated in a multitude of cellular processes, most notably vesicle and membrane trafficking, autophagy, and immune responses, placing it at a critical junction of pathways relevant to neurodegeneration[1][2].

Lrrk2-IN-6 is recognized as an orally active and selective LRRK2 inhibitor with the crucial characteristic of being blood-brain barrier permeable. Its ability to enter the central nervous system and engage with its target in relevant cell types is paramount to its therapeutic potential. This technical guide provides a detailed overview of the core concepts and methodologies used to assess the cellular permeability and uptake of LRRK2 inhibitors like this compound. While specific quantitative permeability data for this compound is not widely available in public literature, this guide will use representative data from other brain-penetrant LRRK2 inhibitors to illustrate the experimental outputs. It will also provide detailed protocols for key assays and visualize complex pathways and workflows to serve as a comprehensive resource for researchers in the field.

LRRK2 Signaling and Cellular Function

LRRK2 functions as a kinase, phosphorylating a subset of Rab GTPases, which are master regulators of intracellular vesicle trafficking[3]. Pathogenic mutations, such as the common G2019S mutation, enhance this kinase activity, leading to downstream cellular dysfunction, including impaired lysosomal and autophagic processes[1][4]. An effective inhibitor must permeate the cell membrane to access and engage with cytosolic LRRK2, thereby blocking the phosphorylation of Rab proteins and restoring normal vesicular transport.

G cluster_0 Cytosol cluster_1 Cellular Process LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) G2019S Mutation LRRK2_inactive->LRRK2_active Activation pRab Phospho-Rab GTPase LRRK2_active->pRab Phosphorylation Lrrk2_IN_6 This compound Lrrk2_IN_6->LRRK2_active Inhibition Rab Rab GTPase Vesicle_Trafficking Normal Vesicle Trafficking Rab->Vesicle_Trafficking Dysfunction Vesicle Trafficking Dysfunction pRab->Dysfunction

LRRK2 signaling pathway and point of inhibition.

Quantitative Data on LRRK2 Inhibitor Permeability

The ability of a drug to be orally absorbed and penetrate the blood-brain barrier is governed by its physicochemical properties and permeability characteristics. Key metrics include the apparent permeability coefficient (Papp), typically measured using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

While specific data for this compound is proprietary, the following tables summarize typical values for other selective, brain-penetrant LRRK2 inhibitors, providing a benchmark for performance.

Table 1: Physicochemical Properties of a Representative LRRK2 Inhibitor

Property Value Significance
Molecular Weight (MW) < 450 g/mol Influences diffusion and transport.
LogP 2.5 - 4.0 Indicates lipophilicity for membrane crossing.
Polar Surface Area (PSA) < 90 Ų Affects hydrogen bonding and membrane penetration.

| H-Bond Donors/Acceptors | < 3 / < 7 | Rule-of-five parameters for drug-likeness. |

Table 2: In Vitro Permeability Data for Representative LRRK2 Inhibitors

Assay Compound Type Papp (A→B) (x 10-6 cm/s) Efflux Ratio (B→A / A→B) Classification
Caco-2 LRRK2 Inhibitor A 15.2 1.2 High Permeability
PAMPA-BBB LRRK2 Inhibitor A 12.5 N/A High BBB Permeability
Caco-2 LRRK2 Inhibitor B[5] 26.3 0.68 High Permeability

| MDCK-MDR1 | LRRK2 Inhibitor C[6] | 8.8 | 0.6 | Moderate Permeability, Low Efflux |

Papp (A→B) refers to permeability from the apical (intestinal lumen) to basolateral (blood) side. An efflux ratio >2 suggests the compound is actively pumped out of cells by transporters like P-glycoprotein (P-gp).

Experimental Protocols

Accurate assessment of cellular permeability and target engagement requires robust and standardized experimental protocols.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive, transcellular diffusion and is often used to predict gastrointestinal absorption and blood-brain barrier penetration.

Methodology:

  • Membrane Preparation: A filter plate's porous membrane is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial lipid bilayer, separating a donor and an acceptor well.

  • Compound Addition: The test compound (e.g., 10 µM this compound) is added to the donor wells (apical side). The acceptor wells (basolateral side) are filled with a matching buffer.

  • Incubation: The plate is incubated for a set period (typically 4-18 hours) at room temperature to allow the compound to diffuse across the artificial membrane.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Peff or Papp) is calculated using the following equation: Peff = - [ln(1 - CA(t) / Cequilibrium)] / (A * t * (1/VD + 1/VA)) Where CA(t) is the concentration in the acceptor well at time t, A is the filter area, and VD/VA are the volumes of the donor/acceptor wells.

Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier. It is considered the gold standard for predicting human oral drug absorption as it accounts for passive diffusion, active transport, and efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ inserts and cultured for 18-22 days until they form a confluent, polarized monolayer.[7]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required.[8]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A→B): The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time (e.g., 2 hours).[9][10]

    • Basolateral to Apical (B→A): The experiment is reversed, with the compound added to the basolateral chamber to assess active efflux.

  • Sampling and Analysis: Samples are taken from the receiver chamber at specified time points and analyzed by LC-MS/MS to determine the compound concentration.[9]

  • Data Interpretation: The Papp is calculated for both directions. The efflux ratio (Papp B→A / Papp A→B) is determined to identify if the compound is a substrate of efflux pumps.[7]

G cluster_workflow Caco-2 Permeability Assay Workflow Start Seed Caco-2 cells on Transwell Inserts Step1 Culture for 18-22 Days to Form Monolayer Start->Step1 Step2 Verify Monolayer Integrity (Measure TEER) Step1->Step2 Step3 Perform Bidirectional Assay (A→B and B→A Transport) Step2->Step3 Step4 Incubate (e.g., 2h @ 37°C) with Compound Step3->Step4 Step5 Collect Samples from Receiver Chambers Step4->Step5 Step6 Analyze by LC-MS/MS Step5->Step6 End Calculate Papp and Efflux Ratio Step6->End

Workflow for the Caco-2 cell permeability assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells and tissues. It leverages the principle that a protein's thermal stability increases when bound to a ligand. This confirms not only that the inhibitor has entered the cell but also that it has physically bound to its intended target, LRRK2.

Methodology:

  • Cell Treatment: Intact cells (e.g., HEK293 cells expressing LRRK2) are incubated with the test compound (this compound) or a vehicle control (DMSO) for a set time (e.g., 1-2 hours) at 37°C.[6]

  • Thermal Challenge: The cell suspensions are heated across a range of temperatures for a short duration (e.g., 3 minutes).[6][11]

  • Cell Lysis: After heating, cells are lysed to release their protein content.

  • Separation of Aggregates: The samples are centrifuged to pellet the heat-denatured, aggregated proteins. The supernatant containing the soluble, stabilized protein is collected.

  • Protein Quantification: The amount of soluble LRRK2 remaining in the supernatant at each temperature is quantified using methods like Western Blot, ELISA, or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble LRRK2 against temperature. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement.[11][12]

G cluster_workflow CETSA Workflow Start Treat Intact Cells with This compound vs. Vehicle Step1 Heat Cell Suspensions across a Temperature Gradient Start->Step1 Step2 Lyse Cells to Release Proteins Step1->Step2 Step3 Centrifuge to Pellet Aggregated Proteins Step2->Step3 Step4 Collect Supernatant (Soluble Protein Fraction) Step3->Step4 Step5 Quantify Soluble LRRK2 (e.g., Western Blot) Step4->Step5 End Plot Melting Curves & Determine Thermal Shift Step5->End

Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

Assessing the cellular permeability and target engagement of LRRK2 inhibitors is a cornerstone of their preclinical development. While specific quantitative permeability data for this compound are not publicly detailed, the established methodologies of PAMPA, Caco-2, and CETSA provide a robust framework for characterizing such molecules. High passive permeability, low active efflux, and confirmed intracellular target binding are critical attributes for a successful, orally-available, brain-penetrant LRRK2 inhibitor. The protocols and illustrative data presented in this guide offer a comprehensive technical resource for scientists dedicated to advancing novel therapeutics for Parkinson's disease.

References

Lrrk2-IN-6: A Technical Guide to its Binding and Inhibition of LRRK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding of the selective inhibitor Lrrk2-IN-6 to the Leucine-Rich Repeat Kinase 2 (LRRK2) protein. This document details the quantitative binding data, experimental methodologies for assessing its activity, and the signaling pathways impacted by this interaction.

Introduction to LRRK2 and this compound

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its strong genetic association with Parkinson's disease. The kinase activity of LRRK2 is a key area of investigation, with mutations such as G2019S leading to hyperactivation and contributing to neuronal toxicity. Small molecule inhibitors targeting the ATP-binding site of the LRRK2 kinase domain are therefore of high therapeutic interest.

This compound is a potent and selective inhibitor of LRRK2. Understanding its binding characteristics and its effects on cellular signaling is crucial for its application as a research tool and for the development of potential therapeutic agents.

Quantitative Data: Binding Affinity and Potency

The inhibitory activity of this compound against both wild-type (WT) and the common G2019S mutant of LRRK2 has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the inhibitor's potency.

InhibitorTargetIC50 (µM)
This compoundLRRK2 (WT)49[1]
This compoundLRRK2 (G2019S)4.6[1]

Table 1: Biochemical potency of this compound against wild-type and G2019S LRRK2.

LRRK2 Signaling Pathway

LRRK2 is a central node in a complex signaling network that regulates intracellular vesicle trafficking. A key downstream pathway involves the phosphorylation of a subset of Rab GTPases.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effectors cluster_inhibitor Rab29 Rab29 LRRK2_inactive LRRK2 (Inactive) Rab29->LRRK2_inactive Recruitment to membranes VPS35 VPS35 VPS35->LRRK2_inactive Modulation LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Activation Rab_inactive Rab GTPase (GDP-bound) LRRK2_active->Rab_inactive Phosphorylation Rab_active p-Rab GTPase (GTP-bound) Vesicle_Trafficking Vesicle Trafficking Rab_active->Vesicle_Trafficking Regulation Lrrk2_IN_6 This compound Lrrk2_IN_6->LRRK2_active Inhibition

LRRK2 signaling pathway and the point of inhibition by this compound.

Upstream regulators such as Rab29 and VPS35 are involved in the recruitment and activation of LRRK2 at cellular membranes. Once activated, LRRK2 phosphorylates specific Rab GTPases, including Rab8, Rab10, and Rab12, on a conserved residue within their switch II domain. This phosphorylation event modulates the ability of Rab proteins to interact with their downstream effectors, thereby impacting vesicle trafficking and other cellular processes. This compound acts by directly inhibiting the kinase activity of LRRK2, preventing the phosphorylation of its Rab substrates.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and inhibitory activity of this compound.

In Vitro LRRK2 Kinase Assay (Biochemical)

This assay measures the direct inhibition of LRRK2 kinase activity by this compound using a purified recombinant LRRK2 enzyme and a peptide substrate.

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant LRRK2 (WT or G2019S) - LRRKtide peptide substrate - ATP - this compound dilutions - Kinase buffer Start->Prepare_Reagents Incubate Incubate LRRK2, this compound, and LRRKtide Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop reaction (e.g., with EDTA) Initiate_Reaction->Stop_Reaction Detect_Phosphorylation Detect phosphorylated LRRKtide (e.g., LanthaScreen TR-FRET) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze data to determine IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro LRRK2 kinase assay.

Materials:

  • Recombinant human LRRK2 (WT or G2019S)

  • LRRKtide (a synthetic peptide substrate for LRRK2)

  • ATP (Adenosine triphosphate)

  • This compound (serially diluted in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Detection reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody and fluorescein-LRRKtide tracer for TR-FRET)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add this compound dilutions or DMSO (vehicle control).

  • Add the LRRK2 enzyme and the LRRKtide substrate to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the reaction at room temperature for a specific duration (e.g., 60-120 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents (e.g., Tb-labeled antibody) and incubate to allow for binding to the phosphorylated substrate.

  • Read the plate on a suitable microplate reader (e.g., measuring the TR-FRET signal).

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 Autophosphorylation Assay

This assay measures the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by quantifying the autophosphorylation of LRRK2 at a specific site (e.g., Ser1292).

Cellular_Assay_Workflow Start Start Cell_Culture Culture cells (e.g., HEK293) expressing LRRK2 (WT or G2019S) Start->Cell_Culture Treat_Cells Treat cells with this compound or DMSO (vehicle) Cell_Culture->Treat_Cells Lyse_Cells Lyse cells to release proteins Treat_Cells->Lyse_Cells Western_Blot Perform Western Blotting: 1. SDS-PAGE 2. Transfer to membrane 3. Probe with antibodies Lyse_Cells->Western_Blot Antibodies Primary Antibodies: - anti-pSer1292-LRRK2 - anti-total LRRK2 Secondary Antibody: - HRP-conjugated Western_Blot->Antibodies Detect_Signal Detect chemiluminescent signal Western_Blot->Detect_Signal Quantify Quantify band intensities and normalize pLRRK2 to total LRRK2 Detect_Signal->Quantify End End Quantify->End

Workflow for a cellular LRRK2 autophosphorylation assay.

Materials:

  • HEK293 cells stably or transiently overexpressing LRRK2 (WT or G2019S)

  • Cell culture medium and reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-pSer1292-LRRK2 and mouse anti-total LRRK2

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Plate HEK293 cells expressing LRRK2 in multi-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 90 minutes).

  • Wash the cells with ice-cold PBS and then lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

  • Normalize the protein concentrations of all samples.

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pSer1292-LRRK2 and total LRRK2 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities for pSer1292-LRRK2 and total LRRK2.

  • Normalize the pSer1292-LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.

Conclusion

This compound is a valuable tool for investigating the role of LRRK2 kinase activity in cellular processes and disease models. Its potency against the pathogenic G2019S mutant makes it particularly relevant for Parkinson's disease research. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the inhibitory effects of this compound and to further explore the downstream consequences of LRRK2 inhibition. A thorough understanding of the LRRK2 signaling pathway and the mechanism of its inhibition is essential for the continued development of targeted therapies for LRRK2-associated diseases.

References

An In-Depth Technical Guide to In Vitro Kinase Assays with LRRK2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the potent and selective inhibitor, LRRK2-IN-1, and its application in in vitro kinase assays. Tailored for researchers, scientists, and drug development professionals, this document details the inhibitor's potency, selectivity, and the experimental protocols required to effectively study the kinase activity of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.

Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease.[1] Many of these pathogenic mutations, such as the common G2019S mutation, lead to increased kinase activity, which is believed to contribute to neuronal toxicity.[2][3] LRRK2-IN-1 was identified as the first potent and selective small-molecule inhibitor for LRRK2, making it an invaluable tool for interrogating LRRK2's biological functions and its role in disease pathogenesis.[4][5]

Data Presentation: Potency and Selectivity of LRRK2-IN-1

LRRK2-IN-1 is an ATP-competitive inhibitor that demonstrates high potency against both wild-type (WT) LRRK2 and its pathogenic G2019S mutant.[4] Its efficacy against various LRRK2 forms has been quantified through biochemical assays, with IC50 values typically in the low nanomolar range.

Table 1: In Vitro Potency of LRRK2-IN-1 Against LRRK2 Variants

LRRK2 Variant IC50 (nM) Assay Conditions / Notes
LRRK2 (WT) 13 Assayed with 100 µM ATP.[4][6]
LRRK2 (G2019S) 6 Assayed with 100 µM ATP.[4][6]
LRRK2 (A2016T) 2450 A2016T mutation confers resistance to the inhibitor.[1][4]

| LRRK2 (G2019S + A2016T) | 3080 | The double mutant remains highly resistant.[1][4] |

A critical aspect of a chemical probe is its selectivity. LRRK2-IN-1 has been profiled against a wide array of kinases, revealing a high degree of selectivity.[4][7] While it potently inhibits LRRK2, it only shows significant activity against a small number of other kinases at higher concentrations.

Table 2: Kinase Selectivity Profile of LRRK2-IN-1

Kinase Target IC50 / EC50 (nM) Assay Type / Notes
DCLK2 45 Biochemical IC50.[4][6]
MAPK7 (ERK5) 160 Cellular EC50 for autophosphorylation.[4][6]
AURKB >1000 Biochemical IC50.[4][6]
CHEK2 >1000 Biochemical IC50.[4][6]
MKNK2 >1000 Biochemical IC50.[4][6]
MYLK >1000 Biochemical IC50.[4][6]
NUAK1 >1000 Biochemical IC50.[4][6]

| PLK1 | >1000 | Biochemical IC50.[4][6] |

Experimental Protocols

Numerous methods exist for measuring LRRK2 kinase activity in vitro.[8] The most common is a radiometric assay using a peptide substrate and radio-labeled ATP. Alternative methods include non-radioactive formats like TR-FRET and luminescence-based assays (e.g., ADP-Glo™).[9][10]

This protocol describes a standard endpoint assay to determine the IC50 of LRRK2-IN-1 using [γ-³²P]ATP and a peptide substrate.

1. Reagents and Materials:

  • Kinase Buffer (10x): 200 mM HEPES (pH 7.4), 1500 mM NaCl, 50 mM EGTA, 200 mM β-Glycerol phosphate.[11]

  • Enzyme: Purified, active GST-tagged LRRK2 (WT or mutant, e.g., G2019S).[12]

  • Substrate: Nictide or LRRKtide peptide substrate (e.g., 20 µM final concentration).[12] Myelin Basic Protein (MBP) can also be used as a generic substrate.[8][11]

  • Inhibitor: LRRK2-IN-1 dissolved in DMSO, prepared in a serial dilution.

  • ATP Stock: 10 mM non-radioactive ATP.[11]

  • Radioactive ATP: [γ-³²P]ATP (e.g., 10 mCi/ml).[11]

  • Reaction Mix: 10 mM MgCl₂, 100 µM ATP, and ~0.5 µCi [γ-³²P]ATP per reaction.[11][12]

  • Stop Solution: 50 mM phosphoric acid.[12]

  • P81 Phosphocellulose Paper: For capturing the phosphorylated substrate.[12]

  • Scintillation Counter: For quantifying radioactivity.

2. Enzyme Preparation:

  • Recombinant LRRK2 can be expressed in and purified from HEK293 cells.[11][12] Various epitope-tagged versions (e.g., GST-LRRK2, Flag-LRRK2) facilitate purification.[11]

  • Thaw the purified LRRK2 enzyme on ice. Dilute to the desired working concentration (e.g., 8 nM final concentration) in 1x Kinase Buffer.[12]

3. Kinase Reaction Procedure:

  • Prepare the reaction in a total volume of 20-40 µL.[11][12]

  • Add 1 µL of serially diluted LRRK2-IN-1 or DMSO (vehicle control) to each reaction well/tube.

  • Add the diluted LRRK2 enzyme to each well.

  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding the reaction mix containing the peptide substrate, MgCl₂, and [γ-³²P]ATP.[11]

  • Incubate the reaction for 15-60 minutes at 30°C with gentle agitation.[11][12]

4. Reaction Termination and Detection:

  • Terminate the reaction by spotting 35 µL of the reaction mixture onto P81 phosphocellulose paper.[12]

  • Immediately immerse the P81 paper in a beaker of 50 mM phosphoric acid.[12]

  • Wash the P81 papers extensively (3-4 times) with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone to dry the papers.

  • Quantify the incorporation of ³²P into the peptide substrate using a scintillation counter (Cerenkov counting).[12]

5. Data Analysis:

  • Calculate the percentage of kinase activity relative to the DMSO-treated control.

  • Plot the percentage of activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a non-linear regression curve using appropriate software (e.g., GraphPad Prism).[12]

Visualizations: Workflows and Signaling Pathways

Diagrams created with Graphviz provide a clear visual representation of the experimental process and the underlying biological context.

G Experimental Workflow for LRRK2 In Vitro Kinase Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis reagents Prepare Reagents (Buffer, ATP, Substrate) inhibitor Prepare LRRK2-IN-1 Serial Dilution enzyme Prepare LRRK2 Enzyme preincubation Pre-incubate LRRK2 + LRRK2-IN-1 inhibitor->preincubation enzyme->preincubation initiation Initiate Reaction (Add Substrate + [γ-³²P]ATP) preincubation->initiation incubation Incubate at 30°C initiation->incubation termination Stop Reaction (Spot on P81 paper) incubation->termination washing Wash to Remove Free [γ-³²P]ATP termination->washing counting Quantify Signal (Scintillation Counting) washing->counting analysis Calculate IC50 counting->analysis

In Vitro LRRK2 Kinase Assay Workflow.

LRRK2 is a complex, multi-domain protein that functions as both a kinase and a GTPase.[1] Its kinase activity is thought to be regulated by GTP binding and dimerization.[1] A key downstream signaling event is the phosphorylation of a subset of Rab GTPase proteins, which are involved in vesicular trafficking.[13] LRRK2-IN-1 directly blocks the kinase domain, preventing this phosphorylation event.

G Simplified LRRK2 Signaling and Inhibition cluster_activation LRRK2 Activation cluster_inhibition Inhibition cluster_downstream Downstream Effect gtp GTP Binding & Dimerization lrrk2_active LRRK2 (Active Kinase) gtp->lrrk2_active lrrk2_inactive LRRK2 (Inactive) lrrk2_inactive->gtp prab Phospho-Rab (pRab) lrrk2_active->prab Phosphorylation inhibitor LRRK2-IN-1 inhibitor->lrrk2_active rab Rab GTPase (Substrate) rab->prab

LRRK2 Signaling and Inhibition by LRRK2-IN-1.

References

Lrrk2-IN-6: A Technical Guide for Studying the LRRK2 G2019S Mutation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Lrrk2-IN-6, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), with a particular focus on its application in studying the pathogenic G2019S mutation. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction

Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, located within the kinase domain of the LRRK2 protein, is the most prevalent of these mutations and leads to a significant increase in LRRK2 kinase activity. This aberrant kinase activity is believed to be a key driver of the neurodegenerative processes in LRRK2-associated PD. Small molecule inhibitors of LRRK2 are therefore critical tools for elucidating the pathophysiology of the disease and for developing potential therapeutic interventions. This compound has emerged as a valuable chemical probe for these studies due to its demonstrated potency and selectivity for LRRK2.

LRRK2 G2019S Signaling Pathway

The LRRK2 protein is a large, multi-domain protein that functions as a serine/threonine kinase. The G2019S mutation enhances its kinase activity, leading to the hyperphosphorylation of downstream substrates, including a subset of Rab GTPases. This dysregulation impacts several cellular processes, including vesicular trafficking, autophagy, and lysosomal function, ultimately contributing to neuronal dysfunction and degeneration. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its substrates, thereby blocking the downstream pathological effects of the G2019S mutation.

LRRK2_G2019S_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 LRRK2 Kinase Activity cluster_2 Downstream Effects G2019S_Mutation G2019S Mutation LRRK2_G2019S LRRK2 (G2019S) G2019S_Mutation->LRRK2_G2019S Increases Kinase Activity Rab_GTPases Rab GTPases LRRK2_G2019S->Rab_GTPases Hyperphosphorylation Lrrk2_IN_6 This compound Lrrk2_IN_6->LRRK2_G2019S Inhibition Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy_Lysosomal Impaired Autophagy/ Lysosomal Function Rab_GTPases->Autophagy_Lysosomal Neuronal_Dysfunction Neuronal Dysfunction & Degeneration Vesicular_Trafficking->Neuronal_Dysfunction Autophagy_Lysosomal->Neuronal_Dysfunction

Figure 1: LRRK2 G2019S Signaling Pathway and Inhibition by this compound.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, providing a basis for experimental design and interpretation.

ParameterValueSpecies/SystemNotes
IC50 (G2019S LRRK2) 4.6 µMRecombinant HumanIn vitro kinase assay.
IC50 (Wild-Type LRRK2) 49 µMRecombinant HumanIn vitro kinase assay.
Kinase Selectivity Data not publicly availableN/AIt is recommended to profile this compound against a panel of kinases to determine its specificity. For comparison, other selective LRRK2 inhibitors like LRRK2-IN-1 show high selectivity when tested against over 400 kinases.
Oral Bioavailability Data not publicly availableN/AThis compound is described as orally active, but specific bioavailability percentages are not published.
Brain Penetration Data not publicly availableN/AThe compound is reported to be blood-brain barrier permeable. Brain-to-plasma ratio should be determined experimentally.

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of this compound with the LRRK2 G2019S mutation are provided below.

In Vitro LRRK2 G2019S Kinase Inhibition Assay

This protocol describes a method to determine the IC50 of this compound against the G2019S mutant of LRRK2.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Recombinant LRRK2 G2019S, Substrate, ATP, and this compound dilutions Start->Prepare_Reagents Incubate Incubate LRRK2 G2019S with this compound Prepare_Reagents->Incubate Initiate_Reaction Add Substrate and ATP to initiate reaction Incubate->Initiate_Reaction Stop_Reaction Stop reaction Initiate_Reaction->Stop_Reaction Detect_Phosphorylation Detect substrate phosphorylation (e.g., ADP-Glo, TR-FRET) Stop_Reaction->Detect_Phosphorylation Analyze_Data Calculate IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for an in vitro LRRK2 kinase inhibition assay.

Materials:

  • Recombinant human LRRK2 G2019S protein

  • LRRK2 substrate (e.g., LRRKtide or a Rab protein)

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add this compound dilutions to the appropriate wells. Include DMSO-only wells as a control.

  • Add the recombinant LRRK2 G2019S enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the LRRK2 substrate and ATP.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and detect the level of substrate phosphorylation using a suitable detection method, such as a luminescence-based ADP detection assay.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blotting for LRRK2 Phosphorylation

This protocol allows for the assessment of this compound's ability to inhibit LRRK2 autophosphorylation at Ser1292 in a cellular context.

Materials:

  • Cells expressing LRRK2 G2019S (e.g., HEK293T or SH-SY5Y)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pS1292-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a DMSO-treated control.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the pS1292-LRRK2 signal to the total LRRK2 signal.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that this compound directly binds to LRRK2 in a cellular environment.

CETSA_Workflow Start Start Cell_Treatment Treat cells with this compound or vehicle (DMSO) Start->Cell_Treatment Heat_Shock Heat cells at a range of temperatures Cell_Treatment->Heat_Shock Cell_Lysis Lyse cells Heat_Shock->Cell_Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Cell_Lysis->Centrifugation Western_Blot Analyze soluble fraction by Western Blot for LRRK2 Centrifugation->Western_Blot Analyze_Data Generate melting curves and determine thermal shift Western_Blot->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for a Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cells expressing LRRK2 G2019S

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

Procedure:

  • Treat cultured cells with this compound or vehicle (DMSO) for 1 hour.

  • Harvest and wash the cells, then resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant (soluble fraction) and analyze the amount of soluble LRRK2 at each temperature by Western blotting.

  • Plot the amount of soluble LRRK2 as a function of temperature to generate melting curves for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion

This compound is a valuable tool for investigating the role of the LRRK2 G2019S mutation in Parkinson's disease. Its ability to inhibit the hyperactive kinase allows researchers to dissect the downstream consequences of this mutation and to explore the potential of LRRK2 inhibition as a therapeutic strategy. The experimental protocols provided in this guide offer a starting point for the characterization of this compound and other LRRK2 inhibitors. It is crucial for researchers to carefully validate their assays and to consider the specific context of their experimental systems. Further characterization of the kinase selectivity and pharmacokinetic properties of this compound will enhance its utility as a chemical probe.

Lrrk2-IN-6: A Technical Guide to its Interaction with Wild-Type LRRK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its strong genetic association with Parkinson's disease. The kinase activity of LRRK2 is considered a key driver of its pathogenic effects. Small molecule inhibitors of LRRK2 are therefore valuable tools for elucidating its physiological and pathophysiological functions and represent a promising therapeutic strategy. This technical guide provides an in-depth overview of Lrrk2-IN-6, a selective LRRK2 inhibitor, and its effects on the wild-type LRRK2 protein.

This compound: Biochemical and Cellular Effects on Wild-Type LRRK2

This compound is an orally active and blood-brain barrier-permeable small molecule inhibitor of LRRK2.[1] Its primary mechanism of action is the inhibition of the kinase activity of LRRK2.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound on wild-type LRRK2.

ParameterValueTargetAssay Type
IC50 49 µMWild-Type LRRK2Biochemical Kinase Assay

Table 1: In vitro inhibitory activity of this compound against wild-type LRRK2.

Biochemical assays have demonstrated that this compound inhibits the kinase activity of wild-type LRRK2 with a half-maximal inhibitory concentration (IC50) of 49 μM.[1] This inhibitory activity extends to the autophosphorylation of LRRK2 at key sites, including Serine 1292 (pS1292) and Serine 935 (pS935), which are commonly used as markers of LRRK2 kinase activity in cellular and in vivo systems.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the effect of inhibitors like this compound on wild-type LRRK2.

In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)

This protocol describes a common method to determine the IC50 of a compound against LRRK2 kinase activity using a radiolabeled ATP.

Materials:

  • Recombinant full-length or truncated wild-type LRRK2 protein

  • Myelin Basic Protein (MBP) or a synthetic peptide substrate (e.g., LRRKtide)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)

  • [γ-³²P]ATP

  • Non-radioactive ATP

  • This compound or other test compounds

  • Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant wild-type LRRK2, and the substrate (MBP or peptide).

  • Prepare serial dilutions of this compound in DMSO. Add the inhibitor or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3][4][5]

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of LRRK2 at Serine 1292 (pS1292) in a cellular context.

Materials:

  • Cells expressing wild-type LRRK2 (e.g., HEK293T, SH-SY5Y)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-pS1292-LRRK2, Mouse anti-total LRRK2

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature the protein lysates by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pS1292-LRRK2 and total LRRK2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities for pS1292-LRRK2 and total LRRK2. Normalize the pS1292 signal to the total LRRK2 signal for each sample.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in LRRK2 signaling and the experimental approaches to study them is essential for a comprehensive understanding.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream Kinases Upstream Kinases LRRK2_inactive LRRK2 (Inactive) Upstream Kinases->LRRK2_inactive GTP/GDP Binding GTP/GDP Binding GTP/GDP Binding->LRRK2_inactive LRRK2_active LRRK2 (Active) pS1292 LRRK2_inactive->LRRK2_active Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation pRab_GTPases p-Rab GTPases (e.g., pT73-Rab10) Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Autophagy pRab_GTPases->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics pRab_GTPases->Cytoskeletal_Dynamics Lrrk2_IN_6 This compound Lrrk2_IN_6->LRRK2_active Inhibition

Caption: LRRK2 Signaling Pathway and Point of Inhibition by this compound.

The diagram above illustrates a simplified model of the LRRK2 signaling cascade. Upstream signals, including other kinases and the binding of GTP, regulate the activation of LRRK2. Active, autophosphorylated LRRK2 (e.g., at pS1292) then phosphorylates a number of downstream substrates, most notably a subset of Rab GTPases such as Rab10.[7] The phosphorylation of these Rab proteins modulates their function in key cellular processes including vesicular trafficking, autophagy, and cytoskeletal dynamics.[8] this compound exerts its effect by directly inhibiting the kinase activity of active LRRK2, thereby preventing the phosphorylation of its downstream substrates and modulating these cellular pathways.

Western_Blot_Workflow A 1. Cell Treatment (WT-LRRK2 expressing cells + this compound) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (ECL) F->G H 8. Image Analysis & Quantification G->H

Caption: Experimental Workflow for Cellular LRRK2 Phosphorylation Analysis.

This workflow outlines the key steps in a Western blot experiment designed to quantify the inhibitory effect of this compound on the phosphorylation of wild-type LRRK2 in a cellular model.

Conclusion

This compound serves as a valuable chemical probe for investigating the complex biology of LRRK2. Its ability to inhibit the kinase activity of wild-type LRRK2 allows for the dissection of LRRK2-dependent signaling pathways and cellular functions. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working to understand and therapeutically target LRRK2 in Parkinson's disease and other associated disorders. Further characterization, including the determination of its binding affinity (Kd) and target engagement in living cells, will provide a more complete profile of this important research tool.

References

Lrrk2-IN-6: A Technical Guide to Investigating the LRRK2 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The discovery that pathogenic mutations often lead to increased LRRK2 kinase activity has positioned LRRK2 as a key therapeutic target. Small molecule inhibitors are invaluable tools for dissecting the LRRK2 signaling pathway and for the development of novel therapeutics. This technical guide focuses on the utility of LRRK2 inhibitors, with a specific look at Lrrk2-IN-6 and the well-characterized tool compound, LRRK2-IN-1, in the investigation of the LRRK2 pathway.

LRRK2 Inhibitors: this compound and LRRK2-IN-1

This compound is an orally active and selective LRRK2 inhibitor with the ability to cross the blood-brain barrier. It has been shown to inhibit both the wild-type (WT) and the common G2019S mutant (GS-LRRK2) forms of the enzyme. Its inhibitory action extends to the autophosphorylation of LRRK2 at key sites, such as Ser1292.[1]

LRRK2-IN-1 is another potent and selective inhibitor that has been extensively used to probe LRRK2 biology. It effectively inhibits both wild-type and G2019S LRRK2 kinase activity.[2] Due to the wealth of publicly available data and established protocols, LRRK2-IN-1 serves as an excellent reference compound for researchers designing experiments to investigate the LRRK2 pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and LRRK2-IN-1, providing a basis for experimental design and data interpretation.

Table 1: In Vitro Potency of LRRK2 Inhibitors

CompoundTargetIC50Assay Conditions
This compoundGS-LRRK24.6 µMNot specified
This compoundWT-LRRK249 µMNot specified
LRRK2-IN-1LRRK2 (G2019S)6 nM0.1 mM ATP
LRRK2-IN-1LRRK2 (WT)13 nM0.1 mM ATP
LRRK2-IN-1LRRK2 (A2016T)2450 nMNot specified
LRRK2-IN-1LRRK2 (G2019S + A2016T)3080 nMNot specified

Table 2: Cellular Activity of LRRK2-IN-1

Assay TypeCell LineTarget ReadoutIC50 / EC50
TR-FRETHEK293LRRK2 (G2019S) Phosphorylation0.03 µM
TR-FRETHEK293LRRK2 (WT) Phosphorylation0.08 µM
MAPK7 InhibitionNot specifiedMAPK7 Activity160 nM

Table 3: Kinase Selectivity Profile of LRRK2-IN-1

KinaseInhibition / BindingConcentrationMethod
DCLK2IC50 = 45 nMNot applicableBiochemical Assay
AURKBIC50 > 1 µMNot applicableBiochemical Assay
CHEK2IC50 > 1 µMNot applicableBiochemical Assay
MKNK2IC50 > 1 µMNot applicableBiochemical Assay
MYLKIC50 > 1 µMNot applicableBiochemical Assay
NUAK1IC50 > 1 µMNot applicableBiochemical Assay
PLK1IC50 > 1 µMNot applicableBiochemical Assay
12 kinases<10% of control10 µMKINOMEscan™

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reproducible and meaningful data. The following sections provide methodologies for key experiments used to characterize LRRK2 inhibitors and investigate the LRRK2 pathway, primarily based on protocols established for LRRK2-IN-1.

In Vitro LRRK2 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant LRRK2.

Materials:

  • Recombinant LRRK2 (WT or mutant, e.g., G2019S)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2)

  • LRRK2 substrate (e.g., Nictide or a generic substrate like Myelin Basic Protein (MBP))[3]

  • [γ-³²P]ATP

  • ATP solution

  • Test inhibitor (e.g., this compound or LRRK2-IN-1) dissolved in DMSO

  • P81 phosphocellulose paper

  • 50 mM phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, kinase buffer, and substrate.

  • Add the test inhibitor at various concentrations (a dilution series is recommended). Include a DMSO-only control.

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.

  • Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C.

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively in 50 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[4]

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to modulate LRRK2 activity within a cellular context by measuring the phosphorylation of LRRK2 at specific sites (e.g., Ser935, Ser1292) or its substrates (e.g., Rab10).[5][6]

Materials:

  • Cells expressing LRRK2 (e.g., HEK293T cells transiently transfected with LRRK2, or cell lines endogenously expressing LRRK2 like SH-SY5Y)

  • Cell culture medium and reagents

  • Test inhibitor (e.g., this compound or LRRK2-IN-1)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system (e.g., Bio-Rad Trans-Blot Turbo)[5]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pSer935-LRRK2, anti-total LRRK2, anti-pThr73-Rab10, anti-total Rab10)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with the test inhibitor at various concentrations for a specified time (e.g., 1-2 hours). Include a DMSO control.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-pSer935-LRRK2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with an antibody for total LRRK2 or a loading control (e.g., GAPDH) to normalize the data.

  • Quantify the band intensities to determine the effect of the inhibitor on LRRK2 phosphorylation.

LRRK2 Signaling Pathway and Visualization

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. A key breakthrough in understanding LRRK2 function was the identification of a subset of Rab GTPases as bona fide LRRK2 substrates.[7]

LRRK2-Rab GTPase Signaling Pathway

LRRK2_Pathway cluster_activation LRRK2 Activation cluster_inhibition Pharmacological Inhibition cluster_downstream Downstream Effects Pathogenic_Mutations Pathogenic Mutations (e.g., G2019S, R1441C) Upstream_Regulators Upstream Regulators (e.g., Rab29) LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active Kinase) Lrrk2_IN_6 This compound Lrrk2_IN_6->LRRK2_Active Inhibits Rab_GTPases Rab GTPases (e.g., Rab8, Rab10, Rab12) pRab_GTPases Phosphorylated Rab GTPases Altered_Trafficking Altered Vesicular Trafficking Cytoskeletal_Dynamics Cytoskeletal Dynamics Autophagy Autophagy Modulation Neuronal_Dysfunction Neuronal Dysfunction

Caption: LRRK2 signaling pathway and point of inhibition.

Pathogenic mutations and upstream regulators promote the active kinase state of LRRK2. Active LRRK2 then phosphorylates a subset of Rab GTPases, leading to downstream cellular effects. LRRK2 inhibitors like this compound block this phosphorylation event.

Experimental Workflow for LRRK2 Inhibitor Characterization

Experimental_Workflow Start Compound Synthesis (this compound) Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cellular_Assay Cellular Phosphorylation Assay (Western Blot, TR-FRET) Biochemical_Assay->Cellular_Assay Selectivity_Profiling Kinome-wide Selectivity Screening Cellular_Assay->Selectivity_Profiling Target_Engagement Cellular Thermal Shift Assay (CETSA) Cellular_Assay->Target_Engagement Phenotypic_Assay Phenotypic Assays (e.g., Neurite Outgrowth, Cytotoxicity) Selectivity_Profiling->Phenotypic_Assay Target_Engagement->Phenotypic_Assay In_Vivo_Studies In Vivo Models (PK/PD, Efficacy) Phenotypic_Assay->In_Vivo_Studies

Caption: Workflow for characterizing a novel LRRK2 inhibitor.

This diagram illustrates a typical workflow for the preclinical characterization of a LRRK2 inhibitor, moving from initial biochemical potency to in vivo efficacy studies.

Logical Relationship: Mechanism of Action of an ATP-Competitive LRRK2 Inhibitor

MOA LRRK2_Kinase_Domain LRRK2 Kinase Domain ATP_Binding_Pocket ATP Binding Pocket LRRK2_Kinase_Domain->ATP_Binding_Pocket Contains Substrate_Phosphorylation Substrate Phosphorylation ATP_Binding_Pocket->Substrate_Phosphorylation Enables ATP ATP ATP->ATP_Binding_Pocket Binds to Lrrk2_Inhibitor This compound (ATP-Competitive) Lrrk2_Inhibitor->ATP_Binding_Pocket Competitively Binds to No_Phosphorylation Inhibition of Phosphorylation Lrrk2_Inhibitor->No_Phosphorylation Leads to

Caption: Mechanism of ATP-competitive LRRK2 inhibition.

ATP-competitive inhibitors like this compound bind to the ATP binding pocket of the LRRK2 kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrates.

Conclusion

The study of the LRRK2 signaling pathway is critical for understanding the pathogenesis of Parkinson's disease and for the development of disease-modifying therapies. Potent and selective small molecule inhibitors, such as this compound and the well-vetted tool compound LRRK2-IN-1, are indispensable for these investigations. This guide provides a foundational framework, including quantitative data and detailed experimental protocols, to empower researchers in their efforts to unravel the complexities of LRRK2 biology and accelerate the discovery of novel treatments.

References

Unveiling the Biological Landscape of LRRK2-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: This document focuses on the biological effects of LRRK2-IN-1. The initial query for "Lrrk2-IN-6" did not yield a specific inhibitor with that designation in the reviewed scientific literature. It is presumed that the intended subject of inquiry was the well-documented and pivotal LRRK2 inhibitor, LRRK2-IN-1.

This technical guide provides an in-depth overview of the biological effects of LRRK2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making its kinase activity a key therapeutic target.[1][2][3][4][5][6][7] LRRK2-IN-1 has emerged as a critical tool for dissecting the cellular functions of LRRK2 and for validating LRRK2 kinase inhibition as a potential therapeutic strategy. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the inhibitor's mechanism of action, cellular and in vivo effects, and the experimental methodologies used for its characterization.

Mechanism of Action and Biochemical Profile

LRRK2-IN-1 is an ATP-competitive inhibitor that targets the kinase domain of LRRK2.[8] It exhibits high potency against both the wild-type (WT) LRRK2 enzyme and the common pathogenic G2019S mutant, which displays enhanced kinase activity.[8][9] The G2019S mutation is located in the kinase domain and is the most frequent known cause of familial Parkinson's disease.[3][5][10]

Table 1: In Vitro Inhibitory Activity of LRRK2-IN-1
TargetIC50 (nM)Assay Conditions
LRRK2 (Wild-Type)130.1 mM ATP[8]
LRRK2 (G2019S Mutant)60.1 mM ATP[8]
LRRK2 (A2016T Mutant)>2450Not specified[9]
LRRK2 (A2016T + G2019S Double Mutant)>3080Not specified[9]

The resistance of the A2016T mutant to inhibition by LRRK2-IN-1 provides a crucial negative control for confirming that the observed cellular effects are a direct consequence of LRRK2 kinase inhibition.[8]

Kinase Selectivity Profile

A critical aspect of a chemical probe is its selectivity. LRRK2-IN-1 has been profiled against a broad panel of kinases and has demonstrated a high degree of selectivity, inhibiting only a small number of off-target kinases at concentrations close to its LRRK2 IC50.[8]

Table 2: Kinase Selectivity of LRRK2-IN-1
Kinase PanelNumber of Kinases TestedCriteria for "Hit"Number of Hits
Ambit KINOMEscan™442<10% of DMSO control at 10 µM12[8]
Dundee Profiling105>50% inhibition at 1 µMNot specified
ActivX KiNativ™260>50% inhibition at 1 µMNot specified

This high selectivity underscores the utility of LRRK2-IN-1 as a specific tool for interrogating LRRK2 biology.[8]

Cellular Effects of LRRK2-IN-1

In cellular models, LRRK2-IN-1 has been shown to modulate several key LRRK2-dependent processes.

Inhibition of LRRK2 Autophosphorylation and Substrate Phosphorylation

LRRK2 undergoes autophosphorylation, and its kinase activity is responsible for the phosphorylation of a growing list of substrates, including Rab GTPases.[11] LRRK2-IN-1 effectively blocks the phosphorylation of LRRK2 at key sites, such as Ser910 and Ser935, which are considered reliable biomarkers of LRRK2 kinase activity in cells.[9][10][12] Inhibition of these phosphorylation events disrupts the binding of LRRK2 to 14-3-3 proteins.[10]

Table 3: Cellular Activity of LRRK2-IN-1
Cellular EffectCell LineIC50
Inhibition of pSer935-LRRK2HEK293Sub-micromolar[13]
Inhibition of pSer910/S935HEK293, SHSY5Y, human blastoid cellsNot specified[9]
Alteration of LRRK2 Subcellular Localization

Treatment with LRRK2-IN-1 induces a striking change in the subcellular localization of LRRK2. The normally diffuse cytoplasmic protein coalesces into filamentous aggregates or inclusion bodies.[1][11] This effect is dependent on LRRK2 kinase inhibition, as it is not observed in cells expressing the resistant A2016T mutant.[1]

LRRK2_Localization cluster_0 Normal Cellular State cluster_1 LRRK2-IN-1 Treatment Active_LRRK2 Active LRRK2 (pSer910/pSer935) Diffuse_Cytoplasm Diffuse Cytoplasmic Localization Active_LRRK2->Diffuse_Cytoplasm Maintained by 14-3-3 binding Inactive_LRRK2 Inactive LRRK2 (dephosphorylated) LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->Inactive_LRRK2 Inhibits kinase activity Filamentous_Aggregates Filamentous Aggregates/ Inclusion Bodies Inactive_LRRK2->Filamentous_Aggregates Altered conformation and localization

Caption: Effect of LRRK2-IN-1 on LRRK2 localization.

In Vivo Effects of LRRK2-IN-1

While LRRK2-IN-1 itself has limited brain penetrance, its use in animal models has been instrumental in demonstrating the in vivo consequences of LRRK2 kinase inhibition.[3] Studies using brain-penetrant analogs of LRRK2-IN-1 have shown that inhibition of LRRK2 kinase can mitigate neurodegenerative phenotypes in models of Parkinson's disease.[14]

LRRK2 Signaling Pathways

LRRK2 is implicated in a multitude of cellular signaling pathways, including the MAPK cascade and pathways regulating vesicular trafficking and autophagy.[2][11][12] By inhibiting LRRK2, LRRK2-IN-1 serves as a tool to dissect the role of LRRK2 kinase activity in these complex networks.

LRRK2_Signaling LRRK2 LRRK2 Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylates MAPKKs MAPK Kinases (MKK3/4/6/7) LRRK2->MAPKKs Phosphorylates LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->LRRK2 Inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Autophagy Autophagy Rab_GTPases->Autophagy Regulates Neuronal_Survival Neuronal Survival/Death MAPKKs->Neuronal_Survival Regulates

Caption: Simplified overview of LRRK2 signaling pathways.

Experimental Protocols

In Vitro LRRK2 Kinase Assay

This assay measures the ability of LRRK2 to phosphorylate a substrate in the presence of a radioactive ATP isotope.

Methodology:

  • Recombinant LRRK2 (wild-type or mutant) is incubated with a generic substrate, such as Myelin Basic Protein (MBP), in a kinase reaction buffer.[6]

  • The reaction is initiated by the addition of [γ-³²P]ATP.

  • The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).[4]

  • The reaction is stopped by adding SDS-PAGE loading buffer.

  • Proteins are separated by SDS-PAGE.

  • The gel is dried and exposed to a phosphor screen to visualize the radiolabeled, phosphorylated proteins.[4]

  • The amount of phosphorylation is quantified using densitometry.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare kinase reaction mix (LRRK2, MBP, buffer) Start->Prepare_Reaction Add_ATP Add [γ-³²P]ATP and LRRK2-IN-1 Prepare_Reaction->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop reaction with SDS-PAGE buffer Incubate->Stop_Reaction SDS_PAGE Separate proteins by SDS-PAGE Stop_Reaction->SDS_PAGE Visualize Visualize phosphorylation (autoradiography) SDS_PAGE->Visualize Quantify Quantify band intensity Visualize->Quantify End End Quantify->End

Caption: Workflow for an in vitro LRRK2 kinase assay.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation status of LRRK2 at specific sites in cultured cells.

Methodology:

  • Cells (e.g., HEK293T) are cultured and may be transfected to overexpress a tagged version of LRRK2.

  • Cells are treated with various concentrations of LRRK2-IN-1 for a specified time (e.g., 90 minutes).[12]

  • Cells are lysed in a buffer containing phosphatase and protease inhibitors.

  • Protein concentration in the lysates is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2).

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

  • The signal is visualized using a chemiluminescent substrate.

  • The membrane is often stripped and re-probed for total LRRK2 as a loading control.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm the direct binding of LRRK2-IN-1 to LRRK2 in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Methodology:

  • Cells are treated with either DMSO (vehicle) or LRRK2-IN-1.

  • The cells are heated to a range of temperatures.

  • Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • The amount of soluble LRRK2 at each temperature is determined by Western blotting or other protein detection methods.

  • A shift in the melting curve to higher temperatures in the presence of LRRK2-IN-1 indicates target engagement.

Conclusion

LRRK2-IN-1 is a cornerstone chemical probe for the study of LRRK2 biology. Its high potency and selectivity have enabled the elucidation of key cellular functions of LRRK2 and have provided strong evidence for the therapeutic potential of LRRK2 kinase inhibition in Parkinson's disease. The data and protocols summarized in this guide offer a comprehensive resource for researchers working to further unravel the complexities of LRRK2 signaling and its role in disease.

References

Lrrk2-IN-1: A Chemical Probe for Interrogating LRRK2 Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common cause of both familial and sporadic Parkinson's disease (PD).[1][2] The G2019S mutation, located within the kinase domain, is the most prevalent and leads to increased kinase activity, making LRRK2 a key therapeutic target.[2][3] Chemical probes that can potently and selectively inhibit LRRK2 kinase activity are invaluable tools for dissecting its complex biology and for the development of novel therapeutics. This guide focuses on LRRK2-IN-1, a well-characterized, potent, and selective inhibitor of LRRK2, as a archetypal chemical probe to investigate LRRK2 function. While the specific compound "Lrrk2-IN-6" was requested, publically available scientific literature predominantly details the discovery and characterization of LRRK2-IN-1 and its analogs. LRRK2-IN-1 serves as a foundational tool compound for understanding the cellular consequences of LRRK2 inhibition.

LRRK2 Signaling Pathway

LRRK2 is implicated in a multitude of cellular processes, including vesicular trafficking, autophagy, and immune responses.[4] A key downstream signaling event is the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular membrane trafficking.[5] Pathogenic LRRK2 mutations enhance this phosphorylation, leading to cellular dysfunction.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) GTP-Bound LRRK2_inactive->LRRK2_active GTP Binding LRRK2_active->LRRK2_inactive GTP Hydrolysis Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation pRab_GTPases Phospho-Rab GTPases (pT73-Rab10) Rab_GTPases->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Impaired Autophagy Vesicular_Trafficking->Autophagy Neuroinflammation Neuroinflammation Autophagy->Neuroinflammation Lrrk2_IN_1 Lrrk2-IN-1 Lrrk2_IN_1->LRRK2_active Inhibition

A simplified diagram of the LRRK2 signaling pathway.

Biochemical and Cellular Activity of LRRK2 Inhibitors

Lrrk2-IN-1 is a potent inhibitor of both wild-type (WT) and the common G2019S mutant LRRK2. Its activity has been extensively characterized in biochemical and cellular assays. The following tables summarize the quantitative data for Lrrk2-IN-1 and other notable LRRK2 inhibitors for comparative purposes.

Table 1: Biochemical Activity of LRRK2 Inhibitors
CompoundTargetIC50 (nM)Assay Conditions
Lrrk2-IN-1 LRRK2 (WT)13GST-LRRK2 (1,326–2,517), 100 µM ATP[6][7]
LRRK2 (G2019S)6GST-LRRK2[G2019S] (1,326–2,527), 100 µM ATP[3][6][7]
LRRK2 (A2016T)2450GST-LRRK2[A2016T] (1,326–2,517)[3]
LRRK2 (G2019S+A2016T)3080GST-LRRK2[A2016T+G2019S] (1,326–2,517)[3]
MLi-2 LRRK2 (G2019S)0.76In vitro kinase assay[3]
GNE-7915 LRRK2 (WT)6.6Biochemical assay
LRRK2 (G2019S)2.2Biochemical assay[3]
LRRK2 (A2016T)47.7Biochemical assay[3]
Table 2: Cellular Activity of LRRK2 Inhibitors
CompoundCell LineEC50 (nM)Cellular Readout
Lrrk2-IN-1 HEK293, SH-SY5Y~100-200Inhibition of LRRK2 Ser910/Ser935 phosphorylation
MLi-2 -1.4Inhibition of LRRK2 Ser935 phosphorylation[3]
GNE-0877 -3Cellular potency[3]
GNE-9605 -18.7Cellular potency[3]

Kinase Selectivity Profile

A critical attribute of a chemical probe is its selectivity for the intended target over other related proteins, such as other kinases. Lrrk2-IN-1 has demonstrated high selectivity, a crucial feature for attributing observed cellular effects directly to LRRK2 inhibition.

Table 3: Kinase Selectivity of Lrrk2-IN-1
Profiling MethodNumber of Kinases ScreenedConcentrationSignificant Off-Targets (Inhibition > 50% or Kd < 3µM)
KINOMEscan™ (Ambit)44210 µM12 kinases with <10% of DMSO control[6]
Dundee Profiling1051 µMDCLK2 (IC50 = 45 nM)[6]
KiNativ™ (ActivX)2601 µMLRRK2, DCLK1, MAPK7[6]

The selectivity score (S-score at 3 µM) for Lrrk2-IN-1 is 0.029 (13/442), indicating high selectivity.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize LRRK2 inhibitors like Lrrk2-IN-1.

In Vitro LRRK2 Kinase Assay

This assay measures the direct inhibitory effect of a compound on LRRK2 kinase activity.

Materials:

  • Recombinant LRRK2 protein (e.g., GST-LRRK2 970-2527)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT, 0.01% Triton X-100)

  • Myelin Basic Protein (MBP) as a generic substrate

  • [γ-³²P]ATP

  • Test compound (e.g., Lrrk2-IN-1) dissolved in DMSO

  • SDS-PAGE gels and reagents

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, recombinant LRRK2 protein, and MBP.

  • Add the test compound at various concentrations (or DMSO as a vehicle control).

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate for 30-60 minutes at 30°C.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the phosphorylation of MBP and LRRK2 (autophosphorylation) using a phosphorimager.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement Assay (Western Blot)

This assay determines the ability of a compound to inhibit LRRK2 activity within a cellular context by measuring the phosphorylation of LRRK2 at specific sites (e.g., Ser935), which is dependent on its own kinase activity.

Materials:

  • Cells expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2-G2019S)

  • Cell culture medium and reagents

  • Test compound (e.g., Lrrk2-IN-1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, anti-GAPDH (loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the pSer935-LRRK2 signal to total LRRK2 and the loading control.

  • Calculate the EC50 value.

Experimental and Logical Workflows

The development and application of a chemical probe like Lrrk2-IN-1 follows a logical progression from initial discovery to in-depth biological characterization.

Experimental_Workflow cluster_discovery Probe Discovery & Initial Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Validation HTS High-Throughput Screening Biochemical_Assay Biochemical Potency (IC50 Determination) HTS->Biochemical_Assay Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Target_Engagement Cellular Target Engagement (pLRRK2 Western Blot) Selectivity_Profiling->Target_Engagement Cellular_Phenotypes Phenotypic Assays (e.g., Neurite Outgrowth, Autophagy) Target_Engagement->Cellular_Phenotypes Toxicity_Assay Cellular Toxicity Assessment Cellular_Phenotypes->Toxicity_Assay PK_PD Pharmacokinetics & Pharmacodynamics Toxicity_Assay->PK_PD Efficacy_Models Animal Models of LRRK2 Dysfunction PK_PD->Efficacy_Models

A typical experimental workflow for characterizing a LRRK2 chemical probe.

Logical_Relationship LRRK2_Genetics Genetic Link to PD (LRRK2 Mutations) Increased_Kinase_Activity Increased Kinase Activity (Gain-of-Function) LRRK2_Genetics->Increased_Kinase_Activity Therapeutic_Hypothesis Hypothesis: Kinase inhibition is neuroprotective Increased_Kinase_Activity->Therapeutic_Hypothesis Chemical_Probe_Need Need for Potent & Selective Inhibitor Therapeutic_Hypothesis->Chemical_Probe_Need Lrrk2_IN_1_Development Development of Lrrk2-IN-1 Chemical_Probe_Need->Lrrk2_IN_1_Development Tool_for_Biology Tool to Probe LRRK2 Biology Lrrk2_IN_1_Development->Tool_for_Biology Therapeutic_Development Lead for Therapeutic Development Tool_for_Biology->Therapeutic_Development

The logical progression leading to the use of Lrrk2-IN-1.

Conclusion

Lrrk2-IN-1 stands as a seminal chemical probe that has been instrumental in elucidating the cellular functions of LRRK2 and validating its kinase activity as a therapeutic target for Parkinson's disease. Its well-defined potency, selectivity, and cellular activity provide a robust foundation for researchers investigating the intricate roles of LRRK2 in health and disease. The methodologies and data presented in this guide offer a comprehensive resource for the scientific community to effectively utilize Lrrk2-IN-1 and similar chemical probes in their research endeavors, ultimately paving the way for the development of novel disease-modifying therapies for Parkinson's disease.

References

An In-Depth Technical Guide to Preliminary Studies Using Lrrk2-IN-1, a Potent LRRK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "Lrrk2-IN-6" is not available in the public domain. This guide provides a detailed overview of the well-characterized and structurally related potent LRRK2 inhibitor, Lrrk2-IN-1 , as a representative example for researchers, scientists, and drug development professionals. The data and methodologies presented herein are based on published preliminary studies of Lrrk2-IN-1 and serve as a comprehensive resource for understanding the evaluation of this class of inhibitors.

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease (PD). Mutations in the LRRK2 gene are a significant cause of both familial and sporadic forms of PD, often leading to increased kinase activity.[1] This has made LRRK2 a prime therapeutic target, with significant efforts focused on the development of potent and selective kinase inhibitors. Lrrk2-IN-1 was one of the first such inhibitors to be extensively characterized, providing a valuable tool to probe LRRK2 biology and its role in disease.[2]

Data Presentation: Quantitative Analysis of Lrrk2-IN-1

The following tables summarize the key quantitative data from biochemical and cellular assays involving Lrrk2-IN-1.

Table 1: Biochemical Potency of Lrrk2-IN-1 against LRRK2

TargetAssay TypeIC50 (nM)Kd (nM)ATP ConcentrationReference
LRRK2 (Wild-Type)Kinase Assay13200.1 mM[2][3]
LRRK2 (G2019S Mutant)Kinase Assay6110.1 mM[2][3]
LRRK2 (A2016T Mutant)Kinase Assay>2,400-0.1 mM[2]
LRRK2 (A2016T+G2019S)Kinase Assay>2,400-0.1 mM[2]

Table 2: Cellular Activity of Lrrk2-IN-1

Cell LineTargetAssayIC50 (µM)EndpointReference
HEK293 (WT-LRRK2)LRRK2Ser910/Ser935 Dephosphorylation~1-3Loss of 14-3-3 binding[3]
HEK293 (G2019S-LRRK2)LRRK2Ser910/Ser935 Dephosphorylation~1-3Loss of 14-3-3 binding[3]
Human LymphoblastoidEndogenous LRRK2Ser910/Ser935 Dephosphorylation~1-3-[3]
SH-SY5YEndogenous LRRK2Ser910/Ser935 Dephosphorylation~1-3-[2]
HeLaMAPK7Autophosphorylation0.16EGF-induced phosphorylation[3]
HepG2Cytotoxicity49.3-Cell Viability[4]

Table 3: Kinase Selectivity Profile of Lrrk2-IN-1

KinaseAssay TypeIC50 (nM)Kd (nM)Reference
DCLK2Kinase Assay4516[2][3]
MAPK7Binding Assay-28[3]
AURKBKinase Assay>1,000-[4]
CHEK2Kinase Assay>1,000-[4]
MKNK2Kinase Assay>1,000-[4]
MYLKKinase Assay>1,000-[4]
NUAK1Kinase Assay>1,000-[4]
PLK1Kinase Assay>1,000-[4]

Table 4: Radioligand Binding Parameters of [³H]Lrrk2-IN-1

TissueKd (nM)Bmax (pmol/mg protein)IC50 (nM) of unlabeled Lrrk2-IN-1Reference
Rat Kidney26 ± 36.4 ± 0.0440 ± 4[5]
Rat Brain Striatum43 ± 82.5 ± 0.0365 ± 3[5]
Human Brain Striatum48 ± 20.73 ± 0.0173 ± 6[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

1. LRRK2 Kinase Inhibition Assay (Biochemical)

This protocol assesses the direct inhibitory effect of a compound on LRRK2 kinase activity.

  • Objective: To determine the IC50 value of Lrrk2-IN-1 against wild-type and mutant LRRK2.

  • Materials:

    • Recombinant human LRRK2 (wild-type or G2019S mutant)

    • Myelin Basic Protein (MBP) as a generic substrate[6]

    • [γ-³²P]ATP

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

    • Lrrk2-IN-1 dissolved in DMSO

    • SDS-PAGE gels and Western blot apparatus

    • Phosphorimager

  • Procedure:

    • Prepare a reaction mixture containing LRRK2 enzyme, MBP, and kinase assay buffer.

    • Add varying concentrations of Lrrk2-IN-1 (or DMSO as a vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10-20 minutes) at 30°C.

    • Initiate the kinase reaction by adding [γ-³²P]ATP (at a concentration of 0.1 mM).[2]

    • Incubate the reaction for a specific duration (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Expose the membrane to a phosphor screen and quantify the radioactive signal corresponding to phosphorylated MBP using a phosphorimager.

    • Calculate the percentage of inhibition at each Lrrk2-IN-1 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

2. Cellular LRRK2 Dephosphorylation Assay

This cell-based assay measures the ability of an inhibitor to engage LRRK2 in a cellular context, leading to the dephosphorylation of specific serine residues.

  • Objective: To assess the cellular potency of Lrrk2-IN-1 by measuring the dephosphorylation of LRRK2 at Ser910 and Ser935.

  • Materials:

    • HEK293 cells stably expressing wild-type or G2019S-LRRK2.[2]

    • Cell culture medium and reagents.

    • Lrrk2-IN-1 dissolved in DMSO.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-total LRRK2, anti-14-3-3.

    • Western blot reagents and equipment.

  • Procedure:

    • Plate HEK293 cells expressing LRRK2 in multi-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Lrrk2-IN-1 (or DMSO) for a specified time (e.g., 90 minutes).[7]

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate.

    • Perform Western blot analysis using antibodies against pSer910-LRRK2, pSer935-LRRK2, total LRRK2, and a loading control (e.g., GAPDH or actin). An antibody against 14-3-3 can also be used to assess its binding to phosphorylated LRRK2.

    • Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.

    • Determine the concentration of Lrrk2-IN-1 that causes a 50% reduction in LRRK2 phosphorylation.

3. In Vivo LRRK2 Dephosphorylation Study

This protocol evaluates the pharmacodynamic effect of an inhibitor in a living organism.

  • Objective: To determine if Lrrk2-IN-1 can induce dephosphorylation of LRRK2 in vivo.

  • Materials:

    • Mice (e.g., C57BL/6).

    • Lrrk2-IN-1 formulated for intraperitoneal (i.p.) injection.

    • Tissue homogenization buffer with protease and phosphatase inhibitors.

    • Western blot reagents and equipment.

  • Procedure:

    • Administer Lrrk2-IN-1 (e.g., 100 mg/kg, i.p.) or vehicle to a cohort of mice.[4]

    • At a specified time point post-injection, euthanize the mice and harvest tissues of interest (e.g., kidney, brain).

    • Homogenize the tissues in homogenization buffer and prepare lysates.

    • Perform Western blot analysis as described in the cellular dephosphorylation assay to assess the levels of phosphorylated and total LRRK2.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to LRRK2 and the action of Lrrk2-IN-1.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Rab29 Rab29 LRRK2 LRRK2 (GTPase & Kinase Domains) Rab29->LRRK2 Recruits to Golgi VPS35 VPS35 VPS35->LRRK2 Regulates localization Rab10 Rab10 LRRK2->Rab10 Phosphorylates Autophagy Autophagy LRRK2->Autophagy Mitochondrial_Function Mitochondrial Function LRRK2->Mitochondrial_Function Lrrk2_IN_1 Lrrk2-IN-1 Lrrk2_IN_1->LRRK2 Inhibits Kinase Activity Vesicular_Trafficking Vesicular Trafficking Rab10->Vesicular_Trafficking

Caption: LRRK2 signaling cascade and the inhibitory action of Lrrk2-IN-1.

Experimental_Workflow_Cellular_Assay start Plate HEK293 cells expressing LRRK2 treatment Treat with Lrrk2-IN-1 (dose-response) start->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot Analysis (pLRRK2, Total LRRK2) lysis->western_blot quantification Densitometry and Data Analysis western_blot->quantification end Determine Cellular IC50 quantification->end

Caption: Workflow for determining the cellular potency of Lrrk2-IN-1.

LRRK2_Inhibitor_Mechanism cluster_active Active LRRK2 cluster_inhibited Inhibited LRRK2 Active_LRRK2 Phosphorylated LRRK2 (e.g., pSer910, pSer935) Binding_14_3_3 Binds to 14-3-3 proteins Active_LRRK2->Binding_14_3_3 Inhibited_LRRK2 Dephosphorylated LRRK2 Active_LRRK2->Inhibited_LRRK2 Dephosphorylation Cytoplasmic_Localization Diffuse Cytoplasmic Localization Binding_14_3_3->Cytoplasmic_Localization No_Binding_14_3_3 Loss of 14-3-3 binding Inhibited_LRRK2->No_Binding_14_3_3 Aggregation Forms Cytoplasmic Aggregates No_Binding_14_3_3->Aggregation Lrrk2_IN_1 Lrrk2-IN-1 Lrrk2_IN_1->Active_LRRK2 Inhibition

Caption: Cellular mechanism of action of Lrrk2-IN-1.

References

Lrrk2-IN-6: An In-Depth Technical Guide to Exploring LRRK2 Downstream Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease and are also found in a subset of sporadic cases. A significant body of evidence suggests that the kinase activity of LRRK2 is central to its pathogenic effects, making it a key therapeutic target. Lrrk2-IN-6 (and its closely related analog, Lrrk2-IN-1) is a potent and selective inhibitor of LRRK2 kinase activity, widely used as a chemical probe to dissect the downstream signaling pathways regulated by LRRK2. This guide provides a comprehensive overview of the use of this compound to explore these pathways, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

LRRK2 Downstream Signaling: The Central Role of Rab GTPases

The primary and most well-validated downstream substrates of LRRK2 kinase activity are a subset of Rab GTPases.[1][2] Rabs are key regulators of vesicular trafficking, and their phosphorylation by LRRK2 at a conserved threonine or serine residue within the switch II domain has profound functional consequences.[1] Pathogenic mutations in LRRK2, such as the common G2019S mutation, lead to a hyperactive kinase state, resulting in increased phosphorylation of Rab substrates.[1][3] This aberrant phosphorylation is thought to disrupt the normal function of these Rabs, leading to defects in cellular processes such as endolysosomal trafficking, autophagy, and ciliogenesis, ultimately contributing to neuronal dysfunction and degeneration.[1][4]

This compound serves as a critical tool to reverse these effects. By inhibiting LRRK2 kinase activity, it reduces the phosphorylation of downstream Rab substrates, thereby allowing researchers to study the physiological and pathological consequences of this signaling event.

Quantitative Data on this compound and Other LRRK2 Inhibitors

The efficacy of LRRK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the kinase and their ability to reduce the phosphorylation of downstream targets in cellular or in vivo models.

CompoundTargetAssay TypeIC50Reference
Lrrk2-IN-1 LRRK2 (WT)Biochemical Kinase Assay13 nM[5][6]
Lrrk2-IN-1 LRRK2 (G2019S)Biochemical Kinase Assay6 nM[5][6]
Lrrk2-IN-1 LRRK2 (WT) pSer935Cellular TR-FRET Assay0.08 µM[5]
Lrrk2-IN-1 LRRK2 (G2019S) pSer935Cellular TR-FRET Assay0.03 µM[5]
PFE-360 LRRK2 pSer935Human PBMCs24 nM[7]
PFE-360 Rab10 pThr73Human PBMCs12 nM[7]
Cmpd A LRRK2 pSer935Human PBMCsNot specified[7]
Cmpd A Rab10 pThr73Human PBMCsNot specified[7]

Note: Lrrk2-IN-1 is a widely used and structurally similar analog of this compound. The data presented for Lrrk2-IN-1 is considered representative for this class of inhibitors.

Experimental Protocols

Cellular Treatment with this compound for Western Blot Analysis of LRRK2 and Rab Phosphorylation

This protocol describes the treatment of HEK293T cells to assess the effect of this compound on the phosphorylation of LRRK2 at Ser935 and its downstream substrate, Rab10, at Thr73.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or Lrrk2-IN-1) stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4x NuPAGE LDS Sample Buffer with reducing agent

  • Primary antibodies: anti-LRRK2 (total), anti-pLRRK2 (Ser935), anti-Rab10 (total), anti-pRab10 (Thr73)

  • Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG

Procedure:

  • Cell Culture: Plate HEK293T cells in 6-well plates and grow to 70-80% confluency.

  • Inhibitor Treatment: Prepare working solutions of this compound in culture medium at the desired concentrations (e.g., 0.1, 0.3, 1, 3 µM). A DMSO-only control should be included.

  • Remove the old medium and add the medium containing the inhibitor or DMSO.

  • Incubate the cells for the desired time, typically 90 minutes to 2 hours.[8][9]

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 10-30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation for Western Blot:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x LDS sample buffer with reducing agent to the lysates.

    • Heat the samples at 70-95°C for 5-10 minutes.[9]

  • Western Blotting:

    • Load 10-20 µg of protein per lane on a NuPAGE Bis-Tris gel.

    • Perform SDS-PAGE according to the manufacturer's instructions.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Develop the blot using an ECL substrate and image using a chemiluminescence detection system.

Phos-tag™ SDS-PAGE for Enhanced Detection of Rab10 Phosphorylation

This method provides a clear separation of phosphorylated and non-phosphorylated forms of Rab10.

Materials:

  • Phos-tag™ Acrylamide

  • MnCl₂ solution

  • Standard SDS-PAGE reagents

  • Cell lysates prepared as described above

Procedure:

  • Gel Preparation:

    • Prepare the separating gel solution (e.g., 10% acrylamide).

    • Add Phos-tag™ Acrylamide to a final concentration of 50 µM.[10]

    • Add MnCl₂ to a final concentration of 100 µM.[10]

    • Cast the gel as usual.

  • Electrophoresis:

    • Load the prepared cell lysates.

    • Run the gel at a constant voltage. The phosphorylated protein will migrate slower than the non-phosphorylated form.

  • Transfer and Immunoblotting:

    • Before transferring, wash the gel with transfer buffer containing EDTA to remove Mn²⁺ ions, which can interfere with the transfer.

    • Proceed with the standard western blot protocol as described above, using an antibody against total Rab10. The two separated bands will represent the phosphorylated and unphosphorylated forms of the protein.

Visualizing LRRK2 Signaling and Experimental Workflows

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_inhibitor Pharmacological Intervention cluster_downstream Downstream Substrates cluster_cellular_effects Cellular Consequences Pathogenic Mutations (e.g., G2019S) Pathogenic Mutations (e.g., G2019S) LRRK2 (Active) LRRK2 (Active) Pathogenic Mutations (e.g., G2019S)->LRRK2 (Active) Promotes Rab29 Rab29 Rab29->LRRK2 (Active) Promotes LRRK2 (Inactive) LRRK2 (Inactive) LRRK2 (Inactive)->LRRK2 (Active) Activation Rab GTPases (e.g., Rab10) Rab GTPases (e.g., Rab10) LRRK2 (Active)->Rab GTPases (e.g., Rab10) Phosphorylates This compound This compound This compound->LRRK2 (Active) Inhibits p-Rab GTPases (e.g., p-Rab10 T73) p-Rab GTPases (e.g., p-Rab10 T73) Rab GTPases (e.g., Rab10)->p-Rab GTPases (e.g., p-Rab10 T73) Altered Vesicular Trafficking Altered Vesicular Trafficking p-Rab GTPases (e.g., p-Rab10 T73)->Altered Vesicular Trafficking Lysosomal Dysfunction Lysosomal Dysfunction Altered Vesicular Trafficking->Lysosomal Dysfunction Impaired Autophagy Impaired Autophagy Lysosomal Dysfunction->Impaired Autophagy

Caption: LRRK2 signaling cascade and the point of intervention for this compound.

Experimental_Workflow Cell Culture (e.g., HEK293T) Cell Culture (e.g., HEK293T) Treatment with this compound or DMSO Treatment with this compound or DMSO Cell Culture (e.g., HEK293T)->Treatment with this compound or DMSO Cell Lysis Cell Lysis Treatment with this compound or DMSO->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE / Phos-tag SDS-PAGE SDS-PAGE / Phos-tag SDS-PAGE Protein Quantification->SDS-PAGE / Phos-tag SDS-PAGE Western Blot Western Blot SDS-PAGE / Phos-tag SDS-PAGE->Western Blot Immunodetection Immunodetection Western Blot->Immunodetection Probing with specific antibodies (p-LRRK2, p-Rab10, etc.) Data Analysis Data Analysis Immunodetection->Data Analysis Quantification of band intensities

Caption: Workflow for assessing LRRK2 pathway inhibition by this compound.

Conclusion

This compound is an indispensable tool for elucidating the downstream signaling pathways of LRRK2. Its ability to potently and selectively inhibit LRRK2 kinase activity allows for a detailed investigation of the role of Rab GTPase phosphorylation in both physiological and pathological contexts. The combination of quantitative biochemical and cellular assays with robust experimental protocols, as outlined in this guide, provides a powerful framework for researchers to advance our understanding of LRRK2-mediated neurodegeneration and to accelerate the development of novel therapeutic strategies for Parkinson's disease.

References

Methodological & Application

Application Notes and Protocols for Lrrk2-IN-6 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the study of Parkinson's disease and other neurodegenerative disorders. Lrrk2-IN-6 is a potent, orally active, and selective inhibitor of LRRK2 that can penetrate the blood-brain barrier, making it a valuable tool for in vivo research. These application notes provide detailed protocols for the use of this compound in mouse studies, based on established methodologies for similar LRRK2 inhibitors. All protocols should be optimized for specific experimental needs.

Data Presentation

Table 1: In Vivo Study Parameters for LRRK2 Inhibitors in Mice
ParameterThis compoundMLi-2 (Reference Compound)GNE-7915 (Reference Compound)
Mouse Strain C57BL/6, G2019S LRRK2 knock-in, various transgenic modelsC57BL/6, G2019S LRRK2 knock-in, Vps35 p.D620N knock-inC57BL/6, LRRK2 R1441G knock-in
Administration Route Oral (p.o.), Intraperitoneal (i.p.)Oral gavage, In-diet, Intraperitoneal (i.p.)Subcutaneous (s.c.)
Dosage Range Optimization required (starting point: 5-50 mg/kg)5 - 60 mg/kg (oral gavage)[1][2], 10 - 60 mg/kg/day (in-diet)[3]100 mg/kg (s.c.)[4]
Vehicle Optimization required (e.g., 45% Captisol in sterile water, 40% Hydroxypropyl-β-Cyclodextran in water)45% Captisol in sterile water[2], 40% (w/v) Hydroxypropyl-β-Cyclodextran[5]Not specified[4]
Treatment Duration Acute (single dose) to Chronic (weeks/months)Acute (1 hour) to Chronic (3-6 months)[3][5]Long-term (18 weeks)[4]
Reported Outcomes Inhibition of LRRK2 autophosphorylationReduced LRRK2 kinase activity, reversal of tau pathology, neuroprotective effects, attenuated neuroinflammation[3][6][7]Reduced α-synuclein oligomers[4]

Note: Data for this compound is extrapolated and requires experimental validation. Data for reference compounds are from cited sources.

Experimental Protocols

Protocol 1: Acute LRRK2 Inhibition via Oral Gavage

This protocol is adapted from studies using the LRRK2 inhibitor MLi-2 and is a recommended starting point for assessing the acute effects of this compound.

Objective: To achieve rapid and transient inhibition of LRRK2 kinase activity in the brain and peripheral tissues.

Materials:

  • This compound

  • Vehicle (e.g., 45% w/v Captisol in sterile water)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Standard laboratory mice (e.g., C57BL/6) or relevant disease model mice.

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.

    • Prepare the vehicle solution (e.g., 45% Captisol in sterile water).

    • Suspend or dissolve the calculated amount of this compound in the vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.

  • Animal Dosing:

    • Acclimatize mice to handling and the gavage procedure for several days prior to the experiment.

    • Weigh each mouse on the day of the experiment to ensure accurate dosing.

    • Administer the this compound solution or vehicle control via oral gavage. The volume should typically be 5-10 µL/g of body weight.

  • Tissue Collection and Analysis:

    • Euthanize mice at a predetermined time point post-dosing (e.g., 1-4 hours) to assess peak inhibitor activity.

    • Collect brain and peripheral tissues (e.g., kidney, lung) and snap-freeze in liquid nitrogen or prepare for immediate analysis.

    • Analyze tissue lysates by Western blot for LRRK2 autophosphorylation (e.g., pS1292) or phosphorylation of downstream targets like Rab10 to confirm target engagement.

Protocol 2: Chronic LRRK2 Inhibition via In-Diet Formulation

This protocol is adapted from long-term studies with MLi-2 and is suitable for investigating the effects of sustained LRRK2 inhibition.

Objective: To achieve continuous and long-term inhibition of LRRK2 kinase activity.

Materials:

  • This compound

  • Custom diet formulation service (e.g., Research Diets, Inc.)

  • Standard laboratory mice or relevant disease model mice.

Procedure:

  • Diet Formulation:

    • Determine the target daily dose (e.g., 10 mg/kg/day).

    • Based on the average daily food consumption of the mouse strain (typically 3-5 g for a 30 g mouse), calculate the required concentration of this compound to be incorporated into the chow.

    • Work with a commercial vendor to prepare the custom diet. A control diet with the vehicle alone should also be prepared.[3]

  • Animal Treatment:

    • House mice individually or in small groups and provide ad libitum access to the this compound-formulated or control diet and water.

    • Monitor food consumption and body weight regularly to ensure proper dosing and animal health.[3]

  • Study Duration and Analysis:

    • The treatment can last from several weeks to months, depending on the experimental goals.

    • At the end of the study, collect tissues for analysis as described in Protocol 1. Behavioral tests can also be performed during the study to assess functional outcomes.

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active Kinase) Activators Pathogenic Mutations (e.g., G2019S) Upstream Signals Activators->LRRK2_Inactive Activation Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_Active->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Impaired Autophagy pRab_GTPases->Autophagy Neuronal_Dysfunction Neuronal Dysfunction & Degeneration Vesicular_Trafficking->Neuronal_Dysfunction Autophagy->Neuronal_Dysfunction Lrrk2_IN_6 This compound Lrrk2_IN_6->LRRK2_Active Inhibition

Caption: LRRK2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Select_Model Select Mouse Model (e.g., WT, G2019S KI) Prepare_Inhibitor Prepare this compound Formulation (e.g., in 45% Captisol) Select_Model->Prepare_Inhibitor Dosing Choose Dosing Regimen Prepare_Inhibitor->Dosing Acute Acute Dosing (Oral Gavage) Tissue_Harvest Tissue Harvest (Brain, Kidney, etc.) Acute->Tissue_Harvest Chronic Chronic Dosing (In-Diet) Behavior Behavioral Testing Chronic->Behavior Dosing->Acute Single/Short-term Dosing->Chronic Long-term Behavior->Tissue_Harvest Biochemical Biochemical Analysis (Western Blot for pLRRK2) Tissue_Harvest->Biochemical Histology Histological Analysis Tissue_Harvest->Histology

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for Lrrk2-IN-6 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic PD. The G2019S mutation, located in the kinase domain, leads to hyperactive LRRK2, making it a prime therapeutic target. Lrrk2-IN-6 is a potent and selective inhibitor of LRRK2 kinase activity, demonstrating efficacy in cellular models. These application notes provide a detailed guide for the utilization of this compound in primary neuron cultures to investigate LRRK2-mediated signaling pathways and associated neurodegenerative phenotypes.

Mechanism of Action

This compound is an orally active and blood-brain barrier permeable small molecule that selectively inhibits the kinase activity of LRRK2. It effectively reduces the autophosphorylation of LRRK2 at key sites such as Ser1292.[1] By inhibiting LRRK2 kinase activity, this compound allows for the investigation of the downstream consequences of LRRK2 hyperactivation, including its roles in neurite outgrowth, vesicular trafficking, and neuroinflammation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSpecies/SystemReference
IC50 (G2019S LRRK2) 4.6 µMIn vitro kinase assay[1]
IC50 (Wild-Type LRRK2) 49 µMIn vitro kinase assay[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in primary neuron cultures.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: 485.57 g/mol ), add 206 µL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Treatment of Primary Neuron Cultures with this compound

Objective: To treat primary neuron cultures with this compound to inhibit LRRK2 kinase activity and assess its effects on neuronal morphology and signaling. This protocol is adapted from studies using other LRRK2 kinase inhibitors in primary neuron cultures. Optimization is recommended for your specific experimental setup.

Materials:

  • Primary neuron cultures (e.g., cortical or hippocampal neurons from wild-type or LRRK2 mutant mouse models)

  • Complete neuron culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMax, and penicillin/streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Culture primary neurons to the desired stage of development (e.g., 5-7 days in vitro, DIV).

  • Prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete neuron culture medium. A suggested starting concentration range is 100 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

  • Prepare a vehicle control working solution by diluting DMSO in culture medium to the same final concentration as in the this compound treated wells.

  • Carefully remove a portion of the old culture medium from the neuron cultures and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubate the neurons for the desired treatment duration. This can range from a few hours for assessing acute signaling events to several days or weeks for studying chronic effects on neurite outgrowth or survival. For long-term treatments, perform a partial media change with freshly prepared inhibitor-containing medium every 2-3 days.

  • Following treatment, proceed with downstream analysis such as immunocytochemistry, Western blotting, or neurite outgrowth analysis.

Protocol 3: Assessment of Neurite Outgrowth

Objective: To quantify the effect of this compound on neurite outgrowth in primary neurons.

Materials:

  • Primary neuron cultures treated with this compound or vehicle

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

  • Antibodies for neuronal markers (e.g., MAP2 for dendrites, Tau for axons) and fluorescent secondary antibodies (optional, for immunocytochemistry)

Procedure:

  • After the desired treatment period, fix the primary neuron cultures with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • If performing immunocytochemistry, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes, block with a suitable blocking buffer, and incubate with primary and secondary antibodies according to standard protocols.

  • Acquire images of the neurons using a fluorescence or phase-contrast microscope. Capture multiple random fields of view for each condition.

  • Use image analysis software to trace and measure the length of neurites (axons and dendrites).

  • Quantify the total neurite length per neuron, the number of primary neurites, and the complexity of the neuritic arbor (e.g., number of branches).

  • Perform statistical analysis to compare the neurite outgrowth between vehicle-treated and this compound-treated neurons.

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway LRRK2 LRRK2 Kinase_Activity Kinase Activity LRRK2->Kinase_Activity G2019S G2019S Mutation G2019S->LRRK2 enhances Lrrk2_IN_6 This compound Lrrk2_IN_6->Kinase_Activity inhibits Rab_GTPases Rab GTPases (e.g., Rab10) Kinase_Activity->Rab_GTPases phosphorylates Autophagy Autophagy Kinase_Activity->Autophagy modulates Neurite_Outgrowth Neurite Outgrowth Kinase_Activity->Neurite_Outgrowth inhibits Neuroinflammation Neuroinflammation Kinase_Activity->Neuroinflammation promotes Alpha_Synuclein α-Synuclein Aggregation Kinase_Activity->Alpha_Synuclein promotes Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking regulates Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival Neurite_Outgrowth->Neuronal_Survival Neuroinflammation->Neuronal_Survival decreases Alpha_Synuclein->Neuronal_Survival decreases Experimental_Workflow Start Start: Primary Neuron Culture (e.g., Cortical) Treatment Treat with this compound (e.g., 100 nM - 1 µM) or Vehicle (DMSO) Start->Treatment Incubation Incubate for desired duration (hours to days) Treatment->Incubation Analysis Downstream Analysis Incubation->Analysis Fixation Fixation (4% PFA) Analysis->Fixation Lysis Cell Lysis Analysis->Lysis ICC Immunocytochemistry (e.g., MAP2, pLRRK2) Fixation->ICC WB Western Blotting (pLRRK2, Total LRRK2) Lysis->WB Imaging Microscopy & Imaging ICC->Imaging Quantification Neurite Outgrowth Quantification Imaging->Quantification

References

Application Notes and Protocols for Western Blot Analysis of pRab10 Following Lrrk2-IN-6 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the inhibition of Leucine-rich repeat kinase 2 (LRRK2) kinase activity by monitoring the phosphorylation status of its substrate, Rab10, at threonine 73 (pRab10 T73), after treatment with the LRRK2 inhibitor, Lrrk2-IN-6.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that includes both a kinase and a GTPase domain.[1][2][3] Mutations in the LRRK2 gene are a common cause of both familial and sporadic Parkinson's disease (PD).[4][5] Several of these pathogenic mutations, such as G2019S and R1441C/G, lead to increased LRRK2 kinase activity.[4][6][7] This hyperactivity is a key target for therapeutic intervention in PD.

One of the well-established downstream substrates of LRRK2 is the small GTPase Rab10. LRRK2-mediated phosphorylation of Rab10 at threonine 73 is a critical event in the signaling pathway.[8][9] Therefore, measuring the levels of phosphorylated Rab10 (pRab10) serves as a robust biomarker for LRRK2 kinase activity in cellular and in vivo models.[8][10] LRRK2 inhibitors, by blocking the kinase function of LRRK2, are expected to decrease the levels of pRab10.[11] This protocol details the use of this compound, a potent and selective LRRK2 inhibitor, and the subsequent detection of changes in pRab10 levels via Western blot.

Signaling Pathway

The signaling pathway illustrates that active LRRK2 phosphorylates Rab10. The LRRK2 inhibitor, this compound, blocks this kinase activity, leading to a reduction in the levels of phosphorylated Rab10.

LRRK2_Rab10_Pathway LRRK2 Active LRRK2 Kinase pRab10 pRab10 (Thr73) LRRK2->pRab10 Phosphorylation Rab10 Rab10 Rab10->pRab10 Lrrk2_IN_6 This compound Lrrk2_IN_6->LRRK2 Inhibition

Caption: LRRK2-mediated phosphorylation of Rab10 and its inhibition by this compound.

Experimental Workflow

The following diagram outlines the key steps for the Western blot analysis of pRab10 after treating cells with this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot cell_seeding Seed Cells lrrk2_treatment Treat with this compound (e.g., 1-10 µM, 1-2 hours) cell_seeding->lrrk2_treatment cell_lysis Lyse Cells in RIPA Buffer lrrk2_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA or non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (pRab10, Total Rab10, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantification Densitometry Analysis detection->quantification

Caption: Workflow for Western blot analysis of pRab10 after this compound treatment.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., HEK293, A549, or primary neurons) at an appropriate density to achieve 70-80% confluency on the day of the experiment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in cell culture media to the desired final concentration. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10 µM) and a time-course experiment (e.g., 30 min, 1 hr, 2 hr) to determine the optimal conditions for your cell type.[8]

    • As a negative control, treat a set of cells with an equivalent volume of DMSO.

    • Incubate the cells at 37°C in a CO2 incubator for the desired duration.

Cell Lysis
  • After treatment, place the cell culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

Western Blotting
  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 10-20 µg) per lane onto a 12% SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Membrane Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[12]

    • The transfer can be performed using a wet or semi-dry transfer system. A typical condition for wet transfer is 100V for 90 minutes at 4°C.[12]

  • Blocking:

    • After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to minimize non-specific antibody binding.[13] For phosphoprotein detection, 5% BSA is often preferred. Some protocols suggest specialized blocking buffers like "Every Blot" blocking buffer for pRab10 detection.[12]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations.

      • Anti-pRab10 (Thr73): This is the key antibody for the experiment.

      • Anti-Total Rab10: Used to normalize the pRab10 signal.

      • Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin, or vinculin) to ensure equal protein loading.

    • Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation

The quantitative data from the Western blot analysis should be presented in a clear and structured table. Densitometry analysis should be performed using software such as ImageJ to quantify the band intensities. The pRab10 signal should be normalized to the total Rab10 signal, which is then normalized to the loading control.

Treatment GroupThis compound Conc. (µM)Incubation Time (hr)Normalized pRab10 / Total Rab10 Ratio (Arbitrary Units)Fold Change vs. Vehicle
Vehicle (DMSO)021.001.00
This compound0.120.650.65
This compound120.200.20
This compound1020.050.05

Note: The data in the table is for illustrative purposes only and will vary depending on the experimental conditions and cell type used.

Troubleshooting

  • No or Weak pRab10 Signal:

    • Ensure that the cells express sufficient levels of LRRK2 and Rab10.

    • Optimize the primary antibody concentration and incubation time.

    • Use a signal booster kit for pRab10 antibody incubation as this can enhance the signal.[12]

  • High Background:

    • Ensure adequate blocking of the membrane.

    • Optimize the primary and secondary antibody concentrations.

    • Increase the number and duration of washing steps.

  • Inconsistent Results:

    • Ensure equal protein loading by carefully performing protein quantification and using a reliable loading control.

    • Maintain consistent experimental conditions (e.g., cell confluency, treatment times, antibody dilutions).

By following this detailed protocol, researchers can effectively utilize Western blotting to assess the efficacy of this compound in inhibiting LRRK2 kinase activity through the downstream marker, pRab10.

References

Application Notes and Protocols for Lrrk2-IN-6 in Autophagy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lrrk2-IN-6 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a kinase implicated in the pathogenesis of Parkinson's disease. Emerging evidence highlights the crucial role of LRRK2 in regulating autophagy, the cellular process responsible for the degradation and recycling of damaged organelles and proteins. As a kinase inhibitor, this compound serves as a valuable tool to investigate the intricate relationship between LRRK2 activity and autophagic pathways. These application notes provide detailed experimental designs and protocols for utilizing this compound to study autophagy in a research setting.

Mechanism of Action

This compound functions by competitively binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby inhibiting its phosphotransferase activity. This inhibition leads to the induction of macroautophagy. The precise downstream signaling cascade is an active area of research, but evidence suggests that LRRK2 kinase inhibition can stimulate autophagy through pathways independent of mTOR (mammalian target of rapamycin), a central regulator of cell growth and autophagy.[1][2] One proposed mechanism involves the activation of the ULK1 complex, a key initiator of autophagosome formation.[1][2][3] Additionally, the MEK/ERK pathway has been implicated in LRRK2-mediated autophagy regulation.[4]

Data Presentation

The following tables summarize quantitative data for this compound and other relevant LRRK2 inhibitors used in autophagy studies.

Table 1: this compound Inhibitory Concentration

TargetIC50
G2019S LRRK24.6 µM[5]
WT LRRK249 µM[5]

Table 2: Experimental Conditions for LRRK2 Inhibitors in Autophagy Studies

InhibitorCell LineConcentrationTreatment DurationKey FindingsReference
Lrrk2-IN-1H4 neuroglioma1 - 10 µMOvernightDose-dependent increase in LC3-II levels.[6]
Lrrk2-IN-1H4 astroglioma1 - 7.5 µM18 hoursDose-dependent increase in Ser758 ULK1 phosphorylation and LC3-II levels.[1]
U0126 (MEK1/2 inhibitor)G2019S LRRK2 fibroblasts20 µM24 hoursReduced enhanced autophagy in mutant cells.[7]
Bafilomycin A1iPSC-derived microglia100 nM4 hoursUsed to block autophagosome-lysosome fusion for flux analysis.[1]

Signaling Pathway

LRRK2_Autophagy_Pathway cluster_inhibition Inhibition cluster_lrrk2 LRRK2 Complex cluster_downstream Downstream Signaling cluster_autophagy Autophagy Process This compound This compound LRRK2 LRRK2 This compound->LRRK2 Inhibits Kinase Activity MEK_ERK MEK/ERK Pathway LRRK2->MEK_ERK Regulates ULK1_Complex ULK1 Complex Activation LRRK2->ULK1_Complex Regulates Beclin-1_PI3K Beclin-1/PI3K Pathway LRRK2->Beclin-1_PI3K Regulates Autophagosome_Formation Autophagosome Formation MEK_ERK->Autophagosome_Formation ULK1_Complex->Autophagosome_Formation Beclin-1_PI3K->Autophagosome_Formation Autophagic_Flux Autophagic Flux Autophagosome_Formation->Autophagic_Flux Lysosomal_Degradation Lysosomal Degradation Autophagic_Flux->Lysosomal_Degradation

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., SH-SY5Y, H4) Start->Cell_Culture Lrrk2_Treatment This compound Treatment (Dose and Time Course) Cell_Culture->Lrrk2_Treatment BafA1_Treatment Bafilomycin A1 Treatment (for Autophagy Flux) Lrrk2_Treatment->BafA1_Treatment Optional Harvest Cell Harvesting Lrrk2_Treatment->Harvest BafA1_Treatment->Harvest Western_Blot Western Blot Analysis (LC3-II, p62) Harvest->Western_Blot IF_Staining Immunofluorescence (LC3 puncta, p62) Harvest->IF_Staining Data_Analysis Data Analysis and Quantification Western_Blot->Data_Analysis Microscopy Confocal Microscopy IF_Staining->Microscopy Microscopy->Data_Analysis End End Data_Analysis->End

Experimental Protocols

Protocol 1: Western Blot Analysis of Autophagy Markers (LC3-II and p62)

This protocol details the detection of key autophagy markers, LC3-II and p62, by Western blot to assess the induction of autophagy following this compound treatment.

Materials:

  • This compound (dissolved in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Bafilomycin A1 (for autophagy flux)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., SH-SY5Y, HEK293T, or H4 neuroglioma) at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for a specified time course (e.g., 6, 12, 24 hours).

    • For autophagy flux experiments, treat a parallel set of cells with this compound and Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the this compound treatment.[1]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for good resolution of LC3-I and LC3-II).

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, and anti-β-actin at 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Calculate the LC3-II/LC3-I ratio or normalize LC3-II levels to a loading control (e.g., β-actin).

    • Analyze p62 levels, where a decrease typically indicates increased autophagic degradation.

    • For flux experiments, the accumulation of LC3-II in the presence of Bafilomycin A1 compared to its absence indicates the rate of autophagic flux.

Protocol 2: Immunofluorescence Staining for LC3 Puncta Formation

This protocol describes the visualization of autophagosome formation by staining for endogenous LC3 and observing its translocation to punctate structures within the cell.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or digitonin)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 donkey anti-rabbit)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach overnight.

    • Treat cells with this compound (e.g., 5 µM) or vehicle for the desired duration (e.g., 12-24 hours).

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. For LC3 staining, digitonin (50 µg/ml) is often recommended over Triton X-100 to better preserve membrane-associated LC3.

  • Blocking and Antibody Staining:

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with primary anti-LC3B antibody (e.g., 1:200 dilution in blocking buffer) overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (e.g., 1:500 dilution in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a confocal or fluorescence microscope.

    • Capture images from multiple random fields of view for each condition.

    • Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the number of puncta per cell is indicative of an increase in autophagosome formation.

Conclusion

This compound is a powerful pharmacological tool for dissecting the role of LRRK2 kinase activity in the regulation of autophagy. The provided protocols for Western blotting and immunofluorescence offer a robust framework for assessing the impact of this compound on autophagic flux and autophagosome formation. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions to obtain reliable and reproducible data. These studies will contribute to a deeper understanding of LRRK2's function in cellular homeostasis and its implications in diseases such as Parkinson's.

References

Application Notes and Protocols for Lrrk2-IN-6 in iPSC-Derived Dopaminergic Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Lrrk2-IN-6, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), in induced pluripotent stem cell (iPSC)-derived dopaminergic (DA) neurons. This cellular model is critical for studying Parkinson's disease (PD) pathogenesis and for the preclinical evaluation of novel therapeutic agents.

Introduction to LRRK2 and Parkinson's Disease

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[1] The most common mutation, G2019S, leads to increased LRRK2 kinase activity, which is implicated in the neurodegenerative process.[2][3] iPSC-derived dopaminergic neurons from PD patients carrying LRRK2 mutations recapitulate key pathological features of the disease, including increased susceptibility to oxidative stress, accumulation of α-synuclein, and deficits in neurite outgrowth.[2][4] These patient-derived cells provide a powerful in vitro platform to investigate disease mechanisms and screen for potential therapeutic compounds.

This compound is a small molecule inhibitor that targets the kinase activity of LRRK2. By inhibiting this activity, this compound can be used to probe the downstream consequences of LRRK2 signaling and to assess the therapeutic potential of LRRK2 inhibition in rescuing disease-related phenotypes in iPSC-derived DA neurons.

Key Applications of this compound in iPSC-Derived Dopaminergic Neurons

  • Investigation of LRRK2-mediated signaling pathways: Elucidate the role of LRRK2 kinase activity in cellular processes relevant to PD.

  • Phenotypic screening: Assess the ability of LRRK2 inhibition to rescue disease-related phenotypes such as oxidative stress, α-synuclein aggregation, and neurite shortening.

  • Target validation: Confirm that inhibition of LRRK2 kinase activity is a viable therapeutic strategy for PD.

  • Drug discovery: Use as a reference compound in the development of novel LRRK2 inhibitors.

Data Summary: Phenotypes in LRRK2 Mutant iPSC-Derived Dopaminergic Neurons and Rescue with LRRK2 Inhibitors

The following tables summarize quantitative data from studies on iPSC-derived dopaminergic neurons with LRRK2 mutations, highlighting the pathological phenotypes and the potential for their rescue by LRRK2 kinase inhibitors. While specific data for this compound is limited in the literature for iPSC-derived DA neurons, data from its close analog Lrrk2-IN-1 and other potent LRRK2 inhibitors are presented to provide a strong rationale and guidance for experimental design.

Table 1: Oxidative Stress and Cell Viability

PhenotypeLRRK2 Mutant (G2019S) vs. ControlEffect of LRRK2 InhibitorReference
Increased Reactive Oxygen Species (ROS) Higher basal levels of ROS.LRRK2 kinase inhibition blocks ROS production.[5]
Increased Susceptibility to Oxidative Stress (H₂O₂) 2-3 fold higher activated CASP3 expression upon H₂O₂ treatment.LRRK2 kinase inhibition ameliorates oxidative stress induced by rotenone.[5][6]
Increased Susceptibility to MPP+ Significantly decreased cell viability with increasing concentrations of MPP+ (>100 µM).Not explicitly tested with this compound, but LRRK2 inhibition is a proposed rescue strategy.[2]

Table 2: α-Synuclein Pathology

PhenotypeLRRK2 Mutant (G2019S) vs. ControlEffect of LRRK2 InhibitorReference
α-Synuclein Accumulation Higher levels of α-synuclein protein.Chronic treatment with LRRK2 inhibitors significantly reduces α-synuclein accumulation.[6][7]
Phosphorylated α-Synuclein (pSer129) Increased levels of pSer129 α-synuclein.LRRK2 kinase inhibition can reduce levels of phosphorylated α-synuclein.[2]

Table 3: Neurite Morphology

PhenotypeLRRK2 Mutant (G2019S) vs. ControlEffect of LRRK2 InhibitorReference
Reduced Neurite Outgrowth Significantly decreased speed of neurite outgrowth shortly after plating.LRRK2 kinase inhibition ameliorates neurite outgrowth defects in primary neurons.[4][7][8][9]
Reduced Neurite Complexity Diminished branching of neurites.LRRK2 inhibition is expected to rescue these defects based on its role in cytoskeletal dynamics.[10]

Experimental Protocols

The following are detailed protocols for key experiments using this compound in iPSC-derived dopaminergic neurons.

Protocol 1: Generation of iPSC-Derived Dopaminergic Neurons

A widely used and effective method for generating midbrain dopaminergic neurons from iPSCs is through dual SMAD inhibition followed by patterning with specific growth factors.

Diagram: Workflow for Differentiation of iPSCs into Dopaminergic Neurons

G iPSCs iPSCs NPCs Neural Progenitor Cells (NPCs) iPSCs->NPCs Dual SMAD Inhibition (Noggin/SB431542) DA_Progenitors Dopaminergic Progenitors NPCs->DA_Progenitors SHH, FGF8 DA_Neurons Mature Dopaminergic Neurons DA_Progenitors->DA_Neurons BDNF, GDNF, Ascorbic Acid

Caption: Differentiation of iPSCs to DA neurons.

Materials:

  • Human iPSCs (from healthy control and LRRK2 mutant lines)

  • Matrigel or Geltrex

  • mTeSR1 or similar iPSC maintenance medium

  • Neural induction medium (e.g., DMEM/F12 with N2 supplement)

  • Noggin

  • SB431542

  • Sonic Hedgehog (SHH)

  • Fibroblast Growth Factor 8 (FGF8)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Glial Cell Line-Derived Neurotrophic Factor (GDNF)

  • Ascorbic Acid

  • Laminin

Procedure:

  • iPSC Culture: Culture iPSCs on Matrigel-coated plates in mTeSR1 medium.

  • Neural Induction: When iPSCs reach 70-80% confluency, switch to neural induction medium supplemented with Noggin and SB431542 for approximately 10-12 days to generate neural progenitor cells (NPCs).

  • Dopaminergic Patterning: Culture NPCs in neural induction medium supplemented with SHH and FGF8 for 6-8 days to pattern them towards a midbrain fate.

  • Differentiation and Maturation: Plate the dopaminergic progenitors onto laminin-coated plates in a neuron differentiation medium containing BDNF, GDNF, and ascorbic acid. Mature the neurons for at least 4-6 weeks before conducting experiments.

Protocol 2: Treatment with this compound

This compound is a potent LRRK2 inhibitor. Based on data from the similar compound Lrrk2-IN-1, a concentration range of 100 nM to 1 µM is recommended for initial experiments in iPSC-derived neurons.[3][5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Materials:

  • This compound (stock solution in DMSO)

  • Mature iPSC-derived dopaminergic neurons

  • Neuron culture medium

Procedure:

  • Preparation of this compound Working Solution: Prepare a fresh dilution of this compound from the DMSO stock in pre-warmed neuron culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Treatment: Gently remove half of the culture medium from the wells containing the mature dopaminergic neurons and replace it with an equal volume of the medium containing this compound.

  • Incubation: Incubate the cells for the desired period. For acute effects, a few hours may be sufficient. For chronic effects, such as rescuing neurite outgrowth or reducing α-synuclein levels, treatment for several days (e.g., 3-7 days) may be necessary.[7]

  • Control: Include a vehicle control (medium with the same concentration of DMSO) in all experiments.

Protocol 3: Assessment of Oxidative Stress

Diagram: LRRK2-Mediated Oxidative Stress Pathway

G LRRK2_mut Mutant LRRK2 (e.g., G2019S) ROS Reactive Oxygen Species (ROS) LRRK2_mut->ROS Increased Kinase Activity LRRK2_inhibitor This compound LRRK2_inhibitor->LRRK2_mut Inhibits Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage

Caption: LRRK2 mutation leads to oxidative stress.

Materials:

  • Mature iPSC-derived dopaminergic neurons (control and LRRK2 mutant)

  • This compound

  • Hydrogen peroxide (H₂O₂) or Rotenone

  • CellROX Green Reagent or similar ROS indicator

  • Caspase-3 activity assay kit

  • Fluorescence microscope or plate reader

Procedure:

  • Treatment: Treat mature dopaminergic neurons with this compound or vehicle for 24-48 hours.

  • Induction of Oxidative Stress: Add H₂O₂ (e.g., 50-100 µM) or Rotenone (e.g., 100-500 nM) to the culture medium for the final 4-6 hours of the experiment.

  • ROS Measurement:

    • Incubate the cells with CellROX Green Reagent according to the manufacturer's instructions.

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

  • Apoptosis Measurement:

    • Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit.

Protocol 4: Analysis of α-Synuclein Accumulation

Materials:

  • Mature iPSC-derived dopaminergic neurons (control and LRRK2 mutant)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies: anti-α-synuclein, anti-phospho-S129-α-synuclein, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

Procedure:

  • Chronic Treatment: Treat mature dopaminergic neurons with this compound or vehicle for 5-7 days, with media changes every 2-3 days.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

Protocol 5: Neurite Outgrowth Assay

Diagram: Experimental Workflow for Neurite Outgrowth Assay

G Plate_neurons Plate DA Progenitors Differentiate Differentiate and Mature Plate_neurons->Differentiate Treat Treat with this compound or Vehicle Differentiate->Treat Image Immunostain and Image Treat->Image Analyze Quantify Neurite Length and Branching Image->Analyze

Caption: Workflow for neurite outgrowth analysis.

Materials:

  • Dopaminergic progenitors

  • Laminin-coated plates or coverslips

  • Neuron differentiation medium

  • This compound

  • 4% Paraformaldehyde (PFA)

  • Primary antibody: anti-β-III-tubulin or anti-MAP2

  • Fluorescently labeled secondary antibody

  • DAPI

  • Fluorescence microscope with image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • Plating: Plate dopaminergic progenitors at a low density on laminin-coated plates or coverslips.

  • Differentiation and Treatment: Differentiate the neurons as described in Protocol 1. After a few days in differentiation medium, begin treatment with this compound or vehicle. Continue treatment for 7-14 days.

  • Immunocytochemistry:

    • Fix the cells with 4% PFA.

    • Permeabilize and block the cells.

    • Incubate with the primary antibody against a neuronal marker.

    • Incubate with a fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis:

    • Acquire images of the neurons using a fluorescence microscope.

    • Use image analysis software to trace and measure the total neurite length and the number of branches per neuron.

Concluding Remarks

The use of this compound in iPSC-derived dopaminergic neurons provides a robust system for dissecting the role of LRRK2 kinase activity in Parkinson's disease pathogenesis. The protocols outlined above, in conjunction with the provided data summaries and signaling pathway diagrams, offer a solid foundation for researchers to investigate the therapeutic potential of LRRK2 inhibition. It is recommended to always include appropriate controls, such as iPSCs from healthy individuals and vehicle-treated cells, to ensure the validity of the experimental findings. Furthermore, optimizing the concentration of this compound and the duration of treatment for each specific experimental setup is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Assessing Lrrk2-IN-6 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical drug target in the development of therapeutics for Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic PD, often leading to a gain-of-function increase in its kinase activity.[1][2][3] This hyper-activity is believed to contribute to the neurodegenerative processes in PD.[4][5] Lrrk2-IN-6 is an orally active and selective LRRK2 inhibitor that can penetrate the blood-brain barrier.[6] It has shown inhibitory effects on the autophosphorylation of LRRK2, making it a valuable tool for researching LRRK2-related pathology.[6]

These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of this compound, focusing on pharmacodynamic markers, neuroprotective effects, and functional outcomes in relevant animal models of Parkinson's disease.

Mechanism of Action of LRRK2 and Inhibition by this compound

LRRK2 is a large, multi-domain protein that possesses both kinase and GTPase activity.[7][8] Pathogenic mutations, such as the common G2019S mutation, enhance its kinase activity, leading to increased phosphorylation of its substrates.[1][3] One of the key downstream effects of LRRK2 activation is the phosphorylation of a subset of Rab GTPases, which are master regulators of vesicular trafficking.[9] This aberrant phosphorylation can disrupt crucial cellular processes, including autophagy and lysosomal function, which are implicated in the pathogenesis of PD.[1][7][10] this compound acts by binding to the kinase domain of LRRK2, thereby inhibiting its phosphotransferase activity.[11] This leads to a reduction in the phosphorylation of LRRK2 itself (autophosphorylation at sites like Ser935 and Ser1292) and its downstream substrates like Rab10.[6][10] The assessment of these phosphorylation events serves as a key biomarker for target engagement and pharmacodynamic efficacy of LRRK2 inhibitors in vivo.[10]

LRRK2_Signaling_Pathway cluster_0 Cellular Processes cluster_1 LRRK2 Kinase Activity Vesicular Trafficking Vesicular Trafficking Autophagy Autophagy Neuroinflammation Neuroinflammation LRRK2_mut Mutant LRRK2 (e.g., G2019S) LRRK2_mut->Neuroinflammation promotes Rab10 Rab10 LRRK2_mut->Rab10 phosphorylates LRRK2_wt Wild-Type LRRK2 pRab10 p-Rab10 (Thr73) pRab10->Vesicular Trafficking disrupts pRab10->Autophagy impairs Lrrk2_IN_6 This compound Lrrk2_IN_6->LRRK2_mut inhibits

Caption: LRRK2 Signaling and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and expected outcomes from efficacy studies.

Table 1: this compound Inhibitory Activity

Target IC50 Reference
LRRK2 (G2019S mutant) 4.6 µM [6]

| LRRK2 (Wild-Type) | 49 µM |[6] |

Table 2: Example Pharmacodynamic Endpoints for In Vivo Efficacy Assessment

Analyte Tissue/Biofluid Expected Change with this compound Assay Method
pS935-LRRK2 Brain, Peripheral Blood Mononuclear Cells (PBMCs) Decrease Western Blot, ELISA, SIMOA
Total LRRK2 Brain, PBMCs No significant change/slight decrease Western Blot, ELISA, SIMOA
pT73-Rab10 Brain, PBMCs Decrease Western Blot, ELISA
Tyrosine Hydroxylase (TH) positive neurons Substantia Nigra Increase (neuroprotection) Immunohistochemistry

| IL-6 | Serum, Brain | Decrease | ELISA |

Experimental Protocols

A logical workflow for assessing the in vivo efficacy of this compound is outlined below.

Experimental_Workflow cluster_pd cluster_np A Animal Model Selection (e.g., G2019S Transgenic Mouse) B This compound Administration (Oral Gavage) A->B C Tissue and Biofluid Collection (Brain, Blood) B->C D Pharmacodynamic Analysis C->D E Neuroprotection Assessment C->E F Data Analysis and Interpretation D->F D1 Western Blot (pLRRK2, pRab10) D2 ELISA/SIMOA (pLRRK2, Total LRRK2) E->F E1 Immunohistochemistry (TH Staining) E2 Stereological Cell Counting

References

Application Notes and Protocols for Measuring LRRK2 Kinase Inhibition with Lrrk2-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, located within the kinase domain, is the most common pathogenic mutation and leads to increased LRRK2 kinase activity. This has positioned LRRK2 as a key therapeutic target, with the development of specific kinase inhibitors being a primary strategy for disease-modifying therapies.

Lrrk2-IN-6 is a potent and selective, orally active inhibitor of LRRK2 kinase activity with permeability across the blood-brain barrier. It serves as a critical tool for researchers studying LRRK2 signaling and for the development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound to measure LRRK2 kinase inhibition in both biochemical and cellular assays.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the LRRK2 kinase domain, preventing the transfer of phosphate from ATP to its substrates. Inhibition of LRRK2 kinase activity can be monitored by assessing the phosphorylation status of LRRK2 itself at serine 935 (pS935) and its physiological substrates, such as Rab10 at threonine 73 (pT73). A reduction in the phosphorylation of these sites serves as a reliable biomarker for LRRK2 kinase inhibition.

Quantitative Data Summary

The inhibitory potency of this compound against both wild-type (WT) and the pathogenic G2019S mutant LRRK2 is summarized below.

InhibitorTargetIC50
This compoundLRRK2 (WT)49 µM[1]
This compoundLRRK2 (G2019S)4.6 µM[1]

LRRK2 Signaling Pathway and Inhibition

The following diagram illustrates the central role of LRRK2 in phosphorylating Rab GTPases and how this compound intervenes in this process.

LRRK2_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Inhibition LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases (pRab10) LRRK2->pRab_GTPases Downstream_Effects Altered Vesicular Trafficking & Other Cellular Processes pRab_GTPases->Downstream_Effects Lrrk2_IN_6 This compound Lrrk2_IN_6->LRRK2 Inhibits

LRRK2 signaling and the point of intervention for this compound.

Experimental Protocols

In Vitro LRRK2 Kinase Activity Assay (Luminescence-Based)

This protocol describes a luminescent ADP-Glo™ kinase assay to measure the in vitro inhibition of LRRK2 by this compound.

Materials:

  • Recombinant LRRK2 enzyme (WT or G2019S)

  • LRRKtide substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit

  • Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[2]

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A final DMSO concentration of 1% or less in the assay is recommended.

  • Reaction Setup:

    • Add 1 µl of this compound dilution or DMSO (for control) to the wells of a 384-well plate.

    • Add 2 µl of LRRK2 enzyme diluted in Kinase Buffer.

    • Add 2 µl of a mix of LRRKtide substrate and ATP in Kinase Buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 120 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ATP Generation and Luminescence:

    • Add 10 µl of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular LRRK2 Kinase Inhibition Assay (Western Blot)

This protocol outlines the steps to measure the inhibition of LRRK2 kinase activity in a cellular context by assessing the phosphorylation of LRRK2 (pS935) and its substrate Rab10 (pT73) via Western blot.

Materials:

  • Cell line expressing LRRK2 (e.g., SH-SY5Y, HEK293T, or primary cells like PBMCs)

  • This compound

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-pLRRK2 (Ser935)

    • Mouse anti-total LRRK2

    • Rabbit anti-pRab10 (Thr73)

    • Mouse anti-total Rab10

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the pLRRK2 (S935) and pRab10 (T73) signals to their respective total protein levels.

    • Plot the normalized phosphorylation levels against the this compound concentration to generate a dose-response curve and determine the cellular IC50.

Experimental Workflow Diagrams

In Vitro Kinase Assay Workflow

in_vitro_workflow start Start prepare_reagents Prepare this compound Dilutions, Enzyme, and Substrate/ATP Mix start->prepare_reagents setup_reaction Dispense Reagents into 384-well Plate prepare_reagents->setup_reaction incubate_kinase Incubate for 120 min at Room Temperature setup_reaction->incubate_kinase add_adpglo Add ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_adpglo Incubate for 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate for 30 min add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence analyze_data Analyze Data and Determine IC50 read_luminescence->analyze_data end End analyze_data->end

Workflow for the in vitro LRRK2 kinase inhibition assay.
Cellular Kinase Inhibition Assay Workflow

cellular_workflow start Start culture_cells Culture and Plate Cells start->culture_cells treat_cells Treat Cells with this compound culture_cells->treat_cells lyse_cells Lyse Cells and Quantify Protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page western_blot Western Blot Transfer sds_page->western_blot immunoblot Immunoblotting with Specific Antibodies western_blot->immunoblot detect_signal Chemiluminescent Detection immunoblot->detect_signal quantify_bands Quantify Band Intensities detect_signal->quantify_bands analyze_results Analyze Dose-Response and Determine IC50 quantify_bands->analyze_results end End analyze_results->end

References

Application Notes and Protocols for Lrrk2-IN-6 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has emerged as a key therapeutic target for Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic PD, often leading to increased kinase activity.[1][2][3] Lrrk2-IN-6 is a selective, orally active, and blood-brain barrier-permeable inhibitor of LRRK2.[4] It demonstrates greater potency for the pathogenic G2019S mutant of LRRK2, making it a valuable tool for studying LRRK2 biology and for the development of novel therapeutics.[4] High-throughput screening (HTS) assays are crucial for identifying and characterizing small molecule inhibitors of LRRK2 like this compound. This document provides detailed application notes and protocols for utilizing this compound in two common HTS formats: a biochemical AlphaScreen assay and a cellular Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay.

LRRK2 Signaling Pathway

LRRK2 is a complex protein with both kinase and GTPase activity, participating in various cellular signaling pathways.[5] Understanding these pathways is essential for interpreting the effects of inhibitors like this compound. The diagram below illustrates a simplified overview of the LRRK2 signaling cascade, highlighting its role in cellular processes implicated in Parkinson's disease.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2 LRRK2 Growth_Factors->LRRK2 Activate Inflammatory_Signals Inflammatory Signals Inflammatory_Signals->LRRK2 Activate pLRRK2_S935 pLRRK2 (Ser935) LRRK2->pLRRK2_S935 Autophosphorylation/ Constitutive Phosphorylation Rab_GTPases Rab GTPases pLRRK2_S935->Rab_GTPases Phosphorylates Mitochondrial_Function Mitochondrial Function pLRRK2_S935->Mitochondrial_Function Neuroinflammation Neuroinflammation pLRRK2_S935->Neuroinflammation Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Lrrk2_IN_6 This compound Lrrk2_IN_6->LRRK2 Inhibits Kinase Activity

Figure 1: Simplified LRRK2 Signaling Pathway.

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified in biochemical assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Assay TypeLRRK2 VariantSubstrateIC50 (µM)Reference
Biochemical Kinase AssayWild-Type (WT)-49[4]
Biochemical Kinase AssayG2019S Mutant-4.6[4]

Experimental Protocols

Biochemical HTS Assay: LRRK2 AlphaScreen Protocol

This protocol describes a high-throughput AlphaScreen assay to measure the in vitro kinase activity of LRRK2 by quantifying the phosphorylation of a substrate, such as moesin.[6]

Principle:

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is based on the interaction of donor and acceptor beads. When a biotinylated substrate is phosphorylated by LRRK2, it is captured by streptavidin-coated donor beads. A specific antibody against the phosphorylated substrate, conjugated to acceptor beads, then binds to the phosphorylated substrate. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. The intensity of the signal is proportional to the level of substrate phosphorylation.

Experimental Workflow:

AlphaScreen_Workflow Start Start Dispense_Reagents 1. Dispense LRRK2 Enzyme, Biotinylated Substrate (e.g., Moesin), and this compound/DMSO Start->Dispense_Reagents Incubate_Kinase_Rxn 2. Add ATP to Initiate Kinase Reaction (e.g., 60 min at RT) Dispense_Reagents->Incubate_Kinase_Rxn Add_Beads 3. Add Streptavidin-Donor and Phospho-Specific Antibody-Acceptor Beads Incubate_Kinase_Rxn->Add_Beads Incubate_Beads 4. Incubate in the Dark (e.g., 60 min at RT) Add_Beads->Incubate_Beads Read_Plate 5. Read Plate on AlphaScreen-Compatible Reader Incubate_Beads->Read_Plate End End Read_Plate->End

Figure 2: LRRK2 AlphaScreen Assay Workflow.

Materials:

  • Recombinant LRRK2 (WT or G2019S)

  • Biotinylated substrate (e.g., GST-Moesin)

  • This compound

  • ATP

  • AlphaScreen Streptavidin Donor Beads

  • AlphaScreen Protein A Acceptor Beads

  • Anti-phospho-substrate antibody

  • Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • 384-well low-volume white microplates

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for IC50 determination would be from 100 µM down to 1 nM.

  • Reagent Preparation:

    • Prepare a solution of LRRK2 enzyme and biotinylated substrate in assay buffer. The optimal concentrations should be determined empirically but can start around 1-5 nM for the enzyme and 50-100 nM for the substrate.

    • Prepare an ATP solution in assay buffer. The final concentration should be at or near the Km for ATP (approximately 6 µM for LRRK2 with moesin substrate).[6]

    • Prepare a mixture of AlphaScreen donor and acceptor beads with the anti-phospho-substrate antibody in the dark.

  • Assay Procedure:

    • Add 2 µL of the this compound dilution or DMSO (control) to the wells of a 384-well plate.

    • Add 4 µL of the LRRK2 enzyme/substrate mixture to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the AlphaScreen bead/antibody mixture.

    • Incubate the plate in the dark for 60 minutes at room temperature.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular HTS Assay: LRRK2 TR-FRET Protocol for Ser935 Phosphorylation

This protocol describes a high-throughput TR-FRET assay to measure the phosphorylation of LRRK2 at Serine 935 in a cellular context.[7][8] This assay is particularly useful for assessing the cellular potency of inhibitors like this compound.

Principle:

This homogeneous assay relies on the expression of LRRK2 fused to a Green Fluorescent Protein (GFP) tag in cells.[7][8] Following cell lysis, a terbium (Tb)-conjugated antibody specific for phosphorylated Ser935 of LRRK2 is added. If LRRK2 is phosphorylated at Ser935, the binding of the antibody brings the terbium donor and the GFP acceptor into close proximity. Excitation of terbium at 340 nm results in energy transfer to GFP, which then emits a signal at 520 nm.[7][8] The ratio of the emission at 520 nm to the terbium emission at 495 nm is proportional to the level of LRRK2 Ser935 phosphorylation.

Experimental Workflow:

TRFRET_Workflow Start Start Seed_Cells 1. Seed Cells Expressing LRRK2-GFP in a 384-well Plate Start->Seed_Cells Treat_Cells 2. Treat Cells with This compound/DMSO (e.g., 90 min) Seed_Cells->Treat_Cells Lyse_Cells 3. Lyse Cells and Add Tb-anti-pSer935 Antibody Treat_Cells->Lyse_Cells Incubate_Lysis 4. Incubate at Room Temperature (e.g., 2-4 hours) Lyse_Cells->Incubate_Lysis Read_Plate 5. Read TR-FRET Signal on a Compatible Plate Reader Incubate_Lysis->Read_Plate End End Read_Plate->End

Figure 3: LRRK2 TR-FRET Cellular Assay Workflow.

Materials:

  • Cell line expressing LRRK2-GFP (e.g., HEK293T, U-2 OS, or SH-SY5Y)

  • This compound

  • Cell culture medium and supplements

  • Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, protease and phosphatase inhibitors)

  • Terbium-conjugated anti-phospho-LRRK2 (Ser935) antibody

  • 384-well black, low-volume cell culture plates

Protocol:

  • Cell Seeding: Seed cells expressing LRRK2-GFP (e.g., G2019S mutant) into a 384-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions. Include DMSO-only wells as a negative control.

    • Incubate the plate for 90 minutes at 37°C in a CO2 incubator.[7]

  • Cell Lysis and Antibody Addition:

    • Prepare a lysis buffer containing the Tb-anti-pSer935 antibody at the recommended concentration.

    • Aspirate the medium containing the compound from the wells.

    • Add the lysis buffer with the antibody to each well.

  • Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.

  • TR-FRET Measurement: Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (GFP).

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The provided application notes and protocols for this compound in high-throughput screening assays offer a robust framework for researchers in the field of Parkinson's disease and kinase inhibitor drug discovery. The biochemical AlphaScreen and cellular TR-FRET assays are powerful tools for quantifying the inhibitory activity of compounds like this compound. By following these detailed methodologies, scientists can effectively characterize the potency and cellular efficacy of LRRK2 inhibitors, contributing to the advancement of therapeutic strategies for neurodegenerative diseases.

References

Application of LRRK2 Inhibitors in Neuroinflammation Models: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Parkinson's disease (PD). Leucine-rich repeat kinase 2 (LRRK2) has emerged as a key modulator of inflammatory responses in the brain, primarily through its kinase activity in microglia, the resident immune cells of the central nervous system. Inhibition of LRRK2 kinase activity presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental effects on neuronal health.

This document provides detailed application notes and protocols for the use of LRRK2 inhibitors in common neuroinflammation models. While the user inquired about Lrrk2-IN-6 , there is a notable scarcity of published data on its specific application in this context. Therefore, this guide will focus on a more extensively characterized, potent, and brain-penetrant LRRK2 inhibitor, HG-10-102-01 , and provide generalized protocols that can be adapted for novel inhibitors like this compound.

LRRK2 Inhibitors: Biochemical and Cellular Activity

A critical first step in utilizing a LRRK2 inhibitor is to understand its potency and selectivity. This information is crucial for determining appropriate experimental concentrations.

InhibitorTargetIC50 (nM)Cell-based PotencyKey Characteristics
This compound LRRK2 (G2019S)4,600Inhibits Ser1292 and Ser925 autophosphorylation.Orally active, crosses the blood-brain barrier.[1]
LRRK2 (WT)49,000
HG-10-102-01 LRRK2 (G2019S)3.2Substantially inhibits Ser910 and Ser935 phosphorylation at 0.1-0.3 µM in cells.[2]Potent, selective, and brain-penetrant.[2][3]
LRRK2 (WT)20.3
MNK2600Also inhibits MNK2 and MLK1 at higher concentrations.[3]
MLK12,100

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving LRRK2 in neuroinflammation and a general workflow for evaluating LRRK2 inhibitors.

LRRK2_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Microglia cluster_response Inflammatory Response cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 LRRK2 LRRK2 TLR4->LRRK2 activates NFkB NF-κB LRRK2->NFkB activates MAPK MAPK (p38, JNK) LRRK2->MAPK activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines iNOS iNOS NFkB->iNOS MAPK->Cytokines LRRK2_IN_6 This compound LRRK2_IN_6->LRRK2

LRRK2 signaling in neuroinflammation.

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model cell_culture Primary Microglia or BV-2 Cell Culture stimulation Stimulation with LPS (e.g., 100 ng/mL) cell_culture->stimulation treatment Treatment with This compound stimulation->treatment analysis_invitro Endpoint Analysis: - Cytokine Measurement (ELISA) - Nitric Oxide Assay - Western Blot (pLRRK2, iNOS) - Immunocytochemistry treatment->analysis_invitro animal_model Animal Model (e.g., C57BL/6 Mice) treatment_invivo Administration of this compound (e.g., Intraperitoneal) animal_model->treatment_invivo induction Induction of Neuroinflammation (e.g., LPS Injection) treatment_invivo->induction analysis_invivo Endpoint Analysis: - Behavioral Tests - Brain Tissue Collection - Immunohistochemistry (Iba1, TH) - Cytokine Measurement (ELISA) induction->analysis_invivo

General experimental workflow.

Experimental Protocols

In Vitro Microglial Activation Assay

This protocol describes the induction of an inflammatory response in microglia and its modulation by a LRRK2 inhibitor.

1. Cell Culture:

  • Primary Microglia: Isolate primary microglia from the cerebral cortices of neonatal (P0-P2) C57BL/6 mouse pups. Culture in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • BV-2 Cells (Alternative): Culture the murine microglial cell line BV-2 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment:

  • Plate cells at a density of 2.5 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the LRRK2 inhibitor (e.g., HG-10-102-01 at concentrations ranging from 100 nM to 3 µM, or this compound at appropriate concentrations based on preliminary dose-response studies) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 100 ng/mL for the desired time points (e.g., 6 hours for TNF-α, 24 hours for nitric oxide).

3. Endpoint Analysis:

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.
    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
    • Measure the absorbance at 540 nm using a microplate reader.
    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect cell culture supernatants and centrifuge to remove debris.
    • Measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blotting:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
    • Determine protein concentration using a BCA assay.
    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
    • Incubate with primary antibodies overnight at 4°C (e.g., anti-pS935-LRRK2, anti-LRRK2, anti-iNOS, anti-β-actin).
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This protocol outlines the induction of systemic inflammation leading to neuroinflammation in mice and the evaluation of a LRRK2 inhibitor's neuroprotective effects.

1. Animals:

  • Use adult male C57BL/6 mice (8-10 weeks old).

  • House the animals under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Allow at least one week of acclimatization before starting the experiment.

2. Treatment:

  • Administer the LRRK2 inhibitor (e.g., HG-10-102-01) or vehicle via intraperitoneal (i.p.) injection. Doses as low as 50 mg/kg have been shown to inhibit LRRK2 phosphorylation in the mouse brain.[2] A dose-response study is recommended to determine the optimal dose for this compound.

  • One hour after inhibitor administration, induce systemic inflammation by i.p. injection of LPS (e.g., 1-5 mg/kg). The dose of LPS can be adjusted to induce acute or chronic neuroinflammation.[4]

3. Endpoint Analysis (e.g., 24 hours or 7 days post-LPS injection):

  • Behavioral Testing: Perform tests such as the open field test to assess locomotor activity and sickness behavior.

  • Tissue Collection:

    • Anesthetize the mice and perfuse transcardially with ice-cold saline followed by 4% paraformaldehyde (for histology) or collect fresh brain tissue for biochemical analysis.
    • Dissect specific brain regions (e.g., striatum, substantia nigra, hippocampus, cortex) and either post-fix for immunohistochemistry or snap-freeze for biochemical assays.

  • Immunohistochemistry:

    • Cryosection the post-fixed brain tissue (30-40 µm thick sections).
    • Perform immunostaining for markers of microglial activation (e.g., Iba1, CD68) and dopaminergic neurons (e.g., Tyrosine Hydroxylase, TH).
    • Acquire images using a confocal or fluorescence microscope and quantify the number and morphology of microglia and the number of TH-positive neurons.

  • Cytokine Measurement in Brain Tissue:

    • Homogenize fresh-frozen brain tissue in lysis buffer.
    • Centrifuge the homogenates and collect the supernatant.
    • Measure cytokine levels (TNF-α, IL-1β, IL-6) using ELISA kits.

Quantitative Data on LRRK2 Inhibition in Neuroinflammation Models

The following table summarizes quantitative data from studies using LRRK2 inhibitors in neuroinflammation models. Note the absence of specific data for this compound.

Model SystemInhibitorConcentration/DoseInflammatory StimulusMeasured ParameterResult
Rat Primary MicrogliaLRRK2-IN-11 µMLPS (100 ng/mL)TNF-α secretion>20% reduction
Sunitinib1 µMLPS (100 ng/mL)TNF-α secretion>20% reduction
Human Glial CellsMLi-2, PF-06447475200 nMAβ1-42 fibrils (2 µM) or α-syn pffs (1 µM)Inflammatory mediatorsReduction in neuroinflammation
C57BL/6 MiceHG-10-102-0150 mg/kg (i.p.)N/ALRRK2 Ser910/Ser935 phosphorylation in brainNear complete inhibition
C57BL/6 MiceHG-10-102-01100 mg/kg (i.p.)N/ALRRK2 Ser910/Ser935 phosphorylation in brainNear complete inhibition

Concluding Remarks

The available evidence strongly supports a role for LRRK2 kinase activity in driving neuroinflammatory processes. LRRK2 inhibitors, such as HG-10-102-01, have demonstrated efficacy in attenuating inflammatory responses in both in vitro and in vivo models. While specific data for this compound in neuroinflammation is currently limited, the protocols and data presented here for other LRRK2 inhibitors provide a robust framework for its evaluation. Researchers are encouraged to perform initial dose-response studies to determine the optimal concentrations of this compound for their specific experimental setup. The continued investigation into the therapeutic potential of LRRK2 inhibitors is a promising avenue for the development of novel treatments for neurodegenerative diseases with a neuroinflammatory component.

References

Lrrk2-IN-6: A Tool for Interrogating Lysosomal Function in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). A primary pathological consequence of these mutations is the hyperactivation of LRRK2's kinase domain, leading to downstream cellular dysfunction. A growing body of evidence implicates lysosomal impairment as a key convergent pathway in PD pathogenesis. The LRRK2 protein has been shown to play a crucial role in regulating various aspects of the endolysosomal system, including vesicle trafficking, autophagy, and maintaining lysosomal pH and calcium homeostasis. Therefore, the use of specific inhibitors to modulate LRRK2 kinase activity presents a valuable strategy for studying these pathways and for the development of potential therapeutic interventions.

Lrrk2-IN-6 is a potent and selective inhibitor of LRRK2 kinase activity. Its ability to cross the blood-brain barrier makes it a valuable research tool for both in vitro and in vivo studies. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate lysosomal function in cellular models of Parkinson's disease.

Mechanism of Action

LRRK2 is a complex, multi-domain protein that functions as a serine/threonine kinase. Pathogenic mutations, such as the common G2019S variant, lead to a gain-of-function, resulting in increased phosphorylation of its substrates. A key class of LRRK2 substrates are Rab GTPases, which are master regulators of intracellular vesicle trafficking. The phosphorylation of specific Rab proteins by hyperactive LRRK2 is thought to disrupt their normal function, leading to defects in the endolysosomal pathway.

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the transfer of phosphate to its substrates. By inhibiting LRRK2 kinase activity, this compound can reverse the pathological phosphorylation of Rab GTPases and restore normal lysosomal function.

Data Presentation

The following tables summarize key quantitative data related to the activity of this compound and the general effects of LRRK2 inhibition on lysosomal function in Parkinson's disease models.

Table 1: this compound Inhibitory Activity

TargetIC50 Value
LRRK2 (Wild-Type)49 µM
LRRK2 (G2019S Mutant)4.6 µM

Table 2: Effects of LRRK2 Kinase Inhibition on Lysosomal Function in PD Models

ParameterModel SystemEffect of LRRK2 InhibitionQuantitative Change (Representative)
Lysosomal pH iPSC-derived neurons with GBA1 mutationNormalization of lysosomal pHRe-acidification of lysosomes
Lysosomal Morphology Fibroblasts from G2019S LRRK2 PD patientsReversal of enlarged lysosome phenotypeRestoration of normal lysosomal size and distribution
Cathepsin B Activity Astrocytes expressing LRRK2 G2019SPartial rescue of reduced activityIncrease in cathepsin B activity
Glucocerebrosidase (GCase) Activity Dopaminergic neurons with LRRK2 mutationsIncreased GCase activitySignificant increase in GCase activity
Autophagic Flux Mouse astrocyte primary culturesActivation of autophagyIncrease in LC3-II levels

Note: Some quantitative data are derived from studies using other potent LRRK2 inhibitors (e.g., MLi-2, LRRK2-IN-1) and are representative of the expected effects of LRRK2 kinase inhibition.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures described, the following diagrams are provided in DOT language for Graphviz.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation and Lysosomal Dysfunction in PD cluster_1 Therapeutic Intervention with this compound PD Mutations (G2019S) PD Mutations (G2019S) LRRK2 Kinase Activity LRRK2 Kinase Activity PD Mutations (G2019S)->LRRK2 Kinase Activity Hyperactivates Rab GTPase Phosphorylation Rab GTPase Phosphorylation LRRK2 Kinase Activity->Rab GTPase Phosphorylation Increases Restored Rab Function Restored Rab Function LRRK2 Kinase Activity->Restored Rab Function Leads to Vesicle Trafficking Vesicle Trafficking Rab GTPase Phosphorylation->Vesicle Trafficking Disrupts Autophagy Autophagy Rab GTPase Phosphorylation->Autophagy Impairs Lysosomal Function Lysosomal Function Vesicle Trafficking->Lysosomal Function Affects Autophagy->Lysosomal Function Affects Lysosomal Dysfunction Lysosomal Dysfunction Lysosomal Function->Lysosomal Dysfunction This compound This compound This compound->LRRK2 Kinase Activity Inhibits Restored Lysosomal Function Restored Lysosomal Function Restored Rab Function->Restored Lysosomal Function

Caption: LRRK2 signaling pathway in PD and the point of intervention for this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for Assessing Lysosomal Function Cell_Culture Culture PD Model Cells (e.g., iPSC-derived neurons with LRRK2 mutation) Treatment Treat with this compound (or vehicle control) Cell_Culture->Treatment Lysosomal_pH Lysosomal pH Measurement (LysoTracker Staining) Treatment->Lysosomal_pH Lysosomal_Morphology Lysosomal Morphology Analysis (LAMP1 Immunofluorescence) Treatment->Lysosomal_Morphology Enzyme_Activity Lysosomal Enzyme Activity Assay (e.g., Cathepsin D) Treatment->Enzyme_Activity Autophagy_Flux Autophagic Flux Measurement (LC3-II Western Blot) Treatment->Autophagy_Flux Data_Analysis Data Acquisition and Analysis Lysosomal_pH->Data_Analysis Lysosomal_Morphology->Data_Analysis Enzyme_Activity->Data_Analysis Autophagy_Flux->Data_Analysis

Caption: General experimental workflow for studying the effects of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on lysosomal function in cell culture models of Parkinson's disease.

Protocol 1: Cell Culture and this compound Treatment

Materials:

  • PD model cell line (e.g., SH-SY5Y cells overexpressing LRRK2 G2019S, or iPSC-derived neurons from a PD patient with a LRRK2 mutation)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates or coverslips

Procedure:

  • Cell Seeding: Plate the cells at a desired density in the appropriate culture vessel (e.g., 96-well plate for high-content imaging, 6-well plate for western blotting). Allow cells to adhere and grow for 24-48 hours.

  • This compound Preparation: Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium. A typical concentration range to test is between 1 µM and 10 µM. Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration. A typical incubation time is 24 hours, but this may need to be optimized depending on the cell type and the specific assay.

Protocol 2: Lysosomal pH Measurement using LysoTracker Staining

Materials:

  • Cells treated with this compound or vehicle (from Protocol 1)

  • LysoTracker Red DND-99 (or other suitable LysoTracker probe)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Hoechst 33342 (for nuclear counterstaining)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • LysoTracker Loading: 30 minutes before the end of the this compound treatment, add LysoTracker Red to the culture medium to a final concentration of 50-75 nM.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Nuclear Staining: During the last 10 minutes of the LysoTracker incubation, add Hoechst 33342 to the medium to a final concentration of 1 µg/mL.

  • Wash: Gently wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging: Immediately image the cells using a fluorescence microscope. Capture images in the red (LysoTracker) and blue (Hoechst) channels.

  • Analysis: Quantify the mean fluorescence intensity of LysoTracker per cell. A decrease in intensity in PD model cells compared to controls suggests lysosomal alkalinization, and a rescue of this phenotype would be indicated by an increase in intensity following this compound treatment.

Protocol 3: Lysosomal Morphology Assessment by LAMP1 Immunofluorescence

Materials:

  • Cells grown on coverslips and treated with this compound or vehicle (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-LAMP1

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-LAMP1 primary antibody in blocking buffer and incubate with the cells overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells three times with PBS and incubate with DAPI for 5 minutes.

  • Mounting: Wash the cells a final three times with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze lysosomal morphology by quantifying parameters such as the number, size, and cellular distribution of LAMP1-positive puncta.

Protocol 4: Cathepsin D Activity Assay

Materials:

  • Cells treated with this compound or vehicle (from Protocol 1)

  • Cathepsin D Activity Assay Kit (Fluorometric)

  • Lysis buffer (provided in the kit)

  • Substrate solution (provided in the kit)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Lysis: After treatment, collect the cells and lyse them using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well black microplate, add an equal amount of protein from each sample.

  • Substrate Addition: Add the Cathepsin D substrate solution to each well and mix.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence signal to the protein concentration for each sample. Compare the activity in this compound treated cells to the vehicle-treated controls.

Protocol 5: Autophagic Flux Measurement by LC3-II Western Blot

Materials:

  • Cells treated with this compound or vehicle (from Protocol 1)

  • Bafilomycin A1 (BafA1)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Bafilomycin A1 Treatment: For the last 4 hours of the this compound treatment, treat a subset of the cells with Bafilomycin A1 (e.g., 100 nM) to block the fusion of autophagosomes with lysosomes. This allows for the measurement of autophagosome accumulation.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against LC3B, p62, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities for LC3-II, LC3-I, and p62, and normalize to the β-actin loading control. An increase in the LC3-II/LC3-I ratio in the presence of BafA1 in this compound treated cells compared to control cells indicates an increase in autophagic flux. A decrease in p62 levels would also suggest enhanced autophagic clearance.

Conclusion

This compound is a valuable chemical probe for dissecting the role of LRRK2 kinase activity in lysosomal function within the context of Parkinson's disease. The protocols outlined in this document provide a framework for researchers to investigate the therapeutic potential of LRRK2 inhibition in restoring lysosomal homeostasis in various PD models. Careful experimental design and quantitative analysis will be crucial for advancing our understanding of LRRK2-mediated pathology and for the development of novel disease-modifying therapies.

Application Note: Evaluating the Brain Penetration of LRRK2-IN-1 and Other LRRK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic PD, leading to a gain-of-function in its kinase activity. This has made LRRK2 a key therapeutic target, with the development of small molecule inhibitors aimed at mitigating its pathogenic effects. A crucial characteristic for any centrally acting LRRK2 inhibitor is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.

LRRK2 Signaling Pathway

Mutations in LRRK2, such as the common G2019S substitution, lead to enhanced kinase activity.[1] This hyperactivity results in the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. The dysregulation of Rab GTPase phosphorylation disrupts several cellular processes, including autophagy, lysosomal function, and mitochondrial homeostasis, ultimately contributing to neuronal dysfunction and degeneration. LRRK2 inhibitors aim to normalize this signaling cascade by blocking the kinase activity of LRRK2.

LRRK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm LRRK2_IN_1 LRRK2-IN-1 LRRK2 LRRK2 (Kinase Domain) LRRK2_IN_1->LRRK2 Inhibition Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases Cellular_Dysfunction Cellular Dysfunction (Autophagy, etc.) pRab_GTPases->Cellular_Dysfunction Leads to

Caption: LRRK2 Signaling Pathway and Inhibition.

Quantitative Data on Brain Penetration of LRRK2 Inhibitors

The following table summarizes key pharmacokinetic parameters related to the brain penetration of several LRRK2 inhibitors, including LRRK2-IN-1, GNE-7915, and PF-06447475. These compounds have been evaluated in preclinical rodent models.

CompoundAnimal ModelDose & RouteBrain ConcentrationPlasma ConcentrationBrain-to-Plasma Ratio (Total)CSF/Plasma Unbound Ratio (Kp,uu)Reference
[³H]LRRK2-IN-1 MouseNot Specified0.39 ± 0.1 %ID/g1.2 ± 0.1 %ID/g0.33Not Reported[2]
GNE-7915 Rat0.5 mg/kg, i.v.Not ReportedNot ReportedNot Reported0.6[3]
GNE-7915 Mouse100 mg/kg, s.c.~400 ng/g (at 1h)~4000 ng/mL (at 1h)~0.1Not Reported[4]
PF-06447475 RatNot SpecifiedSimilar to unbound plasmaSimilar to unbound brainNot Reported~1.0[5][6]
HG-10-102-01 Mouse50 mg/kg, i.p.Effective inhibitory concentrations achievedNot ReportedNot ReportedNot Reported[7]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical in vivo study to determine the brain and plasma concentrations of a LRRK2 inhibitor following systemic administration.

Workflow Diagram:

Experimental_Workflow Dosing Compound Administration (e.g., i.p., p.o.) Sampling Blood and Brain Tissue Collection (at various time points) Dosing->Sampling Sample_Prep Plasma Separation & Brain Homogenization Sampling->Sample_Prep Extraction Protein Precipitation or Liquid-Liquid Extraction Sample_Prep->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Data_Analysis Pharmacokinetic Modeling (Brain/Plasma Ratio, Kp,uu) Analysis->Data_Analysis

Caption: In Vivo Pharmacokinetic Study Workflow.

Materials:

  • LRRK2 inhibitor (e.g., LRRK2-IN-1)

  • Vehicle for dosing (e.g., DMSO, saline, or a formulation to improve solubility)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory animal equipment (cages, bedding, food, water)

  • Dosing equipment (syringes, gavage needles)

  • Blood collection tubes (e.g., EDTA-coated)

  • Surgical instruments for tissue collection

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment.

  • Dosing Solution Preparation: Prepare the dosing solution of the LRRK2 inhibitor in the appropriate vehicle. For example, LRRK2-IN-1 can be administered at 100 mg/kg via intraperitoneal (i.p.) injection.[3]

  • Compound Administration: Administer the compound to the animals via the desired route (e.g., intraperitoneal, oral gavage, or intravenous).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), euthanize a cohort of animals.

    • Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 4°C to separate plasma.

    • Brain Collection: Perfuse the animals with saline to remove blood from the brain tissue. Excise the brain and wash with cold saline.

  • Sample Processing:

    • Plasma: Store plasma samples at -80°C until analysis.

    • Brain: Weigh the brain tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Compound Extraction:

    • Protein Precipitation: To a known volume of plasma or brain homogenate, add a protein precipitation agent (e.g., acetonitrile with an internal standard). Vortex and centrifuge to pellet the precipitated proteins.

    • Liquid-Liquid Extraction: Alternatively, use a liquid-liquid extraction method with an appropriate organic solvent.

  • LC-MS/MS Analysis: Analyze the supernatant containing the extracted compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the concentration of the LRRK2 inhibitor in plasma (ng/mL) and brain (ng/g). Determine the brain-to-plasma concentration ratio at each time point.

LC-MS/MS Quantification of LRRK2 Inhibitors

This protocol provides a general framework for the quantification of a LRRK2 inhibitor in biological matrices.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 analytical column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Internal standard (a structurally similar compound)

  • Extracted samples from the in vivo study

  • Calibration standards and quality control samples

Procedure:

  • Method Development:

    • Optimize the mass spectrometry parameters for the LRRK2 inhibitor and the internal standard in positive or negative ionization mode. Determine the precursor and product ions for multiple reaction monitoring (MRM).

    • Develop a chromatographic method to achieve good separation and peak shape. A gradient elution using a C18 column is commonly employed.

  • Sample Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the extracted sample onto the LC-MS/MS system.

    • Acquire data in MRM mode.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of the LRRK2 inhibitor in the unknown samples.

    • Validate the assay for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

Conclusion

The evaluation of brain penetration is a critical step in the development of LRRK2 inhibitors for the treatment of Parkinson's disease. The protocols and data presented in this application note provide a comprehensive guide for researchers to assess the pharmacokinetic properties of novel LRRK2 inhibitors. By employing robust in vivo studies and sensitive bioanalytical methods, it is possible to select drug candidates with optimal brain exposure, thereby increasing the likelihood of therapeutic success. While direct information on "Lrrk2-IN-6" is limited, the methodologies described for LRRK2-IN-1 and other brain-penetrant inhibitors serve as a valuable blueprint for the preclinical assessment of any new chemical entity targeting LRRK2 in the central nervous system.

References

Application Notes and Protocols: Lrrk2-IN-6 in Combination Therapies for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of disease-modifying therapies for Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic PD, leading to a hyperactive kinase that is implicated in the pathophysiology of the disease. Lrrk2-IN-6 is a potent, selective, and orally bioavailable inhibitor of LRRK2 kinase activity that can cross the blood-brain barrier. These characteristics make it a valuable research tool for investigating the therapeutic potential of LRRK2 inhibition and a candidate for further drug development. This document provides detailed application notes and protocols for the use of this compound, with a focus on its potential in combination with other PD drugs. While clinical data on combination therapies involving this compound is not yet available, this document outlines the scientific rationale and provides detailed experimental protocols for preclinical evaluation of such strategies.

This compound: Properties and Mechanism of Action

This compound acts as a selective inhibitor of LRRK2 kinase activity. It has been shown to inhibit the G2019S mutant of LRRK2 with a higher potency than the wild-type (WT) enzyme. The primary mechanism of action is the prevention of LRRK2 autophosphorylation at key sites such as Ser1292 and Ser925, which is a critical step in its kinase activation cascade. By inhibiting LRRK2, this compound is hypothesized to mitigate the downstream pathological effects of its hyperactivity, including lysosomal dysfunction, neuroinflammation, and the aggregation of alpha-synuclein.

Table 1: Quantitative Data for this compound
ParameterValueReference
IC50 (G2019S LRRK2) 4.6 µM[1]
IC50 (WT LRRK2) 49 µM[1]
Mechanism of Action Inhibition of LRRK2 autophosphorylation at Ser1292 and Ser925[1]
Key Features Orally active, Blood-brain barrier permeable[1]

Rationale for Combination Therapies

The multifaceted nature of Parkinson's disease suggests that a multi-target therapeutic approach may be more effective than monotherapy. Combining this compound with existing PD medications could offer synergistic benefits by addressing different aspects of the disease pathology.

  • This compound and Levodopa: Levodopa remains the gold-standard symptomatic treatment for PD, but its long-term use is associated with motor complications like dyskinesia. LRRK2 is expressed in brain regions that respond to dopamine, and there is preclinical evidence suggesting that LRRK2 may influence the development of levodopa-induced dyskinesia[2]. Combining this compound with levodopa could potentially reduce the required dose of levodopa and mitigate its long-term side effects.

  • This compound and Alpha-Synuclein Aggregation Inhibitors: The aggregation of alpha-synuclein is a central pathological hallmark of PD. Studies have shown a connection between LRRK2 activity and alpha-synuclein accumulation[3][4]. LRRK2 inhibitors have been demonstrated to reduce alpha-synuclein pathology in preclinical models[3]. A combination therapy could therefore target both the upstream kinase activity and the downstream protein aggregation, potentially leading to a more profound neuroprotective effect.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound in combination with other PD drugs.

Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay

This protocol is designed to confirm the inhibitory activity of this compound on LRRK2 kinase and to assess its effects in combination with other compounds.

Materials:

  • Recombinant human LRRK2 (WT and G2019S mutant)

  • LRRK2 substrate (e.g., LRRKtide peptide)

  • This compound

  • ATP, [γ-32P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.1% Tween-20)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a microcentrifuge tube, prepare the kinase reaction mixture containing recombinant LRRK2, LRRKtide substrate, and kinase reaction buffer.

  • Add this compound at various concentrations to the reaction mixture. For combination studies, add the second compound at a fixed concentration.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.

Protocol 2: Cellular Assay for LRRK2 Activity in a Neuronal Cell Line

This protocol assesses the ability of this compound to inhibit LRRK2 activity within a cellular context, which is crucial for evaluating its potential as a therapeutic agent.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing WT or G2019S LRRK2.

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: anti-LRRK2, anti-phospho-LRRK2 (pS1292), anti-alpha-synuclein, anti-phospho-alpha-synuclein (pS129).

  • Western blotting reagents and equipment.

Procedure:

  • Plate the neuronal cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound alone or in combination with another PD drug for a specified duration (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform Western blotting to analyze the levels of total LRRK2, pS1292-LRRK2, total alpha-synuclein, and pS129-alpha-synuclein.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

  • Evaluate the dose-dependent effect of this compound on LRRK2 phosphorylation and its impact on alpha-synuclein phosphorylation.

Protocol 3: In Vivo Evaluation in a Parkinson's Disease Animal Model

This protocol outlines the use of a rodent model of PD to assess the in vivo efficacy of this compound in combination therapy.

Materials:

  • Rodent model of PD (e.g., 6-hydroxydopamine (6-OHDA) lesion model or a transgenic model expressing mutant LRRK2 or alpha-synuclein).

  • This compound formulated for oral administration.

  • Levodopa/carbidopa.

  • Behavioral testing apparatus (e.g., rotarod, cylinder test).

  • Immunohistochemistry reagents.

  • HPLC system for neurotransmitter analysis.

Procedure:

  • Induce the PD phenotype in the animal model.

  • Divide the animals into treatment groups: vehicle control, this compound alone, Levodopa alone, and this compound + Levodopa.

  • Administer the treatments daily for a specified period (e.g., 4-8 weeks).

  • Conduct behavioral tests at regular intervals to assess motor function.

  • At the end of the treatment period, euthanize the animals and collect brain tissue.

  • Perform immunohistochemical analysis to quantify dopaminergic neuron survival in the substantia nigra.

  • Use HPLC to measure dopamine and its metabolite levels in the striatum.

  • Analyze the data to determine if the combination therapy provides superior neuroprotection and symptomatic relief compared to the individual treatments.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

LRRK2_Signaling_Pathway cluster_upstream Upstream Activators cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects LRRK2_mutations LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_mutations->LRRK2 Activates Alpha_synuclein α-Synuclein Aggregates Alpha_synuclein->LRRK2 Activates Lysosomal_dysfunction Lysosomal Dysfunction LRRK2->Lysosomal_dysfunction Phosphorylates Rab GTPases Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Neuronal_death Neuronal Death Lysosomal_dysfunction->Neuronal_death Neuroinflammation->Neuronal_death Lrrk2_IN_6 This compound Lrrk2_IN_6->LRRK2 Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Combination_Therapy_Rationale cluster_targets Therapeutic Targets cluster_drugs Combination Drugs PD_Pathology Parkinson's Disease Pathology LRRK2_Hyperactivity LRRK2 Hyperactivity PD_Pathology->LRRK2_Hyperactivity Dopamine_Deficiency Dopamine Deficiency PD_Pathology->Dopamine_Deficiency Alpha_Synuclein_Aggregation α-Synuclein Aggregation PD_Pathology->Alpha_Synuclein_Aggregation Lrrk2_IN_6 This compound Lrrk2_IN_6->LRRK2_Hyperactivity Inhibits Synergistic_Effect Potential Synergistic Neuroprotection Lrrk2_IN_6->Synergistic_Effect Levodopa Levodopa Levodopa->Dopamine_Deficiency Replaces Dopamine Levodopa->Synergistic_Effect Aggregation_Inhibitor α-Synuclein Aggregation Inhibitor Aggregation_Inhibitor->Alpha_Synuclein_Aggregation Inhibits Aggregation_Inhibitor->Synergistic_Effect

Caption: Rationale for combining this compound with other PD drugs.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay LRRK2 Kinase Assay (Protocol 1) Cell_Assay Cellular LRRK2 Activity (Protocol 2) Kinase_Assay->Cell_Assay Animal_Model PD Animal Model (Protocol 3) Cell_Assay->Animal_Model Behavioral_Tests Behavioral Testing Animal_Model->Behavioral_Tests Histology Immunohistochemistry Animal_Model->Histology Biochemistry Neurochemical Analysis Animal_Model->Biochemistry Data_Analysis Data Analysis and Efficacy Evaluation Behavioral_Tests->Data_Analysis Histology->Data_Analysis Biochemistry->Data_Analysis Lrrk2_IN_6_Combination This compound + PD Drug Lrrk2_IN_6_Combination->Kinase_Assay

Caption: Preclinical experimental workflow for evaluating this compound combination therapy.

References

Troubleshooting & Optimization

Lrrk2-IN-6 not inhibiting LRRK2 activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing LRRK2 inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments, with a focus on "Lrrk2-IN-6 not inhibiting LRRK2 activity."

Frequently Asked Questions (FAQs)

Q1: I've treated my cells with this compound, but I'm not observing any inhibition of LRRK2 activity. What are the potential reasons for this?

A1: Several factors could contribute to the apparent lack of LRRK2 inhibition by this compound. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological context of your system.

  • Compound Integrity and Handling: Ensure the inhibitor has been stored correctly (typically at -20°C for powder and -80°C for solvent stocks) and has not undergone multiple freeze-thaw cycles.[1] Improper storage can lead to degradation. Verify that the compound has been fully dissolved in a suitable solvent, such as DMSO, at a concentration appropriate for your experiment.[1] Sonication can aid in dissolution.[1]

  • Experimental Design: The concentration of this compound may be too low. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.[1] The incubation time might also be insufficient for the inhibitor to effectively engage its target.

  • Biological System: The specific LRRK2 variant you are studying is crucial. This compound is significantly more potent against the G2019S (GS) mutant than the wild-type (WT) LRRK2.[1] Furthermore, some LRRK2 mutants, such as A2016T, are resistant to certain classes of inhibitors.[2] Additionally, the cellular environment, including ATP concentration and the presence of interacting proteins, can influence inhibitor efficacy.

Q2: What is the mechanism of action of this compound?

A2: this compound is a selective, orally active, and blood-brain barrier permeable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing the binding of ATP and subsequent phosphorylation of LRRK2 substrates.[2][3][4] This inhibition has been shown to reduce the autophosphorylation of LRRK2 at sites such as Ser1292 and the phosphorylation of downstream targets.[1]

Q3: How can I confirm that my this compound is active?

A3: The most direct way to confirm the activity of your this compound is to perform an in vitro kinase assay using purified active LRRK2 (preferably the G2019S mutant for higher sensitivity) and a known substrate. You should observe a dose-dependent decrease in substrate phosphorylation with increasing concentrations of the inhibitor. As a positive control, you can use a well-characterized LRRK2 inhibitor.

Q4: Are there known off-target effects for this compound?

A4: While this compound is described as a selective LRRK2 inhibitor, it is important to consider potential off-target effects, as have been noted for other LRRK2 inhibitors like LRRK2-IN-1, which can inhibit ERK5.[5] To confirm that the observed effects in your experiments are due to LRRK2 inhibition, it is advisable to include a negative control, such as a structurally similar but inactive compound, or to use a rescue experiment with an inhibitor-resistant LRRK2 mutant.

Troubleshooting Guide

This guide provides a step-by-step approach to diagnosing and resolving issues related to the lack of this compound efficacy.

Problem: No observable inhibition of LRRK2 kinase activity.

Troubleshooting_Workflow start Start: this compound Shows No Inhibition compound_check Step 1: Verify Compound Integrity & Handling start->compound_check sub1_1 Improper Storage? Degradation? compound_check->sub1_1 Check storage records sub1_2 Incomplete Dissolution? compound_check->sub1_2 Visually inspect, sonicate protocol_review Step 2: Review Experimental Protocol sub2_1 Suboptimal Concentration? (Dose-Response) protocol_review->sub2_1 sub2_2 Insufficient Incubation Time? protocol_review->sub2_2 assay_validation Step 3: Validate Kinase Assay sub3_1 Inactive Enzyme/Substrate? assay_validation->sub3_1 Test with positive control sub3_2 Assay Signal Interference? assay_validation->sub3_2 Run vehicle-only control cellular_context Step 4: Assess Cellular Context sub4_1 Inhibitor-Resistant LRRK2 Mutant? cellular_context->sub4_1 Sequence verify LRRK2 construct sub4_2 High Intracellular ATP? cellular_context->sub4_2 Consider ATP-depleted system sub4_3 Cellular Localization Issues? cellular_context->sub4_3 Immunofluorescence of LRRK2 positive_outcome Problem Resolved negative_outcome Problem Persists: Consult Further sub1_1->protocol_review sub1_2->protocol_review sub2_1->assay_validation sub2_2->assay_validation sub3_1->cellular_context sub3_2->cellular_context sub4_1->positive_outcome Identified issue sub4_2->positive_outcome Identified issue sub4_3->positive_outcome Identified issue sub4_3->negative_outcome No clear issue

Caption: A stepwise workflow to troubleshoot the lack of this compound activity.

Troubleshooting Step Potential Cause Recommended Action
1. Compound Integrity Degradation: this compound may have degraded due to improper storage or handling.Verify that the compound has been stored at the recommended temperature (-20°C for powder, -80°C for stock solutions) and minimize freeze-thaw cycles.[1] Consider using a fresh aliquot or a new batch of the inhibitor.
Incomplete Dissolution: The inhibitor may not be fully dissolved in the solvent, leading to an inaccurate final concentration.Ensure complete dissolution in an appropriate solvent like DMSO. Sonication can be used to facilitate this process.[1] Visually inspect the stock solution for any precipitate.
2. Experimental Protocol Suboptimal Concentration: The concentration of this compound used may be below the effective inhibitory concentration for your specific experimental system.Perform a dose-response experiment to determine the IC50 value in your assay. It is often recommended to start with concentrations 5-10 times the reported IC50.[1]
Insufficient Incubation Time: The inhibitor may not have had enough time to reach its target and exert its effect.Conduct a time-course experiment to determine the optimal incubation time for LRRK2 inhibition in your system.
High ATP Concentration: this compound is an ATP-competitive inhibitor. High concentrations of ATP in your assay can outcompete the inhibitor, leading to a higher apparent IC50.If possible, perform the kinase assay with an ATP concentration at or below the Km for LRRK2. Note that the IC50 of ATP-competitive inhibitors will increase with higher ATP concentrations.[2]
3. Assay Components Inactive LRRK2 Enzyme: The purified LRRK2 enzyme may have lost its activity due to improper storage or handling.Test the activity of your LRRK2 enzyme using a known potent inhibitor as a positive control. Also, ensure that the substrate is of good quality and at an appropriate concentration.
Assay Signal Interference: Components of your assay buffer or the inhibitor itself might interfere with the detection method (e.g., fluorescence quenching, luminescence inhibition).Run appropriate controls, including a no-enzyme control and a vehicle-only control, to check for assay artifacts.
4. Cellular Context Inhibitor-Resistant LRRK2 Mutant: You may be unknowingly working with a LRRK2 mutant that is resistant to this compound.Sequence-verify your LRRK2 expression construct. The A2016T mutation, for example, confers resistance to some LRRK2 inhibitors.[2]
Cellular Localization: LRRK2 localization can be dynamic, and the inhibitor may not have access to the specific subcellular pool of LRRK2 that is active.[6][7][8]Use immunofluorescence to visualize the subcellular localization of LRRK2 in your cells and confirm it is accessible to a cell-permeable inhibitor.
Cell Type Specific Effects: The cellular machinery, including protein-protein interactions and downstream signaling pathways, can vary between cell types and influence the apparent efficacy of an inhibitor.If possible, test the inhibitor in a different cell line known to be responsive to LRRK2 inhibition.

Quantitative Data Summary

Parameter This compound Reference Inhibitor (LRRK2-IN-1) Notes
Target LRRK2LRRK2Both are selective LRRK2 inhibitors.
IC50 (WT LRRK2) 49 µM[1]13 nM[9]This compound is less potent against wild-type LRRK2.
IC50 (G2019S LRRK2) 4.6 µM[1]6 nM[9]Both inhibitors are more potent against the G2019S mutant.
Ki Not explicitly found in searches. Can be determined experimentally.Not explicitly found in searches.The Ki value is a measure of the inhibitor's binding affinity and is independent of ATP concentration.
Mechanism of Action ATP-competitiveATP-competitiveBoth inhibitors bind to the ATP-binding site of the kinase.
Cell Permeability Orally active, blood-brain barrier permeable[1]Cell-permeableThis compound has demonstrated in vivo activity.

Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol is adapted from established methods for measuring LRRK2 kinase activity.[5]

Materials:

  • Recombinant active LRRK2 (WT or G2019S)

  • Myelin Basic Protein (MBP) as a generic substrate

  • This compound

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.1% Triton X-100)

  • [γ-³²P]ATP

  • SDS-PAGE loading buffer

  • Phosphor screen and imager

Procedure:

  • Prepare a reaction mix containing the kinase assay buffer, recombinant LRRK2, and MBP.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mix and pre-incubate for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a predetermined time (e.g., 30 minutes) at 30°C with gentle agitation.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the incorporation of ³²P into MBP using a phosphor imager.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Protocol 2: Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit LRRK2 autophosphorylation in a cellular context.

Materials:

  • Cells expressing LRRK2 (e.g., HEK293T cells transiently transfected with LRRK2-WT or LRRK2-G2019S)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pS1292-LRRK2 and anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (and a DMSO control) for the desired time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform Western blotting with equal amounts of protein for each sample.

  • Probe the membrane with anti-pS1292-LRRK2 and anti-total LRRK2 antibodies.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the pS1292 signal to the total LRRK2 signal.

  • Calculate the percentage of inhibition of autophosphorylation for each this compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

LRRK2 Signaling Pathway

LRRK2_Signaling cluster_upstream Upstream Regulation cluster_downstream Downstream Effects GTP_GDP GTP/GDP Binding LRRK2 LRRK2 GTP_GDP->LRRK2 activates Dimerization Dimerization Dimerization->LRRK2 activates Phosphorylation Upstream Kinases (e.g., CK1) Phosphorylation->LRRK2 regulates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases phosphorylates Autophagy Autophagy LRRK2->Autophagy regulates Cytoskeleton_Dynamics Cytoskeleton Dynamics LRRK2->Cytoskeleton_Dynamics regulates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking regulates Inhibitor This compound Inhibitor->LRRK2 inhibits kinase activity

Caption: Simplified LRRK2 signaling pathway highlighting key regulatory inputs and downstream cellular processes.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow start Start: Prepare this compound Stock Solution invitro_assay In Vitro Kinase Assay (Biochemical) start->invitro_assay cellular_assay Cell-Based Assay (e.g., Western Blot for pLRRK2) start->cellular_assay invitro_readout Measure IC50 (Substrate Phosphorylation) invitro_assay->invitro_readout cellular_readout Measure Inhibition of LRRK2 Autophosphorylation cellular_assay->cellular_readout functional_assay Cellular Functional Assay (e.g., Neurite Outgrowth, Vesicle Trafficking) invitro_readout->functional_assay cellular_readout->functional_assay functional_readout Assess Phenotypic Rescue functional_assay->functional_readout end Conclusion on Efficacy functional_readout->end

Caption: A logical workflow for evaluating the efficacy of this compound from biochemical to functional assays.

References

Lrrk2-IN-6 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using the LRRK2 inhibitor, Lrrk2-IN-6. The information is tailored to address common challenges, with a particular focus on solubility issues in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).

Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?

Q3: My this compound powder is not dissolving completely in DMSO. What should I do?

A3: If you encounter difficulty in dissolving this compound in DMSO, you can try the following:

  • Sonication: Use an ultrasonic bath to aid dissolution.[1]

  • Gentle Warming: Gently warm the solution to a temperature of 37°C. Avoid excessive heat, as it may degrade the compound.

  • Vortexing: Vigorous vortexing can also help to break up any clumps of powder and facilitate dissolution.

Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO. To minimize this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and ideally at 0.1% or lower, to avoid solvent-induced toxicity and precipitation.

  • Serial Dilutions: Perform serial dilutions of your DMSO stock in the cell culture medium. Add the concentrated stock solution to a larger volume of medium while vortexing or stirring to ensure rapid and even distribution.

  • Pre-warming the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

Q5: How should I store my this compound stock solution in DMSO?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1] When stored at -80°C, it is recommended to use the solution within one year. For shorter-term storage (up to 6 months), -20°C is acceptable.[3] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions from powder. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store at -80°C for long-term stability.[1]
Inaccurate concentration of the stock solution.Ensure the powder was fully dissolved when preparing the stock solution. Use a calibrated pipette for accurate dilutions.
Cloudiness or precipitation in the stock solution over time The concentration of this compound exceeds its solubility limit in DMSO at the storage temperature.Try preparing a slightly more dilute stock solution. Before use, gently warm the stock solution to 37°C and sonicate to redissolve any precipitate.
Cell toxicity observed at the working concentration The final DMSO concentration in the cell culture medium is too high.Calculate and ensure the final DMSO concentration is non-toxic to your cell line (typically ≤ 0.1%). Run a vehicle control (DMSO only) to assess solvent toxicity.
This compound itself is cytotoxic at the tested concentration.Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your specific cell line and experimental duration.

Quantitative Data Summary

While specific solubility data for this compound in DMSO is not consistently published, the following table provides solubility information for other commonly used LRRK2 inhibitors for comparative purposes.

Compound Solvent Solubility Reference
LRRK2-IN-1DMSO30 mg/mL (52.57 mM)[2][3]
MLi-2DMSO50 mg/mL (131.77 mM)

Note: The solubility of a compound can vary between different batches and suppliers. It is always recommended to perform a small-scale solubility test with your specific lot of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic water bath

Methodology:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound powder provided by the manufacturer (Molecular Weight of this compound should be provided on the datasheet).

  • Add the calculated volume of DMSO to the vial of this compound powder.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Dilution of this compound for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes or plates

  • Calibrated pipettes

Methodology:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • To achieve a final concentration of 10 µM this compound in your cell culture, first prepare an intermediate dilution. For example, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium to get a 100 µM intermediate solution. Mix thoroughly by pipetting up and down.

  • Add the required volume of the intermediate dilution to your cell culture wells to reach the final desired concentration. For example, to achieve a 10 µM final concentration in a 1 mL well, add 100 µL of the 100 µM intermediate solution.

  • Gently swirl the plate to ensure even distribution of the compound.

  • Remember to include a vehicle control in your experiment by adding the same final concentration of DMSO to a separate set of wells.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Core cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2_Active LRRK2 (Active) (e.g., G2019S mutation) Growth_Factors->LRRK2_Active Activation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->LRRK2_Active Activation Cellular_Stress Cellular Stress Cellular_Stress->LRRK2_Active Activation LRRK2_Inactive LRRK2 (Inactive) LRRK2_Inactive->LRRK2_Active Mutation/ Activation Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_Active->Rab_GTPases Phosphorylation Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulation Autophagy Autophagy Vesicular_Trafficking->Autophagy Mitochondrial_Function Mitochondrial Function Vesicular_Trafficking->Mitochondrial_Function Neuronal_Survival Neuronal Survival Autophagy->Neuronal_Survival Impacts Mitochondrial_Function->Neuronal_Survival Impacts Lrrk2_IN_6 This compound Lrrk2_IN_6->LRRK2_Active Inhibition

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Troubleshooting_Workflow cluster_end Start This compound Solubility Issue Check_Concentration Is stock concentration within expected limits? Start->Check_Concentration Sonication Apply sonication for 10-15 min Check_Concentration->Sonication Yes Lower_Concentration Prepare a more dilute stock solution Check_Concentration->Lower_Concentration No Gentle_Heat Gentle warming (37°C) and vortexing Sonication->Gentle_Heat Still_Insoluble Is it still insoluble? Gentle_Heat->Still_Insoluble Still_Insoluble->Lower_Concentration Yes Dilution_Precipitation Does precipitation occur upon dilution in aqueous buffer? Still_Insoluble->Dilution_Precipitation No Success Solution is clear. Proceed with experiment. Lower_Concentration->Success Check_Final_DMSO Ensure final DMSO concentration is low (e.g., <0.1%) Dilution_Precipitation->Check_Final_DMSO Yes Dilution_Precipitation->Success No Serial_Dilution Use serial dilution and add to warmed buffer Check_Final_DMSO->Serial_Dilution Serial_Dilution->Success End End Contact_Support Contact Technical Support for further assistance End2 End2

Caption: Troubleshooting Workflow for this compound Solubility.

Experimental_Logic Start Experiment Planning Determine_Working_Conc Determine required working concentration Start->Determine_Working_Conc Prepare_Stock Prepare concentrated stock in DMSO (e.g., 1000x) Determine_Working_Conc->Prepare_Stock Vehicle_Control Prepare vehicle control (DMSO only) Determine_Working_Conc->Vehicle_Control Solubility_Check Check for complete dissolution Prepare_Stock->Solubility_Check Troubleshoot_Solubility Troubleshoot solubility (sonicate, warm) Solubility_Check->Troubleshoot_Solubility No Perform_Dilution Perform serial dilutions in pre-warmed medium Solubility_Check->Perform_Dilution Yes Troubleshoot_Solubility->Solubility_Check Run_Experiment Run Experiment Perform_Dilution->Run_Experiment Vehicle_Control->Run_Experiment Analyze_Results Analyze Results Run_Experiment->Analyze_Results

Caption: Logical Flow for Experimental Setup with this compound.

References

Technical Support Center: Optimizing Lrrk2-IN-1 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the LRRK2 inhibitor, Lrrk2-IN-1. The information is designed to help you optimize the inhibitor concentration for your experiments while maintaining cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Lrrk2-IN-1?

A1: Lrrk2-IN-1 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). It functions as an ATP-competitive inhibitor, binding to the kinase domain of both wild-type LRRK2 and the pathogenic G2019S mutant.[1][2] This inhibition prevents the phosphorylation of LRRK2 substrates, thereby blocking its downstream signaling pathways.[1] In cellular models, treatment with Lrrk2-IN-1 leads to the dephosphorylation of LRRK2, which can result in its ubiquitination and subsequent degradation.[2]

Q2: What is a typical concentration range for Lrrk2-IN-1 in cell culture experiments?

A2: The optimal concentration of Lrrk2-IN-1 will vary depending on the cell type and the specific experimental goals. However, a common starting point for assessing the biological effects of Lrrk2-IN-1 is in the low micromolar to nanomolar range. For inhibiting LRRK2 kinase activity in cells, concentrations between 1 µM and 3 µM have been shown to be effective.[3] For cytotoxicity assessments, a broader range is often tested, for example, from 0 to 20 µM.[4][5]

Q3: What is the cytotoxic potential of Lrrk2-IN-1?

A3: Lrrk2-IN-1 has been reported to be moderately cytotoxic at higher concentrations. For example, in HepG2 cells, the IC50 for cytotoxicity was found to be 49.3 μM.[1][5] It is important to note that genotoxicity has been observed at lower concentrations, specifically at 15.6 µM in the presence of S9 metabolic activation and 3.9 µM in its absence.[1][5] Therefore, it is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

Quantitative Data Summary

The following table summarizes the key inhibitory and cytotoxic concentrations of Lrrk2-IN-1 from published data.

ParameterTarget/Cell LineConcentrationReference
IC50 (Inhibitory Concentration)LRRK2 (Wild-Type)13 nM[1]
IC50 (Inhibitory Concentration)LRRK2 (G2019S Mutant)6 nM[1]
Cellular InhibitionLRRK2 in HEK293, SHSY5Y, Swiss 3T3 cells1-3 µM[3]
IC50 (Cytotoxic Concentration)HepG2 cells49.3 µM[1][5]
Genotoxicity (with S9)Not specified15.6 µM[1][5]
Genotoxicity (without S9)Not specified3.9 µM[1][5]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Lrrk2-IN-1 stock solution (in DMSO)

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Lrrk2-IN-1 in complete culture medium. A suggested concentration range to test is 0, 0.31, 0.63, 1, 2, 5, 10, and 20 μM.[4][5] Include a vehicle control (DMSO) at the same final concentration as the highest Lrrk2-IN-1 concentration.

  • Remove the old medium from the cells and add the medium containing the different concentrations of Lrrk2-IN-1.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[4]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the release of LDH from damaged cells into the culture medium.[7]

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Lrrk2-IN-1 stock solution (in DMSO)

  • Serum-free cell culture medium

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate and allow them to adhere.

  • Prepare serial dilutions of Lrrk2-IN-1 in serum-free medium.

  • Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the inhibitor-treated wells.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer provided in the kit.

  • Treat the cells with the Lrrk2-IN-1 dilutions and controls for the desired duration.

  • After incubation, carefully transfer the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

Visual Guides

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects LRRK2_Activation LRRK2 Activation (e.g., G2019S Mutation) LRRK2 LRRK2 LRRK2_Activation->LRRK2 Substrate_Phosphorylation Substrate Phosphorylation (e.g., Rab GTPases) LRRK2->Substrate_Phosphorylation ATP -> ADP Lrrk2_IN_1 Lrrk2-IN-1 Lrrk2_IN_1->LRRK2 Inhibition Cellular_Processes Altered Cellular Processes (Autophagy, Vesicular Trafficking) Substrate_Phosphorylation->Cellular_Processes Neuroinflammation Neuroinflammation Cellular_Processes->Neuroinflammation Cytotoxicity Cytotoxicity Cellular_Processes->Cytotoxicity

Caption: LRRK2 signaling pathway and the inhibitory action of Lrrk2-IN-1.

Experimental Workflow for Optimizing Lrrk2-IN-1 Concentration

Experimental_Workflow Start Start: Determine Optimal Lrrk2-IN-1 Concentration Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Lrrk2_Treatment Treat cells with a range of Lrrk2-IN-1 concentrations (e.g., 0-20 µM) Cell_Seeding->Lrrk2_Treatment Incubation Incubate for desired time (e.g., 24, 48, 72h) Lrrk2_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT or LDH) Incubation->Viability_Assay Data_Analysis Analyze data to determine the highest non-toxic concentration Viability_Assay->Data_Analysis Optimal_Concentration Select optimal concentration for downstream experiments Data_Analysis->Optimal_Concentration

Caption: Workflow for determining the optimal Lrrk2-IN-1 concentration.

Troubleshooting Guide

Problem: High background in the LDH assay.

Troubleshooting_LDH High_Background High Background in LDH Assay Possible_Cause1 Serum in medium contains LDH High_Background->Possible_Cause1 Possible_Cause2 Cells are overgrown or unhealthy High_Background->Possible_Cause2 Possible_Cause3 Rough handling of cells High_Background->Possible_Cause3 Solution1 Use serum-free medium for the assay Possible_Cause1->Solution1 Solution2 Ensure optimal cell density and health before starting Possible_Cause2->Solution2 Solution3 Pipette gently to avoid premature cell lysis Possible_Cause3->Solution3

Caption: Troubleshooting high background in LDH assays.

Problem: Inconsistent results in the MTT assay.

Troubleshooting_MTT Inconsistent_Results Inconsistent Results in MTT Assay Possible_Cause1 Incomplete solubilization of formazan crystals Inconsistent_Results->Possible_Cause1 Possible_Cause2 Interference from phenol red in the medium Inconsistent_Results->Possible_Cause2 Possible_Cause3 Variation in cell seeding density Inconsistent_Results->Possible_Cause3 Solution1 Ensure complete mixing and incubation with solubilization buffer Possible_Cause1->Solution1 Solution2 Use phenol red-free medium or a proper blank control Possible_Cause2->Solution2 Solution3 Ensure a uniform and optimal cell number in all wells Possible_Cause3->Solution3

References

Lrrk2-IN-6 off-target effects in neuronal cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The inhibitor "Lrrk2-IN-6" specified in the topic was not found in the available scientific literature. This technical support guide has been developed based on the well-characterized and structurally similar LRRK2 inhibitor, LRRK2-IN-1 , and other relevant LRRK2 inhibitors. It is highly probable that "this compound" is a typographical error and the intended compound was LRRK2-IN-1. Researchers should verify the identity of their compound before proceeding.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers using LRRK2 inhibitors in neuronal cell models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of LRRK2-IN-1?

LRRK2-IN-1 is a potent, ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It targets the kinase domain of both wild-type (WT) and mutant forms of LRRK2, such as the common G2019S pathogenic mutant, thereby inhibiting its phosphotransferase activity.[1]

Q2: What are the known off-target effects of LRRK2-IN-1 in neuronal cells?

While LRRK2-IN-1 is relatively selective for LRRK2, it has been shown to inhibit other kinases at higher concentrations. This can lead to off-target effects such as alterations in neurite outgrowth and dopamine neurotransmission that are independent of LRRK2 inhibition.[2] It is crucial to use the lowest effective concentration and appropriate controls to mitigate these effects.

Q3: Can LRRK2-IN-1 be used for in vivo studies in the brain?

No, LRRK2-IN-1 has poor blood-brain barrier penetration, making it unsuitable for in vivo studies targeting the central nervous system.[1] However, it is a valuable tool for in vitro studies in cultured neuronal cells.

Q4: What is the optimal concentration of LRRK2-IN-1 to use in neuronal cell culture?

The optimal concentration can vary depending on the cell type and experimental goals. It is recommended to perform a dose-response curve to determine the minimal concentration that achieves the desired level of LRRK2 inhibition while minimizing off-target effects and cytotoxicity. Significant inhibition of LRRK2 is often observed in the range of 100 nM to 1 µM in cellular assays.

Q5: How can I confirm that the observed cellular phenotype is due to LRRK2 inhibition and not an off-target effect?

To validate that the observed effects are mediated by LRRK2 inhibition, researchers can use a "kinase-dead" LRRK2 mutant as a control. Additionally, observing a reversal of the phenotype upon washout of the inhibitor can also suggest a specific on-target effect.

Troubleshooting Guides

Issue 1: Unexpected Neurite Outgrowth Alterations
Symptom Possible Cause Troubleshooting Steps
Inhibition of neurite outgrowth at low inhibitor concentrations. Off-target effects on kinases involved in cytoskeletal dynamics.1. Perform a detailed dose-response analysis to find the lowest effective concentration for LRRK2 inhibition. 2. Use a structurally different LRRK2 inhibitor to see if the effect is reproducible. 3. Include a negative control with a kinase-dead LRRK2 mutant to confirm the effect is dependent on LRRK2 kinase activity. 4. Analyze the phosphorylation status of known off-target kinases if possible.
Unexpected promotion of neurite branching. Complex off-target signaling or compensatory mechanisms.1. Carefully review the literature for similar paradoxical effects. 2. Investigate downstream signaling pathways of known off-target kinases. 3. Use live-cell imaging to monitor neurite dynamics in real-time upon inhibitor addition.
Issue 2: High Cell Viability/Toxicity Variability
Symptom Possible Cause Troubleshooting Steps
Inconsistent cell death or signs of stress across experiments. 1. Inconsistent inhibitor concentration. 2. Variability in cell density at the time of treatment. 3. Solvent (e.g., DMSO) toxicity. 4. Off-target cytotoxicity.1. Prepare fresh dilutions of the inhibitor for each experiment from a validated stock. 2. Ensure consistent cell seeding density and confluency at the start of each experiment. 3. Include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor. 4. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of the inhibitor.
No observable effect on cell viability where one is expected. 1. Inhibitor is inactive. 2. Cell line is resistant to LRRK2-mediated toxicity. 3. Insufficient treatment duration.1. Verify the activity of the inhibitor stock using an in vitro kinase assay. 2. Use a cell line known to be sensitive to LRRK2-induced stress. 3. Perform a time-course experiment to determine the optimal treatment duration.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Profile of LRRK2-IN-1

KinaseIC50 (nM)
LRRK2 (Wild-Type) 13
LRRK2 (G2019S Mutant) 6
GAK8.9
RIPK116
RIPK29.1
RIPK311
NUAK124
MAP4K332
MINK137
TNIK47

Note: This table presents a selection of kinases inhibited by LRRK2-IN-1. The selectivity of the inhibitor should be considered when interpreting experimental results.

Table 2: Effects of LRRK2 Inhibition on Neuronal Phenotypes

PhenotypeCell TypeInhibitor/ConditionObserved EffectReference
Neurite OutgrowthPrimary Hippocampal NeuronsOverexpression of G2019S LRRK2Reduced neurite length and branching[3][4]
PC12 CellsLRRK2-IN-1Amelioration of G2019S-induced neurite shortening
Neuronal ViabilitySH-SY5Y CellsG2019S LRRK2 expressionIncreased susceptibility to cell death
Primary Cortical NeuronsLRRK2-IN-1Protection against LRRK2-induced toxicity

Experimental Protocols

Protocol 1: Primary Neuronal Cell Culture and LRRK2-IN-1 Treatment

Materials:

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or other appropriate coating substrate

  • LRRK2-IN-1 stock solution (e.g., 10 mM in DMSO)

  • Primary neurons (e.g., cortical or hippocampal neurons from embryonic rodents)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating:

    • Coat culture plates with Poly-D-lysine according to the manufacturer's instructions.

    • Isolate primary neurons from embryonic tissue using standard dissection and dissociation protocols.

    • Plate the neurons at the desired density in pre-warmed neuronal culture medium.

    • Incubate the cells at 37°C in a humidified 5% CO2 incubator.

  • LRRK2-IN-1 Treatment:

    • Allow the neurons to mature in culture for at least 7 days in vitro (DIV) before treatment.

    • Prepare fresh serial dilutions of LRRK2-IN-1 in neuronal culture medium from the stock solution.

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest inhibitor concentration used.

    • Carefully remove half of the culture medium from each well and replace it with the medium containing the desired concentration of LRRK2-IN-1 or vehicle.

    • Incubate the cells for the desired treatment duration (e.g., 24-72 hours).

  • Endpoint Analysis:

    • After the treatment period, proceed with the desired analysis, such as immunocytochemistry for neurite morphology, cell viability assays (e.g., MTT or TUNEL), or western blotting for protein expression and phosphorylation status.

Protocol 2: Neurite Outgrowth Analysis

Materials:

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)

  • Cells cultured and treated as described in Protocol 1

Procedure:

  • Image Acquisition:

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Acquire images of randomly selected fields for each condition using a fluorescence microscope.

  • Image Analysis:

    • Open the acquired images in ImageJ/Fiji.

    • Use the NeuronJ plugin or a similar tool to trace the neurites of individual neurons.

    • Measure the total neurite length, the number of primary neurites, and the number of branch points for a representative number of neurons per condition (e.g., 30-50 neurons).

    • Statistically analyze the data to compare the different treatment groups.

Visualizations

LRRK2_Signaling_and_Off_Target_Effects cluster_LRRK2_Pathway LRRK2 Signaling Pathway cluster_Inhibitor LRRK2-IN-1 cluster_Off_Target Potential Off-Target Effects LRRK2 LRRK2 Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2 Inhibition RIPK RIPK family LRRK2_IN_1->RIPK Inhibition (at higher conc.) NUAK1 NUAK1 LRRK2_IN_1->NUAK1 Inhibition (at higher conc.) MAP4K3 MAP4K3 LRRK2_IN_1->MAP4K3 Inhibition (at higher conc.) Inflammation Inflammatory Signaling RIPK->Inflammation NUAK1->Cytoskeletal_Dynamics Neurite_Outgrowth_Off_Target Neurite Outgrowth Regulation MAP4K3->Neurite_Outgrowth_Off_Target

Caption: LRRK2 signaling and potential LRRK2-IN-1 off-target effects.

References

Navigating LRRK2 Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Lrrk2-IN-6: Information specifically detailing the troubleshooting of this compound is limited in publicly available scientific literature. This guide provides troubleshooting advice applicable to LRRK2 inhibitors in general, with specific data for this compound, also known as compound 22, included where available. Researchers should consider this broader context when applying these recommendations to their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound (also referred to as compound 22) is a selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] It has been shown to inhibit the G2019S mutant of LRRK2 with high potency. While it demonstrates a good pharmacokinetic profile in rats, it is also subject to considerable efflux in P-glycoprotein (P-gp) assays, which might affect its bioavailability and brain penetration in certain experimental models.[1]

Q2: My LRRK2 inhibitor is not showing the expected inhibition of LRRK2 kinase activity. What are the possible reasons?

Several factors could contribute to a lack of LRRK2 inhibition:

  • Compound Integrity and Solubility: Ensure the inhibitor is properly dissolved. LRRK2 inhibitors can have limited solubility in aqueous solutions. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and sonicate if necessary. Avoid repeated freeze-thaw cycles.

  • ATP Concentration in Kinase Assays: Most LRRK2 kinase inhibitors are ATP-competitive.[2][3] If the ATP concentration in your assay is too high, it can outcompete the inhibitor, leading to reduced apparent potency. Consider performing an ATP competition assay to determine the optimal ATP concentration.

  • Cellular Permeability and Efflux: In cell-based assays, the inhibitor needs to cross the cell membrane to reach its target. Poor cell permeability or active removal by efflux pumps like P-gp can result in low intracellular concentrations of the inhibitor.[1]

  • Assay Readout and Sensitivity: The method used to measure LRRK2 activity is crucial. Autophosphorylation at sites like Ser1292 or phosphorylation of a substrate like Rab10 are common readouts.[4] Ensure your detection method (e.g., Western blot, proximity ligation assay) is sensitive enough to detect changes in phosphorylation.

Q3: I'm observing high variability in my experimental results with a LRRK2 inhibitor. What can I do to improve consistency?

  • Standardize Protocols: Ensure all experimental steps, from cell seeding density and treatment times to buffer compositions and incubation temperatures, are consistent across all experiments.

  • Cell Line Authentication and Passage Number: Use authenticated cell lines and keep the passage number low to avoid genetic drift and changes in cellular behavior.

  • Inhibitor Handling: Prepare fresh dilutions of the inhibitor for each experiment from a validated stock solution.

  • Controls: Include appropriate positive and negative controls in every experiment. For example, a known potent LRRK2 inhibitor can serve as a positive control, while a vehicle-treated group (e.g., DMSO) serves as a negative control.

Q4: Are there known off-target effects of LRRK2 inhibitors that I should be aware of?

While newer generations of LRRK2 inhibitors are designed for high selectivity, off-target effects are always a possibility.[1][2] It is advisable to consult kinase profiling data for the specific inhibitor you are using. If such data is unavailable, consider testing the inhibitor against a panel of related kinases to assess its selectivity. Some early LRRK2 inhibitors were known to have off-target effects on other kinases, which could lead to confounding results.[2]

Troubleshooting Guides

Guide 1: Inconsistent Inhibition in In Vitro Kinase Assays
Potential Issue Possible Cause Recommended Solution
Low Potency (High IC50) High ATP concentration in the assay.Optimize ATP concentration. Perform an IC50 curve with varying ATP concentrations to understand the competitive nature of the inhibitor.
Inactive inhibitor.Verify the integrity of the inhibitor. Use a fresh batch or a different supplier. Confirm the chemical structure and purity if possible.
Incorrect enzyme concentration.Titrate the LRRK2 enzyme to determine the optimal concentration for the assay.
High Background Signal Non-specific binding of antibodies in detection step.Optimize antibody concentrations and blocking conditions. Include a "no enzyme" control to assess background.
Contaminated reagents.Use fresh, high-quality reagents and buffers.
No Inhibition Observed Inhibitor insolubility.Ensure complete dissolution of the inhibitor in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be low and consistent across all samples.
Degraded enzyme.Use a fresh aliquot of LRRK2 enzyme. Avoid repeated freeze-thaw cycles.
Guide 2: Inconsistent Results in Cell-Based Assays
Potential Issue Possible Cause Recommended Solution
Variable Inhibition of LRRK2 Autophosphorylation Cell density and confluency variations.Maintain consistent cell seeding density and ensure cells are at a similar confluency at the time of treatment.
Inconsistent treatment duration.Use a precise timer for inhibitor incubation periods.
Cell line instability.Use low-passage, authenticated cells. Regularly check for mycoplasma contamination.
Cell Toxicity Observed High concentration of inhibitor or solvent.Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final solvent concentration is below the toxic threshold for your cell line.
Off-target effects of the inhibitor.Consult selectivity data for your inhibitor. If not available, consider testing a structurally different LRRK2 inhibitor to see if the toxicity is reproducible.
Lack of Cellular Response Poor cell permeability of the inhibitor.If permeability data is not available, consider using a cell line with lower efflux pump activity or using a permeabilizing agent (with appropriate controls).
Rapid metabolism of the inhibitor.Measure the stability of the inhibitor in your cell culture medium over time.

Quantitative Data Summary

The following table summarizes the available inhibitory activity data for this compound (compound 22).

Target Assay Type IC50 Reference
G2019S LRRK2Biochemical Assay0.6 nM[1]
G2019S LRRK2Cellular Assay0.57 nM[1]
Wild-Type LRRK2ex vivo PMBC test1.9 nM (unbound)[1]

Experimental Protocols

Protocol 1: General In Vitro LRRK2 Kinase Assay

This protocol provides a general framework for assessing the activity of LRRK2 inhibitors. Specific concentrations and incubation times may need to be optimized.

  • Prepare Reagents:

    • Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.1% Triton X-100.

    • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be optimized (e.g., 10-100 µM).

    • LRRK2 Enzyme: Use purified, active LRRK2 (wild-type or mutant).

    • Substrate: A known LRRK2 substrate such as LRRKtide peptide or Myelin Basic Protein (MBP).

    • Inhibitor: Prepare a dilution series of the LRRK2 inhibitor in the appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • In a microplate, add the kinase buffer.

    • Add the LRRK2 enzyme to each well.

    • Add the LRRK2 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

    • Add the substrate to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA or a specific kinase detection reagent).

  • Detection:

    • Measure the phosphorylation of the substrate using a suitable method, such as:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

      • Luminescent Assay: Using a commercial kit that measures the amount of ADP produced (e.g., ADP-Glo™).[5]

      • Fluorescence/FRET-based Assay: Using a fluorescently labeled substrate.

      • Mass Spectrometry: Directly measuring the phosphorylated and unphosphorylated substrate.[6]

Protocol 2: General Cell-Based LRRK2 Autophosphorylation Assay

This protocol describes a general method to assess the effect of an inhibitor on LRRK2 autophosphorylation in a cellular context.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T overexpressing LRRK2, or a cell line endogenously expressing LRRK2) at a consistent density.

    • Allow cells to adhere and grow to a desired confluency (e.g., 70-80%).

    • Treat cells with a dilution series of the LRRK2 inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated LRRK2 (e.g., anti-pSer1292-LRRK2).

    • Incubate with a primary antibody for total LRRK2 as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects GTP_GDP GTP/GDP Binding LRRK2_protein LRRK2 GTP_GDP->LRRK2_protein Activates Dimerization Dimerization Dimerization->LRRK2_protein Activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_protein->Rab_GTPases Phosphorylates Autophosphorylation Autophosphorylation (e.g., Ser1292) LRRK2_protein->Autophosphorylation Phosphorylates Autophagy Autophagy LRRK2_protein->Autophagy Modulates Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_protein->Cytoskeletal_Dynamics Modulates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Lrrk2_IN_6 This compound Lrrk2_IN_6->LRRK2_protein Inhibits Kinase Activity

Caption: A simplified diagram of the LRRK2 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Inhibitor Prepare this compound Stock Solution Treat_Cells Treat Cells with this compound (Dose-response and time-course) Prepare_Inhibitor->Treat_Cells Culture_Cells Culture Cells (e.g., HEK293T-LRRK2) Culture_Cells->Treat_Cells Cell_Lysis Cell Lysis Treat_Cells->Cell_Lysis Western_Blot Western Blot for pLRRK2 / Total LRRK2 Cell_Lysis->Western_Blot Data_Quantification Data Quantification and Analysis Western_Blot->Data_Quantification

Caption: A general experimental workflow for testing LRRK2 inhibitors.

References

How to improve Lrrk2-IN-6 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lrrk2-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution for experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant signaling pathway information.

Troubleshooting Unstable this compound Solutions

Question: My this compound solution appears to be degrading. What are the common causes and how can I troubleshoot this issue?

Answer: Degradation of small molecule inhibitors like this compound in solution can be attributed to several factors, including hydrolysis, oxidation, and photolysis. The pyrazole scaffold within this compound is generally stable against oxidation[1][2][3]. However, other functional groups in the molecule may be susceptible to degradation. Here’s a step-by-step guide to troubleshoot instability:

1. Solvent Selection and Preparation:

  • Issue: The choice of solvent can significantly impact the stability of a compound. Some solvents can promote degradation through direct reaction or by containing impurities.

  • Troubleshooting:

    • Ensure you are using high-purity, anhydrous solvents.

    • For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice. However, ensure it is stored properly to prevent water absorption, as water can facilitate hydrolysis.

    • Prepare fresh working solutions from a frozen stock solution for each experiment to minimize the time the compound is in a less stable, aqueous environment.

2. pH of the Solution:

  • Issue: The pH of your experimental buffer can accelerate the hydrolysis of certain functional groups.

  • Troubleshooting:

    • Evaluate the stability of this compound across a range of pH values to determine the optimal pH for your experiments.

    • Use a buffered solution to maintain a stable pH throughout your experiment.

3. Exposure to Light:

  • Issue: Many small molecules are sensitive to light and can undergo photodegradation.

  • Troubleshooting:

    • Protect your this compound solutions from light by using amber vials or by wrapping your containers in aluminum foil.

    • Minimize the exposure of your solutions to ambient light during experimental setup.

4. Temperature:

  • Issue: Higher temperatures can increase the rate of chemical degradation.

  • Troubleshooting:

    • Store stock solutions of this compound at -80°C for long-term storage.

    • For short-term storage, -20°C is acceptable.

    • During experiments, keep solutions on ice when not in immediate use.

5. Presence of Oxidizing Agents:

  • Issue: Although the pyrazole core is relatively stable, other parts of the molecule could be susceptible to oxidation, which can be catalyzed by trace metals or reactive oxygen species in your media.

  • Troubleshooting:

    • Consider adding antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to your formulation. However, ensure these are compatible with your experimental system and do not interfere with your assay.

To systematically identify the cause of degradation, you can perform forced degradation studies as outlined in the experimental protocols section below.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For long-term storage, it is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as DMSO. These stock solutions should be stored at -80°C.

Q2: How can I improve the solubility and stability of this compound in my aqueous assay buffer?

A2: To improve solubility and stability in aqueous buffers, you can explore the use of co-solvents or excipients. Common strategies include:

  • Co-solvents: Adding a small percentage of an organic solvent like DMSO or ethanol to your aqueous buffer.

  • Excipients: Including stabilizing agents such as polyethylene glycol (PEG), cyclodextrins, or surfactants like polysorbate 80 (Tween 80). It is crucial to test the compatibility and potential interference of these excipients in your specific assay.

Q3: Are there any specific excipients known to stabilize kinase inhibitors?

A3: Yes, various excipients are used to stabilize kinase inhibitors in formulations. These can be broadly categorized as:

  • Sugars and Polyols: Sucrose, trehalose, mannitol, and sorbitol can stabilize molecules through preferential exclusion, creating a stabilizing hydration shell around the compound.

  • Surfactants: Polysorbates (e.g., Tween 80) and poloxamers can prevent aggregation and improve solubility.

  • Antioxidants: Ascorbic acid and BHT can protect against oxidative degradation.

The optimal excipient and its concentration must be determined empirically for your specific experimental conditions.

Q4: How can I confirm that my this compound solution is stable?

A4: The most reliable way to confirm the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This method can separate the intact this compound from its degradation products, allowing you to quantify the amount of active compound remaining over time. A detailed protocol for an HPLC-based stability assay is provided below.

Quantitative Data Summary

ConditionSolvent/BufferTemperature (°C)Duration (hours)% this compound RemainingDegradation Products Detected
Control DMSO2524
Aqueous PBS, pH 7.42524
Acidic 0.1 M HCl604
Basic 0.1 M NaOH604
Oxidative 3% H₂O₂2524
Photolytic Aqueous Buffer2524 (exposed to UV light)

Experimental Protocols

Protocol 1: HPLC-Based Stability-Indicating Method Development

This protocol outlines the steps to develop an HPLC method to assess the stability of this compound.

Objective: To develop a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Methodology:

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution with a 50:50 mixture of ACN and water to a working concentration of 100 µg/mL.

  • Initial Chromatographic Conditions:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: Start with a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for the maximum absorbance wavelength (λmax) of this compound using a photodiode array (PDA) detector. Use this wavelength for detection.

  • Method Optimization:

    • Inject the standard solution and evaluate the peak shape and retention time of this compound.

    • To optimize the separation of the parent compound from any degradation products (generated through forced degradation studies as described in Protocol 2), adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of ACN), and pH (by using different mobile phase additives like ammonium acetate).

  • Forced Degradation Study:

    • Subject this compound solutions to stress conditions (acid, base, oxidation, heat, and light) as described in Protocol 2.

    • Inject the stressed samples into the HPLC system.

    • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

  • Method Validation:

    • Specificity: The method should be able to resolve the this compound peak from all degradation product peaks. Peak purity analysis using a PDA detector can confirm this.

    • Linearity: Establish a calibration curve with at least five concentrations of this compound to demonstrate a linear relationship between concentration and peak area.

    • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method.

Protocol 2: Identification of Degradation Products using LC-MS/MS

Objective: To identify the chemical structures of the degradation products of this compound.

Materials:

  • Stressed samples of this compound from forced degradation studies.

  • LC-MS/MS system (e.g., a quadrupole time-of-flight or Orbitrap mass spectrometer).

Methodology:

  • Sample Analysis:

    • Inject the stressed samples into the LC-MS/MS system using the optimized HPLC method from Protocol 1.

    • Acquire data in both positive and negative ionization modes to ensure the detection of all possible ions.

  • Data Analysis:

    • Identify the mass-to-charge ratio (m/z) of the parent this compound molecule.

    • Search the chromatograms of the stressed samples for new peaks that are not present in the unstressed sample.

    • For each new peak, obtain the mass spectrum to determine its molecular weight.

    • Perform MS/MS fragmentation analysis on the parent ion of each potential degradation product.

    • Elucidate the structure of the degradation products by interpreting the fragmentation patterns and comparing them to the fragmentation pattern of the parent this compound molecule.

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in various cellular processes, and its dysfunction is linked to Parkinson's disease. LRRK2 activity is regulated by phosphorylation and its interaction with other proteins. It can be found in the cytoplasm and associated with various membrane structures.

LRRK2_Signaling_Pathway cluster_regulation LRRK2 Regulation cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) Monomeric, Cytosolic LRRK2_active LRRK2 (Active) Dimeric, Membrane-associated LRRK2_inactive->LRRK2_active GTP Binding, Dimerization 14-3-3 14-3-3 Proteins LRRK2_inactive->14-3-3 Binding LRRK2_active->LRRK2_inactive GTP Hydrolysis Autophosphorylation Autophosphorylation LRRK2_active->Autophosphorylation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2_active->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_active->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking This compound This compound This compound->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway and point of inhibition by this compound.

Experimental Workflow for Assessing this compound Stability

The following diagram illustrates a logical workflow for assessing the stability of this compound and identifying its degradation products.

Stability_Workflow Start Start: Unstable This compound Solution Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation HPLC_Method_Dev Develop Stability-Indicating HPLC Method Forced_Degradation->HPLC_Method_Dev Analyze_Stressed_Samples Analyze Stressed Samples by HPLC HPLC_Method_Dev->Analyze_Stressed_Samples Identify_Degradants Identify Degradation Products by LC-MS/MS Analyze_Stressed_Samples->Identify_Degradants Optimize_Conditions Optimize Formulation/Storage Conditions (pH, Solvent, Excipients, Temp, Light) Identify_Degradants->Optimize_Conditions Validate_Stability Validate Stability of Optimized Solution Optimize_Conditions->Validate_Stability End End: Stable This compound Solution Validate_Stability->End

Caption: Workflow for troubleshooting and improving this compound stability.

References

Lrrk2-IN-6 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lrrk2-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving this selective LRRK2 inhibitor.

Frequently Asked Questions (FAQs)

1. How should I store this compound?

Proper storage is crucial to maintain the stability and activity of this compound.[1] The recommended storage conditions are summarized in the table below.

FormatStorage TemperatureShelf Life
Powder-20°C3 years
In Solvent-80°C1 year

2. How do I reconstitute and prepare stock solutions of this compound?

To prepare a stock solution, it is recommended to dissolve this compound in a suitable solvent like DMSO. For cellular experiments, a high-concentration stock solution (e.g., 10 mM) is often prepared, which can then be further diluted to the desired working concentration in your experimental medium.

  • Tip: Due to the small pack size, the powder may be dispersed. Centrifuge the vial before opening to collect all the powder at the bottom.[1]

  • Tip: For in vitro experiments, the concentration of the stock solution should be at least 1000 times higher than the working solution to minimize the effect of the solvent on the cells.[1]

3. What is the recommended working concentration for this compound in cell-based assays?

The optimal working concentration of this compound can vary depending on the cell type, treatment duration, and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. A good starting point can be derived from its IC50 values. This compound inhibits wild-type LRRK2 with an IC50 of 49 μM and the G2019S mutant with an IC50 of 4.6 μM.[1] A common starting point for cell-based assays is often 5-10 times the IC50 value.[1]

4. What is the mechanism of action of this compound?

This compound is a selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[2] Mutations in the LRRK2 gene are a common cause of both familial and sporadic Parkinson's disease.[3][4] Pathogenic mutations often lead to increased LRRK2 kinase activity.[5][6] this compound works by inhibiting this kinase activity, which can, in turn, affect downstream signaling pathways and cellular processes regulated by LRRK2.[1]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Rab GTPases Rab GTPases LRRK2 LRRK2 Rab GTPases->LRRK2 Activate 14-3-3 14-3-3 14-3-3->LRRK2 Inhibit (Cytosolic Sequestration) Rab Substrates Rab Substrates LRRK2->Rab Substrates Phosphorylates Vesicular Trafficking Vesicular Trafficking Rab Substrates->Vesicular Trafficking Autophagy Autophagy Rab Substrates->Autophagy Neuronal Survival Neuronal Survival Vesicular Trafficking->Neuronal Survival Autophagy->Neuronal Survival This compound This compound This compound->LRRK2 Inhibits Kinase Activity

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: No or low inhibitory effect observed.

Possible CauseSuggested Solution
Incorrect concentration Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Start with a concentration range around the reported IC50 values (4.6 µM for G2019S and 49 µM for WT LRRK2).[1]
Compound degradation Ensure the compound has been stored correctly (powder at -20°C, in solvent at -80°C).[1] Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from the stock solution for each experiment.
Cell permeability issues While this compound is reported to be blood-brain barrier permeable, permeability can vary between cell types.[1] Increase the incubation time to allow for sufficient cellular uptake.
High cell density High cell density can reduce the effective concentration of the inhibitor per cell. Ensure you are using a consistent and appropriate cell density for your assays.

Issue 2: Observed cellular toxicity.

Possible CauseSuggested Solution
High concentration of this compound High concentrations of any compound can lead to off-target effects and toxicity. Reduce the concentration of this compound to the lowest effective dose determined from your dose-response experiments.
Solvent toxicity High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%).
Prolonged incubation time Long exposure to the inhibitor may induce toxicity. Optimize the incubation time to the minimum required to observe the desired biological effect.

Troubleshooting_Workflow Start Start Experiment Problem Problem Encountered? Start->Problem NoEffect No/Low Effect? Problem->NoEffect Yes End Successful Experiment Problem->End No Toxicity Toxicity Observed? NoEffect->Toxicity No CheckConc Verify Concentration (Dose-Response) NoEffect->CheckConc Yes ReduceConc Reduce Concentration Toxicity->ReduceConc Yes Toxicity->End No CheckStorage Check Storage & Freshness CheckConc->CheckStorage OptimizeIncubation Optimize Incubation Time CheckStorage->OptimizeIncubation CheckSolvent Check Solvent Concentration ReduceConc->CheckSolvent

Experimental Protocols

General Protocol for Inhibition of LRRK2 Phosphorylation in Cultured Cells

This protocol provides a general framework for assessing the inhibitory activity of this compound on LRRK2 autophosphorylation (e.g., at Ser1292) or phosphorylation of its downstream targets.

  • Cell Culture: Plate your cells of interest (e.g., HEK293T overexpressing LRRK2, or a cell line endogenously expressing LRRK2) at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a fresh dilution of this compound from a frozen stock solution in pre-warmed cell culture medium to the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of this compound used.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours), depending on the specific experimental goals.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phosphorylated LRRK2 (e.g., pSer1292), total LRRK2, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal and the loading control.

Experimental_Workflow A 1. Plate Cells B 2. Prepare this compound Dilutions A->B C 3. Treat Cells B->C D 4. Incubate C->D E 5. Lyse Cells D->E F 6. Protein Quantification E->F G 7. Western Blot Analysis F->G H 8. Data Analysis G->H

References

Navigating Long-Term Lrrk2-IN-6 Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals embarking on long-term experiments involving the LRRK2 inhibitor, Lrrk2-IN-6, careful consideration of potential toxicities is paramount to ensure the validity and success of your studies. This technical support center provides troubleshooting guidance and frequently asked questions to proactively address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target toxicities associated with LRRK2 inhibitors that I should be aware of when using this compound long-term?

A1: While specific long-term toxicity data for this compound is not extensively published, class-wide effects of LRRK2 inhibitors have been observed, primarily in preclinical non-human primate models. These are thought to be on-target effects related to the physiological function of LRRK2 in certain tissues. The most consistently reported findings are:

  • Pulmonary Toxicity: Changes in the lungs, specifically the accumulation of lamellar bodies in type II pneumocytes, leading to a foamy appearance of these cells. In some cases, this has been associated with hypertrophy and hyperplasia of pneumocytes.

  • Renal Toxicity: Morphologic changes in the kidneys have also been noted in some preclinical studies with LRRK2 inhibitors.

It is crucial to monitor for these potential effects in your long-term in vivo experiments with this compound.

Q2: What is the mechanism behind the observed pulmonary toxicity with LRRK2 inhibitors?

A2: The prevailing hypothesis is that LRRK2 plays a role in lysosomal and autophagic processes. Inhibition of LRRK2 kinase activity is thought to impair the clearance of surfactant phospholipids from type II pneumocytes, leading to their accumulation in lamellar bodies. This is considered an on-target effect as similar phenotypes are observed in LRRK2 knockout animals.

Q3: Are there any strategies to mitigate the on-target toxicity of LRRK2 inhibitors like this compound in vivo?

A3: Yes, several strategies can be employed:

  • Dose Optimization: Use the lowest effective dose of this compound that achieves the desired level of target engagement without causing significant toxicity. A thorough dose-response study is critical.

  • Intermittent Dosing: Instead of continuous daily dosing, an intermittent dosing schedule (e.g., every other day, or twice weekly) may be sufficient to maintain target inhibition while allowing for cellular recovery, potentially reducing the accumulation of toxic effects.[1]

  • Biomarker Monitoring: Regularly monitor biomarkers of target engagement (e.g., pS935-LRRK2 or pRab10 levels in peripheral blood mononuclear cells - PBMCs) and tissue damage to tailor the dosing regimen.

  • Alternative Strategies: For some research questions, exploring alternative approaches like LRRK2 protein degradation using Proteolysis Targeting Chimeras (PROTACs) might be considered, as they may offer a different safety profile.

Q4: What are the recommended starting concentrations for this compound in long-term cell culture experiments?

A4: The optimal concentration will be cell-type dependent. It is recommended to perform a dose-response curve to determine the IC50 for LRRK2 inhibition in your specific cell line. For long-term studies, it is advisable to use a concentration at or slightly above the IC50 value to ensure sustained target inhibition while minimizing the risk of off-target effects and cellular stress. A starting point for many cell lines is in the range of 1-10 µM.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of cell death in long-term culture. 1. this compound concentration is too high, leading to off-target toxicity. 2. On-target toxicity due to prolonged and complete inhibition of LRRK2's physiological functions. 3. Solvent (e.g., DMSO) toxicity.1. Re-evaluate the IC50 in your cell line and use a lower concentration. 2. Consider intermittent dosing (e.g., wash out the inhibitor for a period). 3. Ensure the final solvent concentration is minimal and consistent across all treatment groups, including vehicle controls.
Inconsistent inhibition of LRRK2 activity over time. 1. Degradation or instability of this compound in culture media. 2. Metabolism of the compound by the cells.1. Replenish the media with fresh this compound more frequently (e.g., every 24-48 hours). 2. Assess the stability of this compound in your specific culture conditions.
Unexpected phenotypic changes unrelated to LRRK2 inhibition. 1. Off-target effects of this compound. 2. Activation of compensatory signaling pathways.1. Consult kinase profiling data for this compound if available to identify potential off-targets. 2. Use a structurally distinct LRRK2 inhibitor as a control to confirm that the observed phenotype is due to LRRK2 inhibition.
In vivo studies show signs of lung or kidney distress. 1. Dose of this compound is too high. 2. Continuous dosing regimen is leading to cumulative toxicity.1. Reduce the dose of this compound. 2. Switch to an intermittent dosing schedule. 3. Perform regular histological analysis of lung and kidney tissues.

Quantitative Data Summary

Table 1: Potency of Various LRRK2 Inhibitors

InhibitorTargetIC50 (nM)Reference
This compound LRRK2 (WT)49,000TargetMol
LRRK2 (G2019S)4,600TargetMol
LRRK2-IN-1 LRRK2 (WT)13[2]
LRRK2 (G2019S)6[2]
GNE-7915 LRRK2Not specified[1]
MLi-2 LRRK2Not specified[3]

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Long-Term this compound Treatment in Cell Culture
  • Cell Seeding: Plate cells at a density that will not lead to overconfluence during the planned experiment duration.

  • Dose-Response: Prior to the long-term experiment, perform a dose-response curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µM of this compound) for 24 hours to determine the IC50 for LRRK2 inhibition (measured by pS935-LRRK2 or pRab10 levels) in your specific cell line.

  • Long-Term Treatment: Treat cells with this compound at 1x, 2x, and 5x the determined IC50. Include a vehicle control (e.g., DMSO) at the same final concentration.

  • Media Changes: Change the media and re-add the inhibitor every 48 hours to ensure compound stability and nutrient availability.

  • Toxicity Assessment: At regular intervals (e.g., 3, 7, and 14 days), assess cell viability and cytotoxicity using assays such as MTT, LDH release, or live/dead cell staining.

  • Target Engagement: At each time point, collect cell lysates to confirm LRRK2 inhibition via Western blotting for pS935-LRRK2 or pRab10.

  • Functional Assays: Perform relevant functional assays to assess the long-term consequences of LRRK2 inhibition (e.g., lysosomal function, mitochondrial health, neurite outgrowth).

Protocol 2: In Vivo Long-Term Dosing and Toxicity Assessment of this compound
  • Animal Model: Select an appropriate animal model (e.g., mouse or rat).

  • Dosing Formulation: Prepare a stable and biocompatible formulation of this compound for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Dose-Finding Study: Conduct a short-term dose-finding study to determine a dose that provides significant target engagement in the brain and peripheral tissues (e.g., lung, kidney) with minimal acute toxicity. Doses could range from 10 to 100 mg/kg.

  • Long-Term Dosing Regimen: Based on the dose-finding study, select two to three doses for the long-term experiment. Consider both continuous (e.g., daily) and intermittent (e.g., twice weekly) dosing regimens. Include a vehicle control group.

  • Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, respiratory distress).

  • Biomarker Analysis: Collect blood samples periodically to assess target engagement (pRab10 in PBMCs) and markers of kidney (e.g., serum creatinine, BUN) and liver function.

  • Histopathology: At the end of the study, perform a comprehensive histopathological analysis of major organs, with a particular focus on the lungs and kidneys.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects GTP/GDP GTP/GDP LRRK2 (Inactive) LRRK2 (Inactive) GTP/GDP->LRRK2 (Inactive) GTP binding Rab29 Rab29 Rab29->LRRK2 (Inactive) Recruitment to membranes LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) Activation Rab GTPases (e.g., Rab10) Rab GTPases (e.g., Rab10) LRRK2 (Active)->Rab GTPases (e.g., Rab10) Phosphorylation Cytoskeletal Dynamics Cytoskeletal Dynamics LRRK2 (Active)->Cytoskeletal Dynamics pRab GTPases pRab GTPases Vesicular Trafficking Vesicular Trafficking pRab GTPases->Vesicular Trafficking Autophagy Autophagy pRab GTPases->Autophagy Mitochondrial Function Mitochondrial Function pRab GTPases->Mitochondrial Function This compound This compound This compound->LRRK2 (Active) Inhibition

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Determine IC50 of this compound in target cells B Long-term cell culture with this compound A->B C Assess cell viability and cytotoxicity B->C D Confirm target engagement (pLRRK2/pRab10) B->D E Perform functional assays B->E F Formulate this compound for in vivo administration G Conduct dose-finding and tolerability studies F->G H Long-term dosing (continuous vs. intermittent) G->H I Monitor animal health and biomarkers H->I J Terminal endpoint: Histopathology (Lung, Kidney) H->J

Caption: Experimental Workflow for this compound Toxicity Assessment.

References

Lrrk2-IN-6 not showing expected phenotype

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LRRK2-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving LRRK2 inhibitors, specifically focusing on scenarios where Lrrk2-IN-6 does not produce the expected phenotype.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is an orally active and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) that can cross the blood-brain barrier.[1] Its primary mechanism of action is the inhibition of the kinase activity of LRRK2.[1][2] Pathogenic mutations in LRRK2, such as G2019S, often lead to hyperactive kinase activity, which is implicated in cellular dysfunction and neurodegeneration.[2][3] this compound is expected to reduce the phosphorylation of LRRK2 itself (autophosphorylation) at sites like Ser1292 and also decrease the phosphorylation of downstream LRRK2 substrates, such as Rab GTPases.[1][4] By inhibiting this abnormal kinase activity, this compound is hypothesized to mitigate the toxic effects of mutant LRRK2.[2]

Q2: What are the known cellular pathways regulated by LRRK2?

LRRK2 is a complex protein involved in a multitude of cellular signaling pathways.[5][6] Understanding these pathways is crucial for interpreting experimental results. Key pathways include:

  • Vesicular Trafficking: LRRK2 phosphorylates a subset of Rab GTPases (e.g., Rab8, Rab10), which are master regulators of membrane trafficking.[7]

  • Autophagy and Lysosomal Function: LRRK2 plays a role in the endo-lysosomal pathway and autophagy, processes essential for clearing cellular waste, including aggregated proteins like α-synuclein.[3][8][9]

  • Mitochondrial Function: LRRK2 is linked to mitochondrial homeostasis, and its inhibition has been shown to rescue defects in mitophagy, the process of clearing damaged mitochondria.[10]

  • Neuroinflammation: LRRK2 is expressed in immune cells like microglia and is involved in inflammatory signaling pathways, including the regulation of cytokine production (e.g., IL-6).[3][8][11]

  • MAPK Signaling: LRRK2 can interact with and modulate the mitogen-activated protein kinase (MAPK) signaling cascade.[6]

  • Cytoskeletal Dynamics: LRRK2 has been implicated in the regulation of the cytoskeleton, which is vital for neuronal structure and function.[6]

Q3: What are some common reasons for not observing the expected phenotype with this compound?

Several factors can contribute to a lack of the expected phenotype. These can be broadly categorized as issues with the compound itself, the experimental setup, or the underlying biological complexity. A detailed troubleshooting guide is provided below.

This compound Properties

PropertyValueReference
Target Leucine-Rich Repeat Kinase 2 (LRRK2)[1]
IC50 (G2019S LRRK2) 4.6 µM[1]
IC50 (Wild-Type LRRK2) 49 µM[1]
Activity Orally active, blood-brain barrier permeable[1]
Mechanism Inhibits LRRK2 autophosphorylation (Ser1292, Ser925)[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 1 year[1]

Troubleshooting Guide: this compound Not Showing Expected Phenotype

This guide provides a structured approach to identifying and resolving common issues encountered when using this compound.

Issue Possible Cause Recommended Action
No or weak inhibition of LRRK2 activity Improper compound handling: The powdered compound may be dispersed due to static.Centrifuge the vial before opening and adding solvent to ensure all the powder is at the bottom.[1]
Incomplete dissolution: The compound may not be fully dissolved in the solvent.Sonication can aid in dissolution. If a sonicator is unavailable, try warming the solution or using a lower concentration.
Incorrect concentration: The concentration of this compound may be too low to effectively inhibit LRRK2.As a starting point, it is often recommended to use a concentration 5-10 times the reported IC50 value.[1] Titrate the concentration to determine the optimal dose for your specific experimental system.
Compound degradation: Improper storage may have led to the degradation of the inhibitor.Ensure the compound has been stored according to the manufacturer's recommendations (-20°C for powder, -80°C for solutions).[1]
No observable cellular phenotype Off-target effects: The observed phenotype (or lack thereof) may be due to the inhibitor affecting other kinases or cellular pathways.Perform control experiments using structurally different LRRK2 inhibitors. Consider using a kinase-dead LRRK2 mutant as a negative control. Be aware that some inhibitors have known off-target effects; for example, LRRK2-IN-1 can inhibit ERK5.[12]
Cell-type specific responses: The role of LRRK2 and the effects of its inhibition can vary significantly between different cell types.Confirm that your cell model expresses LRRK2 at sufficient levels. The expected phenotype may be more pronounced in cells with pathogenic LRRK2 mutations.
Redundant pathways: Other cellular pathways may compensate for the inhibition of LRRK2, masking the expected phenotype.Investigate related signaling pathways that might be involved in the biological process you are studying.
LRRK2 protein levels vs. kinase activity: Some studies suggest that the overall level of the LRRK2 protein, rather than just its kinase activity, is crucial for its toxic effects.[13]In addition to assessing kinase inhibition, measure the total LRRK2 protein levels in your experimental system.
Inconsistent results Variability in experimental protocol: Minor variations in cell culture conditions, treatment times, or assay procedures can lead to inconsistent results.Standardize all experimental protocols. Ensure consistent cell passage numbers and confluency.
Assay sensitivity: The assay used to measure the phenotype may not be sensitive enough to detect subtle changes.Optimize your assay for sensitivity and dynamic range. Include appropriate positive and negative controls. For kinase assays, be mindful of ATP and substrate concentrations as these can influence inhibitor potency.[14]

Experimental Protocols

In Vitro LRRK2 Kinase Activity Assay

This protocol provides a general framework for measuring LRRK2 kinase activity and the inhibitory effect of this compound using a purified enzyme and a model substrate.

Materials:

  • Purified recombinant LRRK2 (Wild-Type or mutant)

  • Myelin Basic Protein (MBP) as a generic substrate

  • This compound

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP solution

  • [γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

  • SDS-PAGE gels and buffers

  • Phosphorimager or luminescence plate reader

Procedure (Radiometric Assay):

  • Prepare Kinase Reaction Mix: On ice, prepare a master mix containing the kinase reaction buffer, purified LRRK2 enzyme (e.g., 10-50 nM), and MBP substrate (e.g., 0.5 µg/µL).

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO). Add a small volume of the diluted inhibitor to the reaction tubes. Include a vehicle-only control (e.g., DMSO).

  • Pre-incubation: Pre-incubate the kinase, substrate, and inhibitor mixture for 10-15 minutes at 30°C.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of ~100 µM.

  • Incubation: Incubate the reaction at 30°C for a set time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

  • SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen.

  • Quantification: Quantify the phosphorylation of MBP using a phosphorimager and appropriate software.

Procedure (Luminescence-based ADP-Glo™ Assay):

  • Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

  • The general principle involves performing the kinase reaction as described above (steps 1-5, but without radioactive ATP).

  • After the kinase reaction, the remaining ATP is depleted.

  • ADP is then converted back to ATP, and the amount of newly synthesized ATP is measured using a luciferase/luciferin reaction, which generates a luminescent signal proportional to the ADP generated and thus the kinase activity.[15][16]

Visualizations

LRRK2 Signaling Pathways

LRRK2_Signaling_Pathways cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects cluster_inhibitor Mutations (G2019S) Mutations (G2019S) LRRK2 LRRK2 Mutations (G2019S)->LRRK2 Activate Lysosomal Stress Lysosomal Stress Lysosomal Stress->LRRK2 Activate Rab GTPases Rab GTPases LRRK2->Rab GTPases Phosphorylates Autophagy Autophagy LRRK2->Autophagy Modulates Mitochondrial Function Mitochondrial Function LRRK2->Mitochondrial Function Impacts Inflammation Inflammation LRRK2->Inflammation Modulates Vesicular Trafficking Vesicular Trafficking Rab GTPases->Vesicular Trafficking Regulates This compound This compound This compound->LRRK2 Inhibits

Caption: Simplified LRRK2 signaling cascade and point of inhibition.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_checks Initial Checks cluster_advanced Advanced Troubleshooting start Experiment: this compound No Expected Phenotype check_compound Compound Viability? (Storage, Dissolution) start->check_compound check_protocol Protocol Adherence? (Concentration, Time) start->check_protocol check_assay Assay Controls OK? (Positive/Negative) start->check_assay decision_initial All Checks Pass? check_compound->decision_initial check_protocol->decision_initial check_assay->decision_initial verify_inhibition Verify LRRK2 Inhibition (pLRRK2, pRab) decision_initial->verify_inhibition Yes revise_protocol Revise Protocol decision_initial->revise_protocol No decision_inhibition Inhibition Confirmed? verify_inhibition->decision_inhibition check_off_target Consider Off-Target Effects (Use different inhibitor) evaluate_model Evaluate Biological Model (LRRK2 expression, cell type) check_off_target->evaluate_model conclusion Re-evaluate Hypothesis: - Redundant Pathways - LRRK2 levels vs. activity - Context-dependent function evaluate_model->conclusion decision_inhibition->check_off_target Yes decision_inhibition->revise_protocol No (Increase concentration, check compound integrity)

Caption: A logical workflow for troubleshooting unexpected results.

References

Refining Lrrk2-IN-6 treatment time course

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lrrk2-IN-6, a selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound treatment time courses and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and selective inhibitor of LRRK2 kinase activity. It can cross the blood-brain barrier, making it suitable for both in vitro and in vivo studies. This compound inhibits both wild-type (WT) LRRK2 and the pathogenic G2019S mutant (GS LRRK2) by competing with ATP for binding to the kinase domain. This inhibition prevents the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates.[1]

Q2: What are the recommended starting concentrations for this compound in cell culture?

The optimal concentration of this compound is cell-type dependent and should be determined empirically. Based on its reported IC50 values, a good starting point for dose-response experiments is in the micromolar range. For inhibiting the G2019S mutant of LRRK2, which has an IC50 of 4.6 µM, you could start with a concentration range of 1-10 µM.[1] For wild-type LRRK2, which has a higher IC50 of 49 µM, a higher concentration range may be necessary.[1]

Q3: How long should I treat my cells with this compound?

The optimal treatment time depends on the specific cellular process you are investigating. For observing direct inhibition of LRRK2 kinase activity, as measured by a decrease in LRRK2 autophosphorylation (e.g., at Ser1292) or phosphorylation of biomarker sites like Ser935, a shorter treatment time of 1 to 6 hours is often sufficient.[2] For studying downstream cellular consequences, such as changes in Rab protein phosphorylation, lysosomal function, or autophagy, longer incubation times of 24 to 72 hours may be required. A time-course experiment is highly recommended to determine the optimal duration for your specific experimental goals.

Q4: How can I confirm that this compound is effectively inhibiting LRRK2 in my experiment?

The most common method to confirm LRRK2 inhibition is to measure the phosphorylation status of LRRK2 itself or its downstream substrates. A significant reduction in the phosphorylation of LRRK2 at serine 935 (pS935) is a widely used biomarker for LRRK2 kinase inhibition in cells.[3][4][5] You can also assess the phosphorylation of LRRK2 substrates, such as Rab10.[6][7][8][9] Western blotting is the standard technique for these measurements.

Q5: What are the known downstream effects of this compound treatment?

Inhibition of LRRK2 by this compound is expected to modulate several downstream cellular pathways:

  • Rab GTPase Phosphorylation: LRRK2 phosphorylates a subset of Rab GTPases, including Rab8, Rab10, and Rab12.[6][7][8][9] this compound treatment should lead to a decrease in the phosphorylation of these proteins.[6][7][8][9]

  • Lysosomal Function: LRRK2 activity has been linked to the regulation of lysosomal size, number, and pH.[10][11][12] Inhibition of LRRK2 may rescue lysosomal defects observed in models of Parkinson's disease.[10]

  • Autophagy: LRRK2 is implicated in the regulation of autophagy.[13][14][15][16] Depending on the cellular context, LRRK2 inhibition can alter the levels of autophagy markers like LC3-II and p62.[13][14][15][16]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No or incomplete inhibition of LRRK2 pS935 Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell type or protein expression level.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM).
Insufficient treatment time: The incubation time may be too short to observe a significant effect.Conduct a time-course experiment (e.g., 1, 2, 4, 6, 12, 24 hours).
Poor inhibitor solubility or stability: this compound may have precipitated out of the culture medium.Ensure the final DMSO concentration is low (typically <0.1%) and that the inhibitor is fully dissolved before adding to the media. Prepare fresh inhibitor solutions for each experiment.
High LRRK2 expression: In overexpression systems, a higher concentration of the inhibitor may be required.Verify LRRK2 expression levels by Western blot and adjust the inhibitor concentration accordingly.
Antibody issues: The pS935 LRRK2 antibody may not be performing optimally.Validate the antibody using positive and negative controls. Test different antibody dilutions and blocking conditions.
Observed Cell Toxicity High inhibitor concentration: The concentration of this compound may be cytotoxic to the cells.Determine the EC50 for cytotoxicity using a cell viability assay (e.g., MTT, LDH release). Use concentrations well below the toxic level for your experiments.[17]
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final solvent concentration is kept to a minimum (ideally ≤0.1%) and include a vehicle-only control in all experiments.
Off-target effects: Although selective, this compound may have off-target effects at higher concentrations.[18][19]Perform rescue experiments by overexpressing a drug-resistant LRRK2 mutant (if available) to confirm that the observed toxicity is on-target.[20]
Inconsistent Results Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to the inhibitor.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.
Inhibitor degradation: this compound may degrade over time, especially if not stored properly.Store the stock solution at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.[1]
Experimental technique variability: Inconsistent incubation times, washing steps, or reagent preparation can lead to variable results.Standardize all experimental procedures and ensure all steps are performed consistently across experiments.

Data Presentation

Table 1: this compound Inhibitory Activity

TargetIC50 (µM)
LRRK2 (G2019S)4.6[1]
LRRK2 (WT)49[1]

Table 2: Key Cellular Readouts for this compound Activity

Cellular ProcessKey ReadoutExpected Effect of this compoundRecommended Assay
LRRK2 Kinase Activity Phosphorylation of LRRK2 at Ser935DecreaseWestern Blot
Autophosphorylation of LRRK2 at Ser1292Decrease[1]Western Blot
Substrate Phosphorylation Phosphorylation of Rab10 at Thr73DecreaseWestern Blot
Lysosomal Function Lysosomal pH, size, and numberRestoration of normal phenotype in disease models[10]Lysosomal dyes (e.g., LysoTracker), immunofluorescence for lysosomal markers (e.g., LAMP1)
Autophagy LC3-II/LC3-I ratio, p62 levelsAlteration (cell-type and context-dependent)[13][14][15][16]Western Blot for LC3 and p62, immunofluorescence for LC3 puncta

Experimental Protocols

Protocol 1: Western Blot Analysis of LRRK2 Phosphorylation at Ser935

This protocol describes the steps to assess the inhibition of LRRK2 kinase activity by measuring the phosphorylation of LRRK2 at Ser935 in cultured cells.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the determined time course.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal.

Protocol 2: Assessing Autophagy by Monitoring LC3-II and p62 Levels

This protocol outlines the procedure for evaluating the effect of this compound on autophagy by measuring the levels of LC3-II and p62.

Materials:

  • Same as Protocol 1, with the addition of primary antibodies against LC3 and p62.

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle for the desired duration. For monitoring autophagic flux, a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) can be added for the last few hours of the treatment.

  • Cell Lysis and Protein Quantification: Follow steps 2 and 3 from Protocol 1.

  • Sample Preparation, SDS-PAGE, and Transfer: Follow steps 4 and 5 from Protocol 1. Use a higher percentage gel (e.g., 15%) for better resolution of LC3-I and LC3-II.

  • Blocking and Antibody Incubations: Follow steps 6, 7, and 8 from Protocol 1, using primary antibodies against LC3 and p62.

  • Detection and Analysis: Follow steps 9 and 10 from Protocol 1. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to a loading control.

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2 (Inactive) LRRK2 (Inactive) LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) Dimerization & Autophosphorylation GTP GTP GTP->LRRK2 (Inactive) Activators Activators Activators->LRRK2 (Inactive) Activation Rab Proteins Rab Proteins LRRK2 (Active)->Rab Proteins Phosphorylation This compound This compound This compound->LRRK2 (Active) Inhibition p-Rab Proteins p-Rab Proteins Rab Proteins->p-Rab Proteins Vesicular Trafficking Vesicular Trafficking p-Rab Proteins->Vesicular Trafficking Lysosomal Function Lysosomal Function p-Rab Proteins->Lysosomal Function Autophagy Autophagy p-Rab Proteins->Autophagy Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Add this compound or Vehicle Cell Lysis Cell Lysis Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis Quantify Band Intensities Troubleshooting_Logic Start Start No Inhibition No Inhibition Start->No Inhibition Problem Toxicity Observed Toxicity Observed Start->Toxicity Observed Problem Increase Concentration Increase Concentration No Inhibition->Increase Concentration Yes Increase Time Increase Time No Inhibition->Increase Time No Check Reagents Check Reagents No Inhibition->Check Reagents No Success Success No Inhibition->Success Resolved Increase Concentration->No Inhibition Re-evaluate Increase Time->No Inhibition Re-evaluate Check Reagents->No Inhibition Re-evaluate Toxicity Observed->Success Resolved Decrease Concentration Decrease Concentration Toxicity Observed->Decrease Concentration Yes Check Solvent Check Solvent Toxicity Observed->Check Solvent No Decrease Concentration->Toxicity Observed Re-evaluate Check Solvent->Toxicity Observed Re-evaluate

References

Technical Support Center: Preventing Lrrk2-IN-6 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the selective LRRK2 inhibitor, Lrrk2-IN-6, maintaining its solubility in cell culture media is critical for experimental accuracy and reproducibility. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture media?

A1: this compound, like many small molecule kinase inhibitors, is a hydrophobic compound with limited aqueous solubility. Precipitation in polar aqueous solutions like cell culture media is a common issue. Several factors can contribute to this:

  • Low Intrinsic Solubility: The inherent chemical structure of this compound makes it poorly soluble in water-based solutions.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture media will lead to precipitation.

  • Improper Dissolution of Stock Solution: If the initial stock solution is not fully dissolved, adding it to the media will introduce undissolved particles that can act as seeds for further precipitation.

  • Suboptimal Stock Solution Concentration: Using a stock solution that is not concentrated enough may require adding a larger volume to the media, which can increase the concentration of the organic solvent (like DMSO) to levels that are toxic to cells or can cause the compound to precipitate.

  • Media Composition and pH: The various salts, proteins, and pH of the cell culture media can influence the solubility of this compound.

  • Temperature: Changes in temperature, such as moving from a warmer incubator to a cooler environment for observation, can decrease the solubility of the compound and cause it to precipitate.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and its analogs like Lrrk2-IN-1.[1] For Lrrk2-IN-1, a solubility of up to 30 mg/mL (52.57 mM) in DMSO has been reported, and sonication can aid in its dissolution.[1] It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can lower the solubility of the compound in the stock solution.

Q3: How can I prevent this compound from precipitating when I add it to my cell culture media?

A3: The key is to start with a high-concentration stock solution in DMSO and then perform serial dilutions. Here are some best practices:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming and vortexing or sonication can help.

  • Perform Intermediate Dilutions: It is often beneficial to perform an intermediate dilution of the high-concentration stock in pure DMSO or a serum-free medium before the final dilution into your complete cell culture media.

  • Rapid Dilution and Mixing: When adding the this compound solution to your media, do so quickly and with immediate, thorough mixing. Pipetting the solution directly into the media and then gently swirling or pipetting up and down can help to disperse the compound rapidly and prevent localized high concentrations that can lead to precipitation.

  • Pre-warm the Media: Adding the compound to media that is at the experimental temperature (e.g., 37°C) can help maintain its solubility.

  • Final DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture media below 0.5%, and ideally below 0.1%, to minimize solvent toxicity to the cells.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitate forms immediately upon adding this compound to media. The final concentration of this compound exceeds its solubility in the media.Lower the final concentration of this compound. Prepare a more concentrated stock solution to reduce the volume added to the media.
The stock solution was not fully dissolved.Ensure the stock solution is completely clear before use. Use sonication or gentle warming if necessary.
Poor mixing technique.Add the this compound solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.
Precipitate forms over time in the incubator. The compound is unstable in the aqueous environment of the media at 37°C.Prepare fresh working solutions of this compound for each experiment. Consider the stability of the compound in your experimental timeframe.
The pH of the media has changed.Monitor the pH of your cell culture. Ensure proper incubator CO2 levels.
Interaction with media components (e.g., serum proteins).Try reducing the serum concentration if your experiment allows. Test the solubility in serum-free media first.
Cloudiness or fine particles observed in the media. Early signs of precipitation.Centrifuge a small aliquot of the media to see if a pellet forms. If so, precipitation is occurring. Follow the suggestions above to optimize the dissolution procedure.
Inconsistent experimental results. Variable amounts of soluble this compound due to precipitation.Strictly adhere to a standardized protocol for preparing and adding the inhibitor to the media for every experiment.

Quantitative Data Summary

CompoundSolventSolubilityMolar ConcentrationNotes
Lrrk2-IN-1DMSO30 mg/mL52.57 mMSonication may be required.[1]

IC50 Values for this compound:

TargetIC50
GS LRRK24.6 µM
WT LRRK249 µM

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound should be provided by the supplier).

  • Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Preparing a Working Solution of this compound in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture media (e.g., DMEM, RPMI)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution Method (Recommended): a. Perform an initial dilution of the 10 mM stock solution in pre-warmed, serum-free media to an intermediate concentration (e.g., 100 µM). To do this, add 1 µL of the 10 mM stock to 99 µL of media and mix well. b. Add the desired volume of the intermediate dilution to your final volume of complete cell culture media to achieve the target concentration. For example, to make 10 mL of 1 µM working solution, add 100 µL of the 100 µM intermediate dilution to 9.9 mL of complete media.

  • Direct Dilution Method (Use with caution): a. Directly add a small volume of the 10 mM stock solution to the final volume of complete cell culture media. For example, to make 10 mL of a 1 µM working solution, add 1 µL of the 10 mM stock to 10 mL of media. b. Immediately and thoroughly mix the solution by gentle pipetting or swirling. Avoid vigorous shaking that can cause foaming.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_lrrk2 LRRK2 Kinase Core cluster_downstream Downstream Effects Upstream Signals Upstream Signals LRRK2 Dimerization LRRK2 Dimerization Upstream Signals->LRRK2 Dimerization promotes LRRK2 LRRK2 LRRK2 Dimerization->LRRK2 activates GTP Binding GTP Binding GTP Binding->LRRK2 activates Rab GTPases Rab GTPases LRRK2->Rab GTPases phosphorylates Cytoskeletal Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal Dynamics affects This compound This compound This compound->LRRK2 inhibits Vesicular Trafficking Vesicular Trafficking Rab GTPases->Vesicular Trafficking regulates Autophagy Autophagy Rab GTPases->Autophagy regulates Neuronal Dysfunction Neuronal Dysfunction Vesicular Trafficking->Neuronal Dysfunction Autophagy->Neuronal Dysfunction Cytoskeletal Dynamics->Neuronal Dysfunction

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation This compound Powder This compound Powder 10 mM Stock 10 mM Stock This compound Powder->10 mM Stock Anhydrous DMSO Anhydrous DMSO Anhydrous DMSO->10 mM Stock Final Working Solution Final Working Solution 10 mM Stock->Final Working Solution Dilute Pre-warmed Media Pre-warmed Media Pre-warmed Media->Final Working Solution

Caption: Recommended workflow for preparing this compound solutions for cell culture.

Troubleshooting_Logic Precipitation Observed Precipitation Observed Check Final Concentration Check Final Concentration Precipitation Observed->Check Final Concentration Review Stock Preparation Review Stock Preparation Check Final Concentration->Review Stock Preparation If concentration is low Solution Clear Solution Clear Check Final Concentration->Solution Clear If concentration is too high -> Lower it Optimize Dilution Technique Optimize Dilution Technique Review Stock Preparation->Optimize Dilution Technique If stock is clear Review Stock Preparation->Solution Clear If stock is cloudy -> Redissolve Consider Media Effects Consider Media Effects Optimize Dilution Technique->Consider Media Effects If precipitation persists Optimize Dilution Technique->Solution Clear Improved mixing -> No precipitation Consider Media Effects->Solution Clear If issue resolved

Caption: Logical troubleshooting steps for addressing this compound precipitation.

References

LRRK2-IN-6 Dose-Response Curve Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Lrrk2-IN-6 dose-response curve generation. The information is tailored for scientists in academic and industry research, particularly those involved in drug development for Parkinson's disease and other LRRK2-associated conditions.

Frequently Asked Questions (FAQs)

Q1: What are the reported IC50 values for this compound?

A1: The half-maximal inhibitory concentration (IC50) of this compound is dependent on the specific LRRK2 variant and the assay conditions. It is crucial to consider these factors when designing experiments and interpreting results.

InhibitorLRRK2 VariantIC50Assay Conditions
This compoundWild-Type (WT)49 µMBiochemical Assay
This compoundG2019S (GS)4.6 µMBiochemical Assay
LRRK2-IN-1Wild-Type (WT)13 nMBiochemical Assay (0.1 mM ATP)
LRRK2-IN-1G2019S6 nMBiochemical Assay (0.1 mM ATP)[1]
MLi-2Wild-Type (WT)0.76 nMPurified LRRK2 Kinase Assay (In Vitro)
MLi-2(Cellular)1.4 nMCellular Assay (pSer935 LRRK2 dephosphorylation)

Q2: What is the primary mechanism of action for this compound?

A2: this compound is an ATP-competitive kinase inhibitor.[1] This means it binds to the ATP-binding site of the LRRK2 kinase domain, preventing the transfer of a phosphate group to its substrates. The G2019S mutation, located in the kinase domain, enhances kinase activity and can affect inhibitor binding. LRRK2 inhibition can be monitored by assessing the phosphorylation status of LRRK2 itself (e.g., at Ser935) or its substrates, such as Rab10.

Q3: What are common assay formats for measuring LRRK2 kinase activity?

A3: Several assay formats are available, each with its own advantages and disadvantages. Common methods include:

  • Radiometric Assays: These traditional assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate.[2] They are highly sensitive but require handling of radioactive materials.

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced in the kinase reaction, which correlates with kinase activity.[3] They are well-suited for high-throughput screening.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like LanthaScreen™ utilize a terbium-labeled antibody that recognizes a phosphorylated substrate, leading to a FRET signal with a GFP-tagged LRRK2 or substrate.[4][5] This is a common format for cellular assays.

  • ELISA-Based Assays: These assays capture LRRK2 and detect its phosphorylation using specific antibodies.[6] They can be used for both cell lysates and tissue samples.

Troubleshooting Guide

This guide addresses common issues encountered when generating a dose-response curve for this compound.

Reagent and Compound-Related Issues

Problem: No or very low inhibition at expected concentrations.

  • Possible Cause: Compound Instability or Degradation.

    • Troubleshooting:

      • Ensure this compound is stored correctly (typically at -20°C in powder form).

      • Prepare fresh stock solutions in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles.

      • Consider the stability of this compound in your specific assay buffer and at the assay temperature over the incubation period. A thermal shift assay could be used to assess inhibitor binding and stability under different conditions.[7][8]

  • Possible Cause: Compound Precipitation.

    • Troubleshooting:

      • Check the solubility of this compound in your final assay buffer. The final DMSO concentration should typically be kept low (e.g., <1%) to avoid solubility issues.

      • Visually inspect the wells with the highest concentrations of the inhibitor for any signs of precipitation.

      • If precipitation is suspected, try preparing fresh dilutions or using a different co-solvent if compatible with the assay.

Assay and Protocol-Related Issues

Problem: High variability between replicate wells.

  • Possible Cause: Inconsistent Pipetting or Dispensing.

    • Troubleshooting:

      • Ensure all pipettes are calibrated and use low-retention tips.

      • For multi-well plates, use a multi-channel pipette or an automated liquid handler for consistent additions.

      • Mix the plate gently after adding reagents to ensure homogeneity.

  • Possible Cause: Edge Effects in Multi-Well Plates.

    • Troubleshooting:

      • Avoid using the outer wells of the plate for critical samples.

      • Fill the outer wells with buffer or media to maintain a humidified environment and minimize evaporation from the inner wells.

  • Possible Cause: Incorrect Assay Incubation Times or Temperatures.

    • Troubleshooting:

      • Optimize the incubation time to ensure the kinase reaction is in the linear range. A very long incubation might lead to substrate depletion or product inhibition.

      • Ensure a consistent temperature across the entire plate during incubation.

Unexpected Dose-Response Curve Shapes

Problem: Shallow or flat dose-response curve.

  • Possible Cause: High Enzyme Concentration.

    • Troubleshooting:

      • If the enzyme concentration is significantly higher than the inhibitor's Kd, the IC50 will be shifted to the right and the curve may appear steeper, not shallower. However, at very high enzyme concentrations relative to the inhibitor, a significant portion of the enzyme may remain active even at high inhibitor concentrations, leading to a plateau below 100% inhibition. Titrate the LRRK2 enzyme to determine the optimal concentration for the assay.[9]

  • Possible Cause: Off-Target Effects or Cellular Compensation.

    • Troubleshooting:

      • In cellular assays, the cell may activate compensatory signaling pathways in response to LRRK2 inhibition, leading to a blunted response.

      • Consider performing a kinome-wide selectivity screen to identify potential off-target effects of this compound at higher concentrations.

Problem: Biphasic or non-sigmoidal dose-response curve.

  • Possible Cause: Multiple Binding Sites or Mechanisms of Action.

    • Troubleshooting:

      • A biphasic curve can indicate that the inhibitor is acting on more than one target with different affinities, or that it has different effects at low versus high concentrations.[10][11]

      • This could be due to off-target effects at higher concentrations. Analyze the curve using a biphasic model to deconvolve the two phases.[10]

  • Possible Cause: Compound Aggregation.

    • Troubleshooting:

      • Some compounds can form aggregates at higher concentrations, which can lead to non-specific inhibition and a steep, non-sigmoidal curve.[9]

      • Include a non-ionic detergent like Triton X-100 (if compatible with the assay) to disrupt potential aggregates.

Experimental Protocols

General In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol is a generalized procedure based on common methodologies.[2][12]

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂), the LRRK2 substrate (e.g., myelin basic protein), and recombinant LRRK2 enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 10-15 minutes) at the assay temperature (e.g., 30°C) to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding a solution containing non-radiolabeled ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at the optimal temperature for a predetermined time, ensuring the reaction is in the linear phase.

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

  • Detection: Separate the reaction products by SDS-PAGE. Expose the gel to a phosphor screen and quantify the incorporation of ³²P into the substrate using a phosphorimager.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Cellular LRRK2 Phosphorylation Assay (TR-FRET)

This protocol is a generalized procedure for a TR-FRET-based cellular assay.[4][5]

  • Cell Culture and Transduction: Plate cells (e.g., HEK293T or SH-SY5Y) in a suitable multi-well plate. If necessary, transduce the cells to express GFP-tagged LRRK2.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 1-2 hours).

  • Cell Lysis: Lyse the cells by adding a lysis buffer containing a terbium-labeled anti-phospho-LRRK2 (e.g., pSer935) antibody.

  • Incubation: Incubate the plate at room temperature to allow for antibody binding and FRET to occur.

  • Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (terbium) and acceptor (GFP) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the this compound concentration and fit the data to determine the IC50.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects cluster_inhibitor Inhibitor Action GTP_GDP GTP/GDP Binding GTPase_Domain GTPase Domain GTP_GDP->GTPase_Domain Regulates LRRK2 LRRK2 Kinase_Domain Kinase Domain Rab_GTPases Rab GTPases (e.g., Rab10) Kinase_Domain->Rab_GTPases Phosphorylates GTPase_Domain->Kinase_Domain Modulates Phospho_Rab Phosphorylated Rab Vesicular_Trafficking Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Impacts Autophagy Autophagy Phospho_Rab->Autophagy Impacts Lrrk2_IN_6 This compound Lrrk2_IN_6->Kinase_Domain Inhibits ATP Binding

Caption: LRRK2 signaling pathway and the mechanism of this compound inhibition.

Dose_Response_Workflow start Start prepare_reagents Prepare Reagents (LRRK2, Substrate, Buffers) start->prepare_reagents prepare_inhibitor Prepare Serial Dilution of this compound start->prepare_inhibitor assay_setup Set Up Kinase Reaction in Multi-Well Plate prepare_reagents->assay_setup add_inhibitor Add this compound Dilutions and Controls prepare_inhibitor->add_inhibitor assay_setup->add_inhibitor initiate_reaction Initiate Reaction (Add ATP) add_inhibitor->initiate_reaction incubation Incubate at Controlled Temperature and Time initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Measure Kinase Activity (e.g., TR-FRET, Luminescence) stop_reaction->detection data_analysis Analyze Data and Generate Dose-Response Curve detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for generating a dose-response curve.

Troubleshooting_Tree cluster_no_inhibition No/Low Inhibition cluster_high_variability High Variability cluster_weird_shape Unusual Curve Shape start Unexpected Dose-Response Curve? check_compound Check Compound Stability & Solubility start->check_compound No Inhibition check_pipetting Review Pipetting Technique start->check_pipetting High Variability shallow_curve Shallow Curve: Check Enzyme Conc. start->shallow_curve Shallow Curve biphasic_curve Biphasic Curve: Consider Off-Targets start->biphasic_curve Biphasic Curve check_enzyme Verify Enzyme Activity check_compound->check_enzyme check_plate Assess for Edge Effects check_pipetting->check_plate

Caption: Troubleshooting decision tree for this compound dose-response experiments.

References

How to control for Lrrk2-IN-6 vehicle effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the LRRK2 kinase inhibitor, Lrrk2-IN-6. Proper experimental design, especially concerning the vehicle used to dissolve and deliver the inhibitor, is critical for obtaining accurate and reproducible results. This document will help you control for potential confounding effects of the vehicle in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound?

A: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of kinase inhibitors, including compounds structurally similar to this compound.[1][2] For in vivo studies, more complex vehicle formulations are typically required to ensure solubility and bioavailability. These may include co-solvents like PEG300, Tween-80, or Captisol.[1] It is crucial to prepare the stock solution at a concentration significantly higher (e.g., 1000x) than the final working concentration to minimize the amount of vehicle introduced into your experimental system.[3]

Q2: My vehicle control is showing cellular toxicity or unexpected biological activity. What is the cause and how can I mitigate it?

A: High concentrations of solvents like DMSO can be toxic to cells or induce unintended biological responses, such as cellular stress or differentiation. It is recommended to keep the final concentration of DMSO in cell culture media at or below 0.1% (v/v) whenever possible, although some cell lines may tolerate up to 0.5%. To mitigate these effects, you should perform a vehicle dose-response experiment to determine the maximum concentration your specific cell type can tolerate without adverse effects on viability or key signaling pathways.

Q3: How should I design my experiment to properly account for vehicle effects?

A: A robust experimental design must include a "vehicle control" group. This group should be treated with the same volume and concentration of the vehicle as the group receiving the this compound inhibitor. The appropriate comparison for determining the inhibitor's effect is always between the inhibitor-treated group and the vehicle-treated group, not the untreated group. This approach isolates the effect of the compound from any effects induced by the solvent.

Q4: this compound is precipitating out of my cell culture medium. What can I do to prevent this?

A: Precipitation occurs when the inhibitor's concentration exceeds its solubility limit in the aqueous culture medium. To prevent this, ensure your high-concentration stock solution in DMSO is fully dissolved, using sonication if necessary.[1][2] When diluting the stock into your medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. Avoid "shock" precipitation by making intermediate dilutions in culture medium if you are making a large dilution from the stock.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background in vehicle control The vehicle (e.g., DMSO) is inducing cellular stress or activating off-target pathways.1. Lower the final concentration of the vehicle in your experiment. 2. Perform a dose-response curve for the vehicle alone to find the non-interfering concentration. 3. Analyze baseline activation of known stress pathways (e.g., p38, JNK) via Western blot in vehicle-treated cells.
Inconsistent results between experiments 1. Incomplete dissolution of this compound powder. 2. Degradation of the stock solution.1. Centrifuge the vial before opening to collect all the powder.[3] Ensure complete dissolution in DMSO, using brief sonication if needed. 2. Aliquot the stock solution into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.[1][2]
No observable effect of this compound 1. Insufficient concentration of the inhibitor. 2. The vehicle is interfering with inhibitor activity. 3. The inhibitor has degraded.1. Confirm the IC50 for this compound (4.6 µM for G-S LRRK2, 49 µM for WT LRRK2) and use a concentration range appropriate for your experimental goals, often starting at 5-10 times the IC50.[3] 2. While unlikely, ensure the vehicle is of high purity (e.g., cell culture grade DMSO). 3. Use freshly prepared stock solutions or properly stored aliquots.

Data Summary

While specific solubility data for this compound is not widely published, data from the closely related and well-characterized compound, Lrrk2-IN-1, can serve as a useful guide.

Table 1: Solubility Data for the Related Compound Lrrk2-IN-1

Application Solvent/Vehicle Maximum Concentration Reference
In Vitro DMSO 30 mg/mL (52.57 mM) [1][2]
In Vivo 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline ≥ 2.5 mg/mL (4.38 mM) [1]
In Vivo 10% DMSO, 90% (20% SBE-β-CD in saline) ≥ 2.5 mg/mL (4.38 mM) [1]

| In Vivo | 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (4.38 mM) |[1] |

Experimental Protocols & Visualized Workflows

Protocol 1: Determining Maximum Tolerated Vehicle Concentration

This protocol uses a standard cell viability assay (e.g., MTT or CellTiter-Glo) to determine the highest concentration of your vehicle (e.g., DMSO) that does not significantly impact cell health.

  • Cell Plating: Seed your cells in a 96-well plate at a density appropriate for a 24-48 hour incubation period. Allow cells to adhere overnight.

  • Vehicle Dilution Series: Prepare a series of dilutions of your vehicle (e.g., DMSO) in complete culture medium. A typical range would be from 2% down to 0.01% (v/v). Also, prepare a "medium only" control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the vehicle dilutions. Incubate for the intended duration of your experiment (e.g., 24 hours).

  • Viability Assay: After incubation, perform the viability assay according to the manufacturer's instructions.

  • Analysis: Normalize the results to the "medium only" control cells (representing 100% viability). The highest concentration of the vehicle that does not cause a statistically significant drop in viability is your maximum tolerated concentration.

Visualized Experimental Workflow

The following diagram outlines a standard workflow for a cell-based experiment using this compound, incorporating the necessary controls.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) treat_inhibitor Group 3: This compound (e.g., 10 µM in 0.1% DMSO) prep_stock->treat_inhibitor prep_vehicle Prepare Vehicle Stock (100% DMSO) treat_vehicle Group 2: Vehicle Control (e.g., 0.1% DMSO) prep_vehicle->treat_vehicle plate_cells Plate Cells & Incubate (e.g., 24h) treat_untreated Group 1: Untreated Control (Medium Only) plate_cells->treat_untreated plate_cells->treat_vehicle plate_cells->treat_inhibitor incubate Incubate for Experiment Duration treat_untreated->incubate treat_vehicle->incubate treat_inhibitor->incubate endpoint_assay Perform Endpoint Assay (e.g., Western Blot, Viability) incubate->endpoint_assay data_analysis Data Analysis endpoint_assay->data_analysis conclusion Conclusion: Compare Group 3 vs. Group 2 data_analysis->conclusion

Caption: Experimental workflow for controlling vehicle effects.

LRRK2 Signaling and Potential Vehicle Interference

This diagram illustrates the canonical LRRK2 signaling pathway and highlights where a vehicle might exert off-target effects, confounding the interpretation of inhibitor activity.

G cluster_lrrk2 LRRK2 Pathway cluster_inhibitor Inhibitor Action cluster_vehicle Potential Vehicle Off-Target Effects LRRK2 LRRK2 Kinase Rab10 Rab10 (Substrate) LRRK2->Rab10 Phosphorylates pRab10 p-Rab10 (T73) Rab10->pRab10 Cell_Function Cellular Functions (e.g., Vesicular Trafficking) pRab10->Cell_Function Inhibitor This compound Inhibitor->LRRK2 Inhibits Vehicle Vehicle (e.g., DMSO) Stress_Pathways Stress Pathways (p38, JNK, etc.) Vehicle->Stress_Pathways May Activate Stress_Pathways->Cell_Function May Influence G decision decision outcome outcome solution solution start Start: Unexpected Vehicle Effect Observed q1 Is cell viability affected? start->q1 q2 Is a specific pathway activated (e.g., p-p38)? q1->q2 No solution1 Solution: Lower vehicle concentration. Perform vehicle toxicity assay. q1->solution1 Yes solution2 Solution: Use lower vehicle conc. Note pathway activation as a confounding factor. q2->solution2 Yes outcome1 Outcome: Effect is likely subtle or not related to common pathways. Proceed with caution. q2->outcome1 No q3 Does the effect persist at lower vehicle conc.? outcome2 Outcome: Cell line is highly sensitive. Consider alternative solvent or cell model if possible. q3->outcome2 Yes outcome3 Outcome: Problem solved. Proceed with the determined non-interfering concentration. q3->outcome3 No solution1->q3 solution2->q3

References

Lrrk2-IN-6 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using Lrrk2-IN-6, a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This guide addresses common issues, including batch-to-batch variability, to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, orally active, and blood-brain barrier permeable inhibitor of LRRK2 kinase activity.[1] It functions as an ATP-competitive inhibitor, targeting both the wild-type (WT) LRRK2 and the pathogenic G2019S mutant, which is commonly associated with Parkinson's disease.[2][3] By blocking the kinase activity, this compound can inhibit autophosphorylation of LRRK2 at sites like Ser1292.[1]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C for up to three years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is typically stable for up to one year.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: In which signaling pathways is LRRK2 involved?

LRRK2 is a complex protein implicated in a variety of cellular signaling pathways.[4][5] Its kinase activity has been shown to influence pathways related to neuroinflammation, vesicle trafficking, and autophagy.[6][7] LRRK2 can act as an upstream regulator of mitogen-activated protein kinases (MAPK) and is involved in the regulation of inflammatory responses through cytokines like IL-6.[6][8] Mutations in LRRK2 can lead to dysregulation of these pathways, contributing to the pathology of Parkinson's disease.[9][10]

Troubleshooting Guide

Issue 1: Batch-to-Batch Variability in Experimental Results

A common challenge faced by researchers using small molecule inhibitors is variability in efficacy between different purchased batches of the same compound. This can manifest as inconsistent IC50 values, reduced potency, or unexpected off-target effects.

Potential Causes and Solutions:

  • Purity and Identity:

    • Problem: The purity of the compound may differ between batches. Impurities can interfere with the assay or compete with the inhibitor.

    • Solution: Whenever a new batch is received, it is best practice to perform in-house quality control. This can range from simple checks like melting point determination to more rigorous analyses like High-Performance Liquid Chromatography (HPLC) to assess purity and Mass Spectrometry (MS) to confirm the molecular weight.

  • Solubility Issues:

    • Problem: Incomplete solubilization of the this compound powder can lead to a lower effective concentration in your experiment. Solubility can be affected by the specific salt form or crystalline structure of the compound, which may vary between batches.

    • Solution: Ensure the compound is fully dissolved. After adding the solvent, vortex the solution thoroughly and visually inspect for any undissolved particulate matter. Gentle warming and sonication can aid in dissolution.[11] It is also recommended to centrifuge the vial before opening to collect any powder that may have adhered to the walls or cap during shipping.[1]

  • Compound Degradation:

    • Problem: Improper storage or handling can lead to the degradation of this compound.

    • Solution: Adhere strictly to the recommended storage conditions (-20°C for powder, -80°C for stock solutions).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect from light where necessary.

Troubleshooting Workflow for Batch-to-Batch Variability:

G cluster_0 Start: Inconsistent Results Observed cluster_1 Initial Checks cluster_2 Quality Control of New Batch cluster_3 Experimental Validation cluster_4 Resolution start Inconsistent results with new batch of this compound solubility Verify Complete Solubilization (Vortex, Sonicate) start->solubility storage Confirm Proper Storage (-20°C powder, -80°C stock) start->storage compare_old Compare with a known 'good' batch (if available) solubility->compare_old storage->compare_old hplc_ms Perform HPLC/MS analysis to check purity and identity compare_old->hplc_ms dose_response Run a fresh dose-response curve to determine IC50 hplc_ms->dose_response contact_supplier Contact supplier with QC data if issues persist dose_response->contact_supplier If IC50 differs significantly proceed Proceed with validated batch dose_response->proceed If IC50 is consistent protocol_review Review and optimize experimental protocol contact_supplier->protocol_review protocol_review->proceed LRRK2_Pathway cluster_downstream Downstream Effects LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases phosphorylates Autophagy Autophagy LRRK2->Autophagy modulates MAPK_Pathway MAPK Pathway (e.g., JNK, ERK) LRRK2->MAPK_Pathway activates Vesicle_Trafficking Vesicle Trafficking Rab_GTPases->Vesicle_Trafficking regulates Neuronal_Survival Neuronal Survival Vesicle_Trafficking->Neuronal_Survival supports Autophagy->Neuronal_Survival maintains Neuroinflammation Neuroinflammation (IL-6, TNF-α) MAPK_Pathway->Neuroinflammation promotes Neuroinflammation->Neuronal_Survival affects Lrrk2_IN_6 This compound Lrrk2_IN_6->LRRK2 inhibits

References

Technical Support Center: Overcoming Resistance to Lrrk2-IN-6 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Lrrk2-IN-6 resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the Leucine-rich repeat kinase 2 (LRRK2). It functions as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its downstream substrates. This inhibition leads to a decrease in LRRK2-mediated signaling pathways.

Q2: What are the primary reasons for observing resistance to this compound in cell lines?

A2: The primary reasons for resistance to this compound and other LRRK2 inhibitors include:

  • Target Mutations: Specific mutations in the LRRK2 kinase domain can reduce the binding affinity of the inhibitor. The most well-characterized resistance mutation is A2016T.[1][2][3][4]

  • Target Overexpression: A significant increase in the expression levels of LRRK2 protein may require higher concentrations of the inhibitor to achieve a therapeutic effect.

  • Activation of Bypass Pathways: Cells may develop resistance by upregulating alternative signaling pathways that compensate for the inhibition of LRRK2.

  • Drug Efflux: Increased activity of multidrug resistance pumps can actively transport the inhibitor out of the cell, reducing its intracellular concentration.

Q3: How does the G2019S mutation in LRRK2 affect the efficacy of this compound?

A3: The G2019S mutation, a common cause of familial Parkinson's disease, leads to a hyperactive LRRK2 kinase. While this compound can still inhibit the G2019S mutant, a higher concentration of the inhibitor is often required to achieve the same level of inhibition as with wild-type LRRK2.[5][6][7] This is due to the increased kinase activity of the G2019S mutant, which imparts a degree of resilience to the inhibitor.[5][6][7]

Q4: Are there alternative strategies to target LRRK2 if resistance to this compound is observed?

A4: Yes, if resistance to an ATP-competitive inhibitor like this compound is encountered, several alternative strategies can be explored:

  • Allosteric Inhibitors: These compounds bind to a site on the LRRK2 protein other than the ATP-binding pocket, leading to a conformational change that inactivates the kinase.

  • GTPase Inhibitors: Targeting the GTPase domain of LRRK2 can modulate its activity.

  • PROTACs (Proteolysis-Targeting Chimeras): These molecules are designed to induce the targeted degradation of the LRRK2 protein.

  • Antisense Oligonucleotides (ASOs): ASOs can be used to reduce the expression of the LRRK2 protein by targeting its mRNA for degradation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: this compound shows no or reduced effect on LRRK2 activity in my cell line.

Possible Cause Recommended Action
Presence of a resistance mutation (e.g., A2016T) in the LRRK2 gene. Sequence the LRRK2 kinase domain in your cell line to check for known resistance mutations. If a resistance mutation is present, consider using an alternative LRRK2 inhibitor with a different binding mode or a non-inhibitor-based approach.
Suboptimal inhibitor concentration. Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. The required concentration can vary between cell types and based on the LRRK2 expression level and mutation status.
Incorrect assessment of LRRK2 activity. Use a validated and sensitive assay to measure LRRK2 kinase activity. Recommended methods include Western blotting for LRRK2 autophosphorylation at Ser935, a TR-FRET assay for pSer935, or an ELISA-based assay.[8][9][10][11]
Low LRRK2 expression in the cell line. Confirm the expression of LRRK2 in your cell line by Western blot or qPCR. If expression is low, consider using a cell line with higher endogenous LRRK2 expression or an overexpression system.
Degradation of the this compound compound. Ensure proper storage and handling of the this compound compound as per the manufacturer's instructions. Prepare fresh stock solutions for your experiments.

Issue 2: High background or variability in the LRRK2 activity assay.

Possible Cause Recommended Action
Suboptimal antibody performance in Western blot or ELISA. Validate the specificity and sensitivity of your primary and secondary antibodies. Use appropriate blocking buffers and incubation times. Include positive and negative controls in your experiments.
Cell lysis and sample preparation issues. Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. Ensure complete cell lysis and consistent protein concentrations across samples.
Instrument settings in TR-FRET or ELISA reader. Optimize the instrument settings, including excitation and emission wavelengths, gain, and integration time, according to the assay kit manufacturer's instructions.

Quantitative Data Summary

The following tables summarize key quantitative data related to LRRK2 inhibitors.

Table 1: IC50 Values of LRRK2 Inhibitors against Wild-Type and Mutant LRRK2

InhibitorLRRK2 VariantIC50 (nM)Reference
Lrrk2-IN-1Wild-Type13[1][3][12]
Lrrk2-IN-1G2019S6[1][3][12]
Lrrk2-IN-1A2016T>5000[1]
GZD-824Wild-Type17[13]
GZD-824G2019S80[13]
RebastinibWild-Type192[13]
RebastinibG2019S737[13]

Table 2: Cellular IC50 Values of Lrrk2-IN-1 for Inhibition of pSer935

Cell LineLRRK2 VariantIC50 (µM)Reference
U-2 OSWild-Type0.08[12]
U-2 OSG2019S0.03[12]
SH-SY5Y (cryopreserved)G2019S~0.04[11]

Experimental Protocols

Protocol 1: Western Blot for LRRK2 pSer935

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time. Include a DMSO-treated vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pSer935-LRRK2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the pSer935 signal to total LRRK2 or a loading control (e.g., GAPDH, β-actin).

Protocol 2: TR-FRET Cellular Assay for LRRK2 pSer935

This protocol is adapted from commercially available kits (e.g., LanthaScreen™).[11][14]

  • Cell Transduction (if necessary): If endogenous LRRK2 levels are low, transduce cells with a BacMam LRRK2-GFP reagent according to the manufacturer's protocol.

  • Cell Plating: Plate the transduced or non-transduced cells in a 384-well assay plate and incubate overnight.

  • Compound Treatment: Add this compound at various concentrations to the wells and incubate for the desired time (e.g., 90 minutes).

  • Cell Lysis and Antibody Addition: Add the lysis buffer containing a terbium-labeled anti-pSer935 LRRK2 antibody directly to the wells.

  • Incubation: Incubate the plate at room temperature for 2 hours in the dark.

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 495 nm (donor) and 520 nm (acceptor) following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the inhibitor concentration to determine the IC50.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2 LRRK2 Growth_Factors->LRRK2 Activates Stress Cellular Stress Stress->LRRK2 Activates LRRK2_active Active LRRK2 (pLRRK2) LRRK2->LRRK2_active Autophosphorylation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylates Neurite_Outgrowth Neurite Outgrowth LRRK2_active->Neurite_Outgrowth Regulates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Autophagy Autophagy Rab_GTPases->Autophagy Regulates Lrrk2_IN_6 This compound Lrrk2_IN_6->LRRK2_active Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start This compound No/Reduced Effect Check_Concentration Verify Inhibitor Concentration & Integrity Start->Check_Concentration Perform_Dose_Response Perform Dose-Response Experiment (pSer935 WB/TR-FRET) Check_Concentration->Perform_Dose_Response Check_LRRK2_Expression Check LRRK2 Expression Level Perform_Dose_Response->Check_LRRK2_Expression Still no effect Sequence_LRRK2 Sequence LRRK2 Kinase Domain Check_LRRK2_Expression->Sequence_LRRK2 Expression confirmed Resistance_Mutation Resistance Mutation (e.g., A2016T) Found? Sequence_LRRK2->Resistance_Mutation Alternative_Strategy Consider Alternative Targeting Strategy Resistance_Mutation->Alternative_Strategy Yes Optimize_Assay Optimize Assay Conditions (Antibodies, Lysis) Resistance_Mutation->Optimize_Assay No Issue_Resolved Issue Resolved Alternative_Strategy->Issue_Resolved Optimize_Assay->Issue_Resolved Resistance_Mechanisms Lrrk2_IN_6 This compound LRRK2_WT Wild-Type LRRK2 Lrrk2_IN_6->LRRK2_WT Binds LRRK2_A2016T LRRK2 A2016T Mutant Lrrk2_IN_6->LRRK2_A2016T Binding Impaired LRRK2_G2019S LRRK2 G2019S Mutant (Hyperactive) Lrrk2_IN_6->LRRK2_G2019S Binds Inhibition Effective Inhibition LRRK2_WT->Inhibition Resistance Resistance LRRK2_A2016T->Resistance Reduced_Sensitivity Reduced Sensitivity LRRK2_G2019S->Reduced_Sensitivity Higher IC50

References

Validation & Comparative

A Comparative Guide to LRRK2 Kinase Inhibitors: LRRK2-IN-1 versus Lrrk2-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of LRRK2-IN-1 and Lrrk2-IN-6 in cellular assays remains challenging due to the limited publicly available data for this compound. While LRRK2-IN-1 is a well-characterized tool compound with extensive documentation in peer-reviewed literature, information on this compound is primarily available through commercial vendors, lacking the detailed experimental backing required for a thorough scientific evaluation.

This guide provides a detailed overview of LRRK2-IN-1, including its performance in cellular assays, experimental protocols, and its impact on LRRK2 signaling pathways. The available information for this compound is presented, highlighting the current gaps in knowledge that prevent a direct, data-driven comparison.

LRRK2-IN-1: A Potent and Selective Cellular Probe

LRRK2-IN-1 is a widely used, first-generation inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. It is an ATP-competitive inhibitor that has been instrumental in elucidating the cellular functions of LRRK2.

Data Presentation: Performance of LRRK2-IN-1 in Cellular and Biochemical Assays
Assay TypeTargetIC50Cell TypesKey FindingsReference
Biochemical Kinase Assay Wild-Type (WT) LRRK213 nM-Potent inhibition of kinase activity.[1][2]
G2019S LRRK26 nM-Higher potency against the common pathogenic mutant.[1][2]
Cellular LRRK2 Phosphorylation Assay Endogenous LRRK2 (pS910/pS935)~100-300 nMHEK293, SH-SY5Y, Lymphoblastoid cellsDose-dependent dephosphorylation of LRRK2 at Ser910 and Ser935, leading to loss of 14-3-3 binding.[1][2]
Cellular LRRK2 Autophosphorylation Assay LRRK2 (pS1292)Not extensively reported for LRRK2-IN-1---
Rab Substrate Phosphorylation Rab10, Rab8, etc.Not extensively reported for LRRK2-IN-1-LRRK2 inhibition is known to reduce Rab phosphorylation, a key downstream event.[3][4]
Experimental Protocols: Key Assays for Evaluating LRRK2-IN-1

1. Cellular LRRK2 Phosphorylation Assay (Western Blot)

  • Objective: To measure the effect of LRRK2-IN-1 on the phosphorylation of LRRK2 at key regulatory sites (Ser910/Ser935).

  • Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., HEK293T, SH-SY5Y) and allow them to adhere overnight. Treat cells with varying concentrations of LRRK2-IN-1 or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • Western Blotting:

      • Separate equal amounts of protein lysate by SDS-PAGE.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

      • Incubate the membrane with primary antibodies against phospho-LRRK2 (pS910 or pS935) and total LRRK2 overnight at 4°C.

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Data Analysis: Quantify the band intensities for phosphorylated and total LRRK2. Normalize the phospho-LRRK2 signal to the total LRRK2 signal to determine the extent of dephosphorylation.

2. In Vitro LRRK2 Kinase Assay

  • Objective: To determine the direct inhibitory effect of LRRK2-IN-1 on LRRK2 kinase activity.

  • Methodology:

    • Reaction Setup: In a microplate, combine recombinant LRRK2 enzyme (WT or mutant), a suitable kinase buffer, and a peptide or protein substrate (e.g., LRRKtide or Rab8a).

    • Inhibitor Addition: Add varying concentrations of LRRK2-IN-1 or DMSO to the reaction wells.

    • Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with ADP detection).

    • Incubation: Incubate the reaction at 30°C for a defined period.

    • Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done by:

      • Radiometric Assay: Spotting the reaction mixture onto a phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the incorporated radioactivity using a scintillation counter.

      • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

    • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive Inactive LRRK2 (pS910/pS935) LRRK2_active Active LRRK2 14-3-3 14-3-3 LRRK2_IN1 LRRK2-IN-1 LRRK2_IN6 This compound Pathogenic_Mutations Pathogenic Mutations (e.g., G2019S) Rab_GTPases Rab GTPases (e.g., Rab10) pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Altered Vesicular Trafficking Autophagy Autophagy Modulation Neuronal_Function Neuronal Function/ Dysfunction

Experimental_Workflow cluster_assays Cellular Assays Start Start: Cell Culture (e.g., HEK293T expressing LRRK2) Treatment Treatment with Inhibitors (LRRK2-IN-1 vs. This compound) and Vehicle Control (DMSO) Start->Treatment Harvest Cell Harvest and Lysis Treatment->Harvest WB Western Blot for pLRRK2 and Total LRRK2 Harvest->WB pRab Western Blot for pRab and Total Rab Harvest->pRab Toxicity Cell Viability Assay (e.g., MTT, LDH) Harvest->Toxicity Data_Analysis Data Analysis and Comparison - IC50 determination - Dose-response curves - Statistical analysis WB->Data_Analysis pRab->Data_Analysis Toxicity->Data_Analysis Conclusion Conclusion: Comparative Efficacy and Potency Data_Analysis->Conclusion

This compound: An Orally Active and Brain-Permeable Inhibitor with Limited Public Data

Data Presentation: Performance of this compound
Assay TypeTargetIC50Key Features ClaimedReference
Biochemical Kinase Assay Wild-Type (WT) LRRK249 µMOrally active, blood-brain barrier permeable.Commercial Supplier
G2019S LRRK24.6 µMInhibits autophosphorylation at Ser1292 and Ser925.Commercial Supplier

Crucially, there is a lack of publicly available data on:

  • Kinase Selectivity Profile: A comprehensive screen against a panel of other kinases is necessary to confirm its selectivity for LRRK2.

  • Cellular Potency on pS910/pS935: It is unknown how this compound affects the key regulatory phosphorylation sites that are modulated by LRRK2-IN-1.

  • Effect on Rab Substrate Phosphorylation: No data is available on its ability to inhibit the phosphorylation of downstream LRRK2 substrates like Rab10 in a cellular context.

  • Mechanism of Action: While presumed to be a kinase inhibitor, detailed mechanistic studies are not published.

  • Detailed Experimental Protocols: The specific conditions under which the provided IC50 values were determined are not described in the scientific literature.

Objective Comparison and Conclusion

A direct and objective comparison of LRRK2-IN-1 and this compound in cellular assays is not feasible at this time due to the significant disparity in the availability of peer-reviewed, experimental data.

  • LRRK2-IN-1 is a well-established research tool with a robust dataset supporting its potency, selectivity, and cellular effects. Its primary limitation is its poor brain permeability, making it unsuitable for in vivo studies targeting the central nervous system.[5]

  • This compound is presented as a brain-penetrant inhibitor, which would be a significant advantage for in vivo research. However, the lack of independent scientific validation of its potency, selectivity, and cellular mechanism of action makes it difficult to assess its utility and reliability as a research tool. The reported micromolar IC50 against wild-type LRRK2 suggests significantly lower potency compared to LRRK2-IN-1.

For researchers, scientists, and drug development professionals, LRRK2-IN-1 remains the gold standard for in vitro and cellular studies where brain exposure is not a factor. The claims for This compound are promising, particularly its brain permeability; however, its use in research would require independent validation of its biochemical and cellular properties. Without such validation, any experimental results obtained with this compound should be interpreted with caution. Further publications are needed to substantiate the initial claims and allow for a proper comparative evaluation.

References

A Head-to-Head Comparison of LRRK2 Kinase Inhibitors: Lrrk2-IN-6 vs. MLi-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing research in Parkinson's disease and other LRRK2-associated pathologies. This guide provides an objective comparison of two widely used LRRK2 inhibitors, Lrrk2-IN-6 and MLi-2, focusing on their potency, supported by experimental data and detailed methodologies.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a prime therapeutic target. Potent and selective inhibitors are crucial tools for dissecting LRRK2 signaling and for the development of novel therapeutics. Here, we compare the performance of two such inhibitors: this compound and MLi-2.

Quantitative Potency Comparison

The potency of a kinase inhibitor is a critical determinant of its utility in both in vitro and in vivo settings. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The data presented below, summarized from multiple studies, highlights the comparative potency of this compound and MLi-2 in various assays.

InhibitorAssay TypeTargetIC50
MLi-2 Purified LRRK2 Kinase Assay (in vitro)LRRK20.76 nM[1][2][3][4][5][6][7]
Cellular Assay (pSer935 dephosphorylation)LRRK21.4 nM[1][2][4][5][6][7]
Radioligand Competition Binding AssayLRRK23.4 nM[1][2][4][5][6][7]
Cellular Assay (G2019S mutant in SH-SY5Y cells)LRRK2 G2019S4.8 nM[2]
This compound Kinase AssayLRRK2 (Wild-Type)49 µM
Kinase AssayLRRK2 G2019S4.6 µM

Key Observations:

  • MLi-2 demonstrates significantly higher potency than this compound, with IC50 values in the low nanomolar range across various assay formats.

  • This compound exhibits greater potency against the pathogenic G2019S mutant of LRRK2 compared to the wild-type enzyme.

  • The comprehensive characterization of MLi-2 across biochemical, cellular, and binding assays provides a robust profile of its high-affinity interaction with LRRK2.

Experimental Methodologies

The following sections detail the general experimental protocols employed to determine the potency of LRRK2 inhibitors like this compound and MLi-2.

In Vitro LRRK2 Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified LRRK2.

General Protocol:

  • Reaction Setup: Recombinant LRRK2 protein (either wild-type or a mutant form like G2019S) is incubated in a kinase reaction buffer. This buffer typically contains ATP, a divalent cation (e.g., MgCl2), and a suitable substrate. Common substrates include the generic myelin basic protein (MBP) or a specific peptide substrate like LRRKtide.

  • Inhibitor Addition: A range of concentrations of the test inhibitor (this compound or MLi-2) is added to the reaction mixture.

  • Phosphorylation Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP) and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection of Phosphorylation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often using SDS-PAGE. The amount of incorporated radioactivity is then quantified using autoradiography or phosphorimaging.

  • IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Recombinant_LRRK2 Recombinant LRRK2 (WT or G2019S) Incubation Incubate with [γ-³²P]ATP at 30°C Recombinant_LRRK2->Incubation Kinase_Buffer Kinase Buffer (ATP, MgCl2) Kinase_Buffer->Incubation Substrate Substrate (MBP or LRRKtide) Substrate->Incubation Inhibitor Inhibitor (this compound or MLi-2) Inhibitor->Incubation SDS_PAGE SDS-PAGE Separation Incubation->SDS_PAGE Autoradiography Autoradiography/ Phosphorimaging SDS_PAGE->Autoradiography IC50_Calc IC50 Calculation Autoradiography->IC50_Calc

In Vitro Kinase Assay Workflow

Cellular LRRK2 Kinase Assay (pSer935 Dephosphorylation)

This assay assesses the inhibitor's ability to engage and inhibit LRRK2 within a cellular context. The phosphorylation of LRRK2 at serine 935 (pSer935) is a widely used biomarker for LRRK2 kinase activity.

General Protocol:

  • Cell Culture and Treatment: A suitable cell line, such as the human neuroblastoma cell line SH-SY5Y, which may overexpress wild-type or mutant LRRK2, is cultured. The cells are then treated with varying concentrations of the inhibitor for a defined period.

  • Cell Lysis: After treatment, the cells are harvested and lysed to release the cellular proteins. Lysis buffers typically contain protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification and Western Blotting: The total protein concentration in the lysates is determined to ensure equal loading. The lysates are then subjected to SDS-PAGE to separate the proteins by size, followed by transfer to a membrane (e.g., PVDF).

  • Immunodetection: The membrane is probed with primary antibodies specific for pSer935-LRRK2 and total LRRK2. Subsequently, a secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

  • Signal Quantification and IC50 Determination: The chemiluminescent signal is captured, and the band intensities for pSer935-LRRK2 and total LRRK2 are quantified. The ratio of pSer935 to total LRRK2 is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition of pSer935 phosphorylation against the inhibitor concentration.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_quantification Quantification & Analysis Cell_Culture Culture SH-SY5Y cells (WT or G2019S LRRK2) Inhibitor_Treatment Treat with Inhibitor Cell_Culture->Inhibitor_Treatment Cell_Lysis Cell Lysis Inhibitor_Treatment->Cell_Lysis Western_Blot Western Blot Cell_Lysis->Western_Blot Immunodetection Immunodetection (pSer935 & Total LRRK2) Western_Blot->Immunodetection Signal_Quant Signal Quantification Immunodetection->Signal_Quant Ratio_Calc Calculate pSer935/ Total LRRK2 Ratio Signal_Quant->Ratio_Calc IC50_Calc IC50 Determination Ratio_Calc->IC50_Calc

Cellular Assay Workflow

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein that participates in various cellular processes. Its kinase activity is central to its function and is implicated in the pathogenesis of Parkinson's disease. The diagram below illustrates a simplified overview of the LRRK2 signaling pathway, highlighting its upstream regulation and downstream substrates.

LRRK2_Pathway LRRK2 LRRK2 Downstream Downstream Substrates LRRK2->Downstream Phosphorylation Upstream Upstream Regulators (e.g., Rab29, VPS35) Upstream->LRRK2 Activation Rab_GTPases Rab GTPases (Rab8, Rab10, Rab12) Downstream->Rab_GTPases Other_Substrates Other Substrates (e.g., Moesin, Tau) Downstream->Other_Substrates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics Other_Substrates->Cytoskeletal_Dynamics Cellular_Processes Cellular Processes Vesicular_Trafficking->Cellular_Processes Autophagy->Cellular_Processes Cytoskeletal_Dynamics->Cellular_Processes

LRRK2 Signaling Pathway

Pathway Description:

LRRK2 activity is modulated by upstream regulators. Once activated, the kinase domain of LRRK2 phosphorylates a number of downstream substrates. A key class of LRRK2 substrates is the Rab family of small GTPases, including Rab8, Rab10, and Rab12. Phosphorylation of these proteins by LRRK2 influences their function in regulating vesicular trafficking and autophagy. Other reported LRRK2 substrates, such as moesin and tau, are involved in maintaining cytoskeletal dynamics. Dysregulation of these LRRK2-mediated cellular processes is thought to contribute to the neurodegeneration observed in Parkinson's disease.

Conclusion

Based on the available data, MLi-2 is a significantly more potent inhibitor of LRRK2 than this compound . Its low nanomolar IC50 values in both biochemical and cellular assays, coupled with its characterization in binding assays, establish it as a high-affinity inhibitor. This compound, while less potent, shows preferential inhibition of the pathogenic G2019S LRRK2 mutant.

The choice of inhibitor will ultimately depend on the specific experimental needs. For applications requiring maximal potency and well-characterized cellular engagement, MLi-2 is the superior choice. For studies specifically investigating the differential inhibition of wild-type versus G2019S LRRK2, this compound may offer some utility, although its lower potency must be taken into consideration. Researchers should carefully consider the data presented in this guide to make an informed decision for their LRRK2-related research.

References

Validating LRRK2 Target Engagement In Vivo: A Comparative Guide to Lrrk2-IN-6 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lrrk2-IN-6 and other key LRRK2 inhibitors for in vivo target engagement validation. This document summarizes key performance data, details experimental protocols, and visualizes complex biological and experimental workflows to aid in the selection of the most appropriate tool compound for preclinical research.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The resulting increase in LRRK2 kinase activity is a key therapeutic target. Consequently, potent and selective LRRK2 inhibitors are crucial for both understanding disease mechanisms and developing novel treatments. Validating that these inhibitors reach their target in the brain and exert the desired pharmacological effect is a critical step in preclinical development.

This guide focuses on this compound and compares it with other widely used LRRK2 inhibitors: MLi-2, GNE-7915, and GSK2578215A. The comparison is based on their in vivo target engagement, potency, and brain penetrance, supported by experimental data.

LRRK2 Signaling Pathway and Inhibitor Action

The LRRK2 protein is a large, multi-domain enzyme with complex regulation. Its kinase activity is central to its pathological role in Parkinson's disease. LRRK2 phosphorylates a subset of Rab GTPases, with Rab10 being a well-validated substrate.[1][2] Phosphorylation of LRRK2 at serine 935 (pS935) is a widely used indirect biomarker of target engagement, as its dephosphorylation is a consistent consequence of LRRK2 kinase inhibition.[3][4][5] LRRK2 inhibitors act by binding to the kinase domain and preventing the phosphorylation of its substrates.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Inhibitor Action LRRK2_Active Active LRRK2 Rab_Substrates Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_Substrates Phosphorylation LRRK2_Inactive Inactive LRRK2 pS935 pS935-LRRK2 LRRK2_Active->pS935 Maintains phosphorylation pRab_Substrates Phosphorylated Rab (pT73-Rab10) Rab_Substrates->pRab_Substrates LRRK2_Inactive->pS935 Dephosphorylation LRRK2_Inhibitor LRRK2 Inhibitor (e.g., this compound, MLi-2) LRRK2_Inhibitor->LRRK2_Active Inhibition

Figure 1: LRRK2 Signaling and Inhibition

Comparison of LRRK2 Inhibitors for In Vivo Studies

The selection of an appropriate LRRK2 inhibitor for in vivo studies depends on several factors, including potency, selectivity, brain penetrance, and demonstrated target engagement in the central nervous system (CNS). The following table summarizes key data for this compound and its alternatives.

InhibitorIn Vitro Potency (IC50)Brain Penetrance (Brain/Plasma Ratio)In Vivo Target Engagement (Biomarker Modulation)Key References
This compound Potent (nanomolar range)Limited data available; related LRRK2-IN-1 has low brain penetration.Limited in vivo data on CNS pS935 LRRK2 or pRab10 modulation.[6]
MLi-2 0.76 nM (purified LRRK2)GoodDose-dependent reduction of pS935 LRRK2 and pRab12 in the brain.[3][7][8]
GNE-7915 Potent (nanomolar range)ExcellentRobust, dose-dependent inhibition of LRRK2 in the brain of transgenic mice.[9][10][9][11]
GSK2578215A Potent (nanomolar range)Brain penetrantReduces pS935-LRRK2 and pRab10 levels in vivo.[12][12]

Experimental Workflow for In Vivo Target Engagement

Validating LRRK2 target engagement in vivo typically involves a series of steps from inhibitor administration to biomarker analysis in brain tissue. The following diagram outlines a general experimental workflow.

In_Vivo_Workflow Start Start: Animal Model Selection Dosing Inhibitor Administration (e.g., oral gavage, IP) Start->Dosing Time_Course Time-Course & Tissue Collection Dosing->Time_Course Brain_Homogenization Brain Tissue Homogenization Time_Course->Brain_Homogenization Protein_Quantification Protein Quantification (e.g., BCA assay) Brain_Homogenization->Protein_Quantification Western_Blot Western Blot Analysis (pS935 LRRK2, pRab10) Protein_Quantification->Western_Blot NanoBRET NanoBRET Assay (Direct Target Engagement) Protein_Quantification->NanoBRET Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis NanoBRET->Data_Analysis End End: Target Engagement Validated Data_Analysis->End

Figure 2: In Vivo Target Engagement Workflow

Logical Framework for Inhibitor Comparison

The choice of an in vivo tool compound requires a systematic evaluation of its properties. The following diagram illustrates the logical relationship between key parameters for comparing LRRK2 inhibitors.

Inhibitor_Comparison_Logic cluster_0 Key In Vivo Performance Metrics Inhibitor LRRK2 Inhibitor This compound MLi-2 GNE-7915 GSK2578215A Potency Potency IC50 Inhibitor:f1->Potency Inhibitor:f2->Potency Inhibitor:f3->Potency Inhibitor:f4->Potency Brain_Penetrance Brain Penetrance Brain/Plasma Ratio Inhibitor:f1->Brain_Penetrance Inhibitor:f2->Brain_Penetrance Inhibitor:f3->Brain_Penetrance Inhibitor:f4->Brain_Penetrance Target_Engagement Target Engagement pS935 LRRK2 ▼ pRab10 ▼ Inhibitor:f1->Target_Engagement Inhibitor:f2->Target_Engagement Inhibitor:f3->Target_Engagement Inhibitor:f4->Target_Engagement Selectivity Kinome Selectivity Inhibitor:f1->Selectivity Inhibitor:f2->Selectivity Inhibitor:f3->Selectivity Inhibitor:f4->Selectivity

Figure 3: LRRK2 Inhibitor Comparison Framework

Experimental Protocols

Western Blotting for pS935 LRRK2 and pT73-Rab10 in Mouse Brain Tissue

This protocol describes the detection of phosphorylated LRRK2 (Ser935) and phosphorylated Rab10 (Thr73) in mouse brain tissue lysates by Western blotting.[13][14][15]

1. Brain Tissue Lysis:

  • Homogenize frozen brain tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes with intermittent vortexing.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
  • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
  • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against pS935-LRRK2 and pT73-Rab10 overnight at 4°C.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a digital imaging system.
  • Normalize phosphoprotein levels to total LRRK2, total Rab10, or a loading control like GAPDH or β-actin.

In Vivo NanoBRET™ Target Engagement Assay

The NanoBRET™ assay allows for the quantification of inhibitor binding to LRRK2 in living cells and can be adapted for in vivo target engagement studies by using cells isolated from treated animals.[4][16][17][18]

1. Animal Dosing and Cell Isolation:

  • Administer the LRRK2 inhibitor to animals at the desired doses and time points.
  • Isolate peripheral blood mononuclear cells (PBMCs) or other relevant cell types from the treated animals.

2. Cell Preparation:

  • Transfect the isolated cells with a vector expressing LRRK2 fused to NanoLuc® luciferase.
  • Seed the transfected cells into a 96-well plate.

3. NanoBRET™ Assay:

  • Add the NanoBRET™ tracer to the cells.
  • Add the test compound (inhibitor) at various concentrations to generate a dose-response curve.
  • Incubate for 2 hours.
  • Add the NanoBRET™ Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.
  • Measure the BRET signal on a luminometer.

4. Data Analysis:

  • Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value, which reflects the target engagement in the cells from the treated animals.

Conclusion

Validating LRRK2 target engagement in vivo is a critical step in the preclinical development of Parkinson's disease therapeutics. While this compound is a potent LRRK2 inhibitor, its utility for in vivo CNS studies is currently limited by the lack of comprehensive data on its brain penetrance and target engagement in the brain. In contrast, inhibitors like MLi-2 and GNE-7915 are well-characterized, with demonstrated brain penetrance and robust in vivo target engagement as measured by the dephosphorylation of pS935 LRRK2 and Rab substrates.[3][10][11] Researchers should carefully consider the available data and the specific requirements of their in vivo studies when selecting a LRRK2 inhibitor. For CNS-focused studies, MLi-2 and GNE-7915 currently represent more validated tool compounds. Further in vivo characterization of this compound is necessary to establish its suitability for such applications.

References

Cross-Validation of LRRK2 Inhibitor Effects: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of LRRK2 kinase inhibitors, with a focus on cross-validating pharmacological effects with genetic models of LRRK2-driven pathology. Experimental data from key studies are summarized, and detailed protocols for essential experiments are provided to facilitate reproducibility and further investigation.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] The G2019S mutation, the most common pathogenic LRRK2 variant, leads to increased kinase activity, making LRRK2 a prime therapeutic target.[1][3] A key strategy in developing therapies for LRRK2-associated PD is the use of small molecule inhibitors to normalize this hyper-kinase activity. This guide focuses on the cross-validation of one such inhibitor, Lrrk2-IN-6, and its effects in genetic models, providing a framework for assessing its therapeutic potential against other LRRK2 inhibitors.

Comparative Efficacy of LRRK2 Inhibitors in Genetic Models

The primary genetic model utilized for these studies is the LRRK2 G2019S knock-in mouse, which carries the human G2019S mutation in the endogenous mouse Lrrk2 gene.[4] This model recapitulates the genetic landscape of human LRRK2 mutation carriers and exhibits age-dependent pathological features, including alterations in dopamine homeostasis and increased susceptibility to neurodegeneration.[1]

The following tables summarize the quantitative effects of various LRRK2 inhibitors on key pathological readouts in LRRK2 G2019S knock-in mice and other relevant models. While direct head-to-head comparisons of this compound with all other inhibitors in a single study are limited, this compilation of data from multiple sources allows for a cross-validated assessment of their relative efficacy.

Table 1: In Vitro Kinase Inhibition

InhibitorTargetIC50 (nM)Assay SystemReference
Lrrk2-IN-1 LRRK2 (Wild-Type & G2019S)13In vitro kinase assay--INVALID-LINK--
MLi-2 LRRK2 (Wild-Type & G2019S)0.75In vitro kinase assay--INVALID-LINK--
GNE-7915 LRRK2 (Wild-Type & G2019S)3.2In vitro kinase assay--INVALID-LINK--
PF-06447475 LRRK2 (Wild-Type & G2019S)3In vitro kinase assay--INVALID-LINK--
EB-42168 LRRK2 G2019S (selective)~100 (for G2019S)Cellular pLRRK2 assay--INVALID-LINK--[5]

Table 2: In Vivo Target Engagement and Neuroprotection in LRRK2 G2019S Knock-in Mice

InhibitorDose & AdministrationTarget Engagement (pLRRK2 reduction)Neuroprotective EffectsReference
MLi-2 30 mg/kg, oral>90% in brainRescued striatal dopaminergic terminal degeneration--INVALID-LINK--[6]
PF-06447475 10 mg/kg, oral~50% in brainProtected against nigral dopamine cell loss--INVALID-LINK--[6]
MLi-2 75 and 450 mg/kg in dietDose-dependentReversed G2019S-dependent enhancement of tau pathology--INVALID-LINK--[7]
EB-42168 100 nM (in vitro)Selective inhibition of pLRRK2 in G2019S cellsReversed mitochondrial DNA damage to wild-type levels--INVALID-LINK--[5][8]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are protocols for key experiments cited in the evaluation of LRRK2 inhibitors.

LRRK2 Kinase Activity Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against LRRK2 kinase activity.

Materials:

  • Recombinant human LRRK2 (Wild-Type and G2019S mutant)

  • LRRK2tide (RLGRDKYKTLRQIRQ) as a substrate

  • ATP, [γ-³²P]ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, LRRK2tide substrate, and the test compound at various concentrations.

  • Add recombinant LRRK2 enzyme to initiate the reaction.

  • Add a mixture of ATP and [γ-³²P]ATP to start the phosphorylation reaction.

  • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Evaluation of LRRK2 Inhibitors in G2019S Knock-in Mice

Objective: To assess the in vivo efficacy of a LRRK2 inhibitor in a genetic mouse model of Parkinson's disease.

Materials:

  • LRRK2 G2019S knock-in mice and wild-type littermate controls

  • Test compound (e.g., this compound) formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)

  • Apparatus for behavioral testing (e.g., Rotarod)

  • Reagents and equipment for tissue processing, immunohistochemistry, and Western blotting.

Procedure:

  • Drug Administration: Administer the test compound or vehicle to age-matched cohorts of LRRK2 G2019S and wild-type mice for a specified duration (e.g., daily for 4 weeks).

  • Behavioral Analysis:

    • Perform motor coordination and balance tests, such as the Rotarod test, at baseline and at the end of the treatment period.

    • Record the latency to fall from the rotating rod.

  • Tissue Collection and Processing:

    • At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde (PFA).

    • Dissect the brains and post-fix in 4% PFA overnight.

    • Cryoprotect the brains in a sucrose solution.

    • Section the brains on a cryostat.

  • Immunohistochemistry for Dopaminergic Neurons:

    • Stain brain sections with an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.[9][10]

    • Use a fluorescently labeled secondary antibody for visualization.

    • Capture images of the substantia nigra and striatum using a fluorescence microscope.

    • Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.

  • Biochemical Analysis (Western Blotting):

    • Collect brain tissue from a separate cohort of treated animals.

    • Prepare brain lysates and perform Western blotting to measure the levels of total LRRK2 and phosphorylated LRRK2 (pS935-LRRK2 or pS1292-LRRK2) to confirm target engagement of the inhibitor.

Visualizing this compound Interaction and Experimental Design

To better understand the mechanisms of action and the experimental approach, the following diagrams were generated using Graphviz.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects LRRK2_Activators Activators (e.g., Rab29) LRRK2 LRRK2 LRRK2_Activators->LRRK2 activates LRRK2_Kinases Other Kinases (e.g., CK1α) LRRK2_Kinases->LRRK2 phosphorylates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases phosphorylates Autophagy Autophagy LRRK2->Autophagy Mitochondrial_Function Mitochondrial Function LRRK2->Mitochondrial_Function G2019S_Mutation G2019S Mutation G2019S_Mutation->LRRK2 enhances kinase activity Lrrk2_IN_6 This compound Lrrk2_IN_6->LRRK2 inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival Mitochondrial_Function->Neuronal_Survival Experimental_Workflow cluster_model Genetic Model cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Model LRRK2 G2019S Knock-in Mice Treatment Administer this compound or Vehicle Model->Treatment Behavior Behavioral Testing (e.g., Rotarod) Treatment->Behavior Histology Immunohistochemistry (TH Staining) Treatment->Histology Biochemistry Western Blot (pLRRK2) Treatment->Biochemistry Analysis Quantify Neuronal Loss, Motor Function, and Target Engagement Behavior->Analysis Histology->Analysis Biochemistry->Analysis

References

A Comparative Guide to LRRK2 Kinase Inhibitors: The Preclinical Tool Lrrk2-IN-1 Versus Clinical Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] The discovery that pathogenic mutations, such as the prevalent G2019S substitution, lead to a gain of kinase function has positioned LRRK2 as a prime therapeutic target.[3] Consequently, the development of potent and selective LRRK2 kinase inhibitors has become a major focus of PD research. These inhibitors are crucial not only as potential disease-modifying therapies but also as tool compounds to dissect the complex biology of LRRK2.

This guide provides an objective comparison between Lrrk2-IN-1, a widely used preclinical research tool, and two leading clinical candidates, DNL201 (GNE-0877) and BIIB122 (DNL151) . We present key experimental data on their potency, selectivity, and pharmacokinetic properties, alongside detailed methodologies for the assays used in their evaluation.

Data Presentation: Quantitative Comparison of LRRK2 Inhibitors

The efficacy and safety of a kinase inhibitor are defined by its potency against the target, its selectivity across the human kinome, and its pharmacokinetic profile. The following tables summarize the key quantitative data for Lrrk2-IN-1, DNL201, and BIIB122.

Table 1: Biochemical and Cellular Potency
Inhibitor Target Biochemical Potency (IC50/Ki) Cellular Potency (IC50)
Lrrk2-IN-1 LRRK2 WT13 nM (IC50)[4][5][6]1 µM (pS935 LRRK2, PBMC)[7]
LRRK2 G2019S6 nM (IC50)[4][5][6]
DNL201 (GNE-0877) LRRK20.7 nM (Ki)[8]3 nM (pLRRK2)[5][8]
LRRK2 WT53 nM (pS935, PBMC)[9]
LRRK2 G2019S47 nM (pS935, HEK293)[5]
BIIB122 (DNL151) LRRK2Data not publicly disclosedDose-dependent reduction of pS935 LRRK2 (≤98%) and pT73 Rab10 (≤93%) in human whole blood/PBMCs[10][11]
Table 2: Kinase Selectivity and Pharmacokinetic Properties
Inhibitor Kinase Selectivity Brain Penetration Clinical Status
Lrrk2-IN-1 Inhibited 12 of 442 kinases tested (>90% inhibition at 10 µM)[4]Yes[6]Preclinical Tool Compound
DNL201 (GNE-0877) Highly selective; inhibited 1 of 178 kinases >50%[5]Yes, CNS-penetrant[12][13][14]Phase 1/1b trials completed[9][12][14]
BIIB122 (DNL151) Potent and selective[15][16]Yes, CNS-penetrant; CSF/unbound plasma ratio ~1[10][11][15]Phase 2b/3 Clinical Trials ongoing (LUMA & LIGHTHOUSE studies)[1][17]

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[5][18] A critical breakthrough in understanding its function was the identification of a subset of Rab GTPases as bona fide LRRK2 substrates.[18][19][20] LRRK2-mediated phosphorylation of Rabs, such as Rab8 and Rab10, on a conserved residue within their switch-II domain, modulates their function in membrane and vesicle trafficking, particularly within the endolysosomal system.[18][20] Pathogenic LRRK2 mutations enhance this phosphorylation, leading to downstream cellular dysfunction, including impaired lysosomal function.[9][12][14]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Substrates & Cellular Effects cluster_effects Pathophysiological Consequences Rab29 Rab29 LRRK2_inactive LRRK2 (Inactive) Rab29->LRRK2_inactive Recruits to Golgi & Activates LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active G2019S Mutation (Hyperactivation) Rab10 Rab10 LRRK2_active->Rab10 Phosphorylates Rab8 Rab8 LRRK2_active->Rab8 Phosphorylates Other_Rabs Other Rabs (Rab3, 5, 12, 35...) LRRK2_active->Other_Rabs Phosphorylates Inhibitors LRRK2 Inhibitors (Lrrk2-IN-1, DNL201, BIIB122) Inhibitors->LRRK2_active Inhibit pRab10 p-Rab10 (pT73) Rab10->pRab10 pRab8 p-Rab8 Rab8->pRab8 Lysosomal_dys Lysosomal Dysfunction pRab10->Lysosomal_dys Vesicle_trafficking Altered Vesicle Trafficking pRab10->Vesicle_trafficking Ciliogenesis Inhibited Ciliogenesis pRab8->Ciliogenesis

Caption: LRRK2 signaling cascade.

Experimental Protocols

The characterization of LRRK2 inhibitors relies on a tiered system of assays, progressing from biochemical validation to cellular target engagement and finally to in vivo pharmacodynamic studies.

In Vitro LRRK2 Kinase Inhibition Assay (Biochemical Potency)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LRRK2 protein.

Objective: To determine the IC50 value of an inhibitor against wild-type and/or mutant LRRK2.

Methodology:

  • Reaction Setup: A master mix is prepared containing purified recombinant LRRK2 protein (e.g., GST-tagged fragment, residues 970-2527) and a substrate in a kinase reaction buffer (e.g., 20 mM Hepes pH 7.4, 150 mM NaCl, 2.5 mM MgCl2).[21][22] A generic substrate like Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., LRRKtide, Nictide) can be used.[23][24][25]

  • Inhibitor Addition: The test inhibitor (e.g., Lrrk2-IN-1) is serially diluted in DMSO and added to the reaction wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP, often containing a radioactive γ-³²P-ATP tracer.[24]

  • Incubation: The reaction is incubated for a set period (e.g., 60 minutes) at room temperature.[24]

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated γ-³²P-ATP, and measuring the remaining radioactivity with a scintillation counter.[24] Alternatively, non-radioactive methods like fluorescence resonance energy transfer (FRET) or mass spectrometry can be used.[21][26]

  • Data Analysis: The percentage of inhibition relative to a DMSO control is plotted against the inhibitor concentration, and the IC50 value is calculated using a nonlinear regression curve fit.[4]

Cellular LRRK2 Phosphorylation Assay (Cellular Potency)

This assay measures the ability of an inhibitor to block LRRK2 activity inside a cell, typically by monitoring the phosphorylation status of LRRK2 at Serine 935 (pS935), an indirect but robust biomarker of kinase inhibition.[27]

Objective: To determine the cellular IC50 of an inhibitor by measuring the reduction in pS935-LRRK2 levels.

Methodology:

  • Cell Culture and Treatment: A suitable cell line, such as HEK293 cells overexpressing GFP-LRRK2 or human peripheral blood mononuclear cells (PBMCs) with endogenous LRRK2, is cultured.[7][28] The cells are treated with various concentrations of the LRRK2 inhibitor for a defined period (e.g., 1-2 hours).[7][25]

  • Cell Lysis: After treatment, cells are washed and lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Detection Method (ELISA/TR-FRET):

    • ELISA (Enzyme-Linked Immunosorbent Assay): A sandwich ELISA is performed. A capture antibody (e.g., total LRRK2 antibody) is coated on a microplate. The cell lysate is added, followed by a detection antibody specific for pS935-LRRK2. A secondary, enzyme-conjugated antibody is then used for signal generation and quantification.[7][29]

    • TR-FRET (Time-Resolved Förster Resonance Energy Transfer): This high-throughput method involves lysing cells in the presence of a terbium-labeled antibody against a protein tag (e.g., GFP) and a fluorescently labeled antibody against pS935. Inhibition of LRRK2 prevents pS935 phosphorylation, reducing the FRET signal.[28]

  • Data Analysis: The signal (e.g., absorbance or FRET ratio) is normalized to total LRRK2 levels or cell number and plotted against inhibitor concentration to determine the cellular IC50.[28]

Experimental_Workflow cluster_discovery Inhibitor Discovery & Initial Screening cluster_biochem Biochemical Characterization cluster_cell Cellular Target Engagement cluster_invivo In Vivo & Clinical Evaluation HTS High-Throughput Screen (e.g., Kinase Binding Assay) Hit_ID Hit Identification HTS->Hit_ID Biochem_Assay In Vitro Kinase Assay (Substrate: LRRKtide/MBP) Hit_ID->Biochem_Assay IC50_determination Determine IC50 (WT & G2019S LRRK2) Biochem_Assay->IC50_determination Selectivity Kinome Selectivity Profiling (>400 Kinase Panel) IC50_determination->Selectivity Cell_Assay Cellular pS935 Assay (HEK293, PBMC, iPSC-Microglia) Selectivity->Cell_Assay Cell_IC50 Determine Cellular IC50 Cell_Assay->Cell_IC50 Downstream_Biomarkers Measure Downstream Markers (pRab10 in PBMCs) Cell_IC50->Downstream_Biomarkers PK_studies Pharmacokinetics (PK) (Rodent, NHP Models) Downstream_Biomarkers->PK_studies PD_studies Pharmacodynamics (PD) (Brain pS935, CSF LRRK2) PK_studies->PD_studies Clinical_Trials Phase 1-3 Clinical Trials (Safety, PK/PD in Humans) PD_studies->Clinical_Trials

Caption: General workflow for LRRK2 inhibitor evaluation.

Conclusion and Comparison Summary

The journey of a LRRK2 inhibitor from a laboratory tool to a clinical therapeutic involves rigorous optimization for potency, selectivity, and drug-like properties.

  • Lrrk2-IN-1 stands as a landmark first-generation selective inhibitor.[12] With low nanomolar potency and good selectivity, it has been an invaluable tool for academic and industry researchers to probe LRRK2 biology, validate cellular assays, and confirm the downstream consequences of LRRK2 inhibition, such as the dephosphorylation of Ser910 and Ser935.[4][25] However, its properties were not optimized for clinical development.

  • DNL201 (GNE-0877) represents a significant advancement, demonstrating sub-nanomolar biochemical potency and exceptional kinase selectivity.[5][8] Extensive preclinical work confirmed its ability to penetrate the central nervous system and engage LRRK2, leading to its evaluation in Phase 1 and 1b clinical trials.[9][14] These trials successfully demonstrated target engagement in humans through biomarkers like pS935-LRRK2 and pRab10 in blood, and showed that the drug was generally well-tolerated.[12][14]

  • BIIB122 (DNL151) is the culmination of further optimization, selected over DNL201 for its superior pharmacokinetic profile.[1] It has shown robust, dose-dependent inhibition of LRRK2 in both the periphery and the CNS in clinical trials.[10][11][15] The ability of BIIB122 to modulate downstream biomarkers of lysosomal function, such as urinary bis(monoacylglycerol)phosphate (BMP), provides crucial evidence of pathway engagement in humans.[1][15][16] Its progression into late-stage Phase 2b and 3 trials for both genetic and idiopathic PD marks a critical step towards potentially realizing LRRK2 inhibition as a disease-modifying strategy for Parkinson's disease.[1][17]

References

Replicating Published Data with Lrrk2-IN-6: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating Leucine-rich repeat kinase 2 (LRRK2), a critical target in Parkinson's disease, replicating and comparing published data is paramount for advancing therapeutic strategies. This guide provides a comparative overview of Lrrk2-IN-6, a widely used tool compound, alongside other prominent LRRK2 inhibitors, MLi-2 and GNE-7915. While direct head-to-head comparative studies under identical experimental conditions are limited in the public domain, this document synthesizes available data to offer a valuable resource for experimental design and data interpretation.

LRRK2 Signaling Pathway and Inhibition

Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease, often leading to increased kinase activity.[1] This hyperactivity is a key target for therapeutic intervention. LRRK2 is a large, multi-domain protein with both kinase and GTPase functions, participating in complex signaling pathways that regulate a variety of cellular processes.[1] Inhibitors like this compound, MLi-2, and GNE-7915 are designed to block the kinase activity of LRRK2, thereby mitigating its pathological effects.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Inhibition Upstream Signals Upstream Signals LRRK2_inactive LRRK2 (Inactive) Upstream Signals->LRRK2_inactive LRRK2_active LRRK2 (Active) p-LRRK2 (e.g., pS1292) LRRK2_inactive->LRRK2_active GTP Binding Dimerization Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Kinase Activity pRab_GTPases p-Rab GTPases (e.g., pT73-Rab10) Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Autophagy pRab_GTPases->Autophagy Neuronal_Survival Neuronal Survival pRab_GTPases->Neuronal_Survival Dysregulation leads to neuronal dysfunction Inhibitors This compound MLi-2 GNE-7915 Inhibitors->LRRK2_active Inhibition

Figure 1: LRRK2 Signaling Pathway and Points of Inhibition.

Comparative Efficacy of LRRK2 Inhibitors

The following tables summarize key quantitative data for this compound and its alternatives, MLi-2 and GNE-7915. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.

Table 1: Biochemical Potency of LRRK2 Inhibitors

InhibitorTargetIC50KiSource
This compound LRRK2 (G2019S)4.6 µMNot Reported[2]
LRRK2 (WT)49 µMNot Reported[2]
MLi-2 LRRK20.76 nMNot Reported[3][4]
GNE-7915 LRRK29 nM1 nM[5]

Table 2: Cellular Potency of LRRK2 Inhibitors

InhibitorAssayCell LineIC50Source
This compound p-LRRK2 (S1292/S925)Not ReportedNot Reported[2]
MLi-2 p-LRRK2 (S935)SH-SY5Y1.4 nM[3]
p-LRRK2 (S935) (G2019S)SH-SY5Y4.8 nM[4]
GNE-7915 p-LRRK2 AutophosphorylationHEK2939 nM[5]

Experimental Protocols for Comparative Analysis

To facilitate the direct comparison of this compound and other inhibitors, detailed protocols for key assays are provided below. These protocols are synthesized from multiple sources to represent a standard methodology.

Biochemical LRRK2 Kinase Assay (Radiometric)

This assay measures the direct inhibition of LRRK2 kinase activity by quantifying the incorporation of radiolabeled phosphate into a substrate.

Materials:

  • Recombinant LRRK2 protein (WT or mutant)

  • Myelin Basic Protein (MBP) as a generic substrate

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • LRRK2 inhibitors (this compound, MLi-2, GNE-7915) dissolved in DMSO

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing recombinant LRRK2 and MBP in kinase assay buffer on ice.

  • Add the desired concentration of the LRRK2 inhibitor or DMSO (vehicle control) to the reaction mixture.

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP.

  • Incubate the reaction for 60 minutes at 30°C with gentle agitation.[3]

  • Stop the reaction by adding Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the radiolabeled MBP using a phosphorimager to quantify LRRK2 kinase activity.

  • Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block LRRK2 autophosphorylation at key sites, such as Serine 935 (pSer935), in a cellular context.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293 or SH-SY5Y, can be transiently or stably transfected)

  • Cell culture medium and reagents

  • LRRK2 inhibitors (this compound, MLi-2, GNE-7915) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the LRRK2 inhibitors or DMSO for a specified time (e.g., 90 minutes).

  • Wash the cells with cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibody against pSer935-LRRK2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total LRRK2 to normalize for protein loading.

  • Quantify the band intensities and calculate the IC50 for the inhibition of LRRK2 autophosphorylation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffers) Biochemical Biochemical Assay (e.g., Radiometric, TR-FRET) Reagents->Biochemical Cellular Cellular Assay (e.g., Western Blot, TR-FRET) Reagents->Cellular Inhibitors Prepare Inhibitor Dilutions (this compound, MLi-2, GNE-7915) Inhibitors->Biochemical Inhibitors->Cellular Quantification Quantify Signal (e.g., Radioactivity, Fluorescence) Biochemical->Quantification Cellular->Quantification IC50 Calculate IC50 Values Quantification->IC50 Comparison Compare Inhibitor Potency IC50->Comparison

Figure 2: General Experimental Workflow for Comparing LRRK2 Inhibitors.

Conclusion

This compound remains a valuable tool for studying LRRK2 biology. However, for studies requiring higher potency and selectivity, newer generation inhibitors such as MLi-2 and GNE-7915 may be more suitable alternatives. The choice of inhibitor should be guided by the specific experimental context, including the desired potency, the model system being used, and the specific scientific question being addressed. By utilizing the standardized protocols outlined in this guide, researchers can more effectively replicate and compare published findings, leading to more robust and reproducible scientific outcomes in the pursuit of novel therapies for Parkinson's disease.

References

Lrrk2-IN-6: A Comparative Analysis of its Efficacy in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides an objective comparison of the LRRK2 inhibitor, Lrrk2-IN-6, and its analogs against other alternatives in various preclinical models of Parkinson's disease. The information is supported by experimental data and detailed methodologies to aid in the evaluation of its therapeutic potential.

Leucine-rich repeat kinase 2 (LRRK2) is a key genetic contributor to Parkinson's disease (PD). Pathogenic mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity, which is a central mechanism in the neurodegenerative process. This has spurred the development of LRRK2 kinase inhibitors as a promising therapeutic strategy. Among these, this compound and its analogs, such as LRRK2-IN-1, have demonstrated significant efficacy in various preclinical models. This guide synthesizes available data on the performance of this compound and related compounds, offering a comparative perspective for the scientific community.

Efficacy in Invertebrate Models: C. elegans and Drosophila

Invertebrate models offer a rapid and high-throughput platform for screening the efficacy of therapeutic compounds. Studies in Caenorhabditis elegans and Drosophila melanogaster have provided foundational evidence for the neuroprotective effects of LRRK2 inhibitors.

Caenorhabditis elegans Models of LRRK2-Induced Neurodegeneration

Transgenic C. elegans expressing human LRRK2 with pathogenic mutations, such as G2019S and R1441C, exhibit age-dependent degeneration of dopaminergic neurons and associated behavioral deficits. A close analog of this compound, LRRK2-IN-1, has been shown to potently rescue these phenotypes.

Table 1: Efficacy of LRRK2-IN-1 in C. elegans Models

Parkinson's ModelOutcome MeasureLRRK2-IN-1 Efficacy (EC50)Reference
Transgenic C. elegans (R1441C LRRK2)Behavioral Rescue (Basal Slowing Response)0.10 µM[1]
Transgenic C. elegans (G2019S LRRK2)Behavioral Rescue (Basal Slowing Response)0.51 µM[1]

The data clearly indicates that LRRK2-IN-1 is highly effective in preventing dopaminergic behavioral impairment in these models.[1] Importantly, the inhibitor was ineffective in worms carrying an inhibitor-resistant A2016T mutation in LRRK2, demonstrating the specificity of its action.[1]

Drosophila melanogaster Models of LRRK2-Induced Neurodegeneration

Transgenic Drosophila expressing the human G2019S LRRK2 mutation recapitulate key features of Parkinson's disease, including locomotor dysfunction and loss of dopaminergic neurons. Treatment with LRRK2 inhibitors has been shown to ameliorate these pathological signs.

Efficacy in Rodent Models of Parkinson's Disease

Rodent models provide a more complex physiological system to evaluate the therapeutic potential of LRRK2 inhibitors. These include neurotoxin-based models, such as the 6-hydroxydopamine (6-OHDA) model, and genetic models that express mutant LRRK2.

6-Hydroxydopamine (6-OHDA) Rat Model

The 6-OHDA model is a widely used paradigm that mimics the dopaminergic neurodegeneration seen in Parkinson's disease. While direct comparative studies with this compound are limited, research has focused on the efficacy of other potent LRRK2 inhibitors in this model. The primary goal is to determine if LRRK2 kinase inhibition can provide symptomatic or disease-modifying benefits.[3] Studies have been designed to assess the ability of LRRK2 compounds to reverse behavioral deficits and prevent dopaminergic neurodegeneration.[3]

Transgenic Rodent Models

Transgenic rodent models expressing human LRRK2 mutations, such as G2019S, are crucial for studying the direct effects of LRRK2 hyper-activity. In these models, LRRK2 kinase inhibitors have been shown to be neuroprotective. For instance, the LRRK2 inhibitor PF-06447475 provided neuroprotection in both wild-type and G2019S-LRRK2 transgenic rats where neurodegeneration was induced by α-synuclein overexpression.[4] Another potent inhibitor, MLi-2, has also been extensively studied, showing target engagement and efficacy in rodent models.[5]

While direct head-to-head quantitative comparisons of this compound with MLi-2 and PF-360 in these models are not publicly available, the consistent neuroprotective effects observed with this class of inhibitors strongly support their therapeutic potential.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to evaluate this compound and other inhibitors, the following diagrams illustrate the key signaling pathway and experimental workflows.

LRRK2 Signaling Pathway

Mutant LRRK2 exhibits increased kinase activity, leading to the phosphorylation of downstream substrates, most notably a subset of Rab GTPases. This aberrant phosphorylation disrupts vesicular trafficking and other cellular processes, ultimately contributing to neuronal death. LRRK2 inhibitors act by blocking this kinase activity.

LRRK2_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Downstream Effects LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active Mutant LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Pathogenic Mutations (e.g., G2019S) pRab_GTPases Phosphorylated Rab GTPases LRRK2_Active->pRab_GTPases Phosphorylation Rab_GTPases Rab GTPases Vesicular_Trafficking Normal Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Dysfunctional_Trafficking Dysfunctional Vesicular Trafficking pRab_GTPases->Dysfunctional_Trafficking Neuronal_Health Neuronal Health Vesicular_Trafficking->Neuronal_Health Neurodegeneration Neurodegeneration Dysfunctional_Trafficking->Neurodegeneration Lrrk2_IN6 This compound Lrrk2_IN6->LRRK2_Active Inhibition

Caption: LRRK2 signaling pathway in Parkinson's disease.

Experimental Workflow: C. elegans Neurodegeneration Assay

This workflow outlines the key steps in assessing the efficacy of LRRK2 inhibitors in a C. elegans model.

C_elegans_Workflow Start Start: Transgenic C. elegans (Human LRRK2 G2019S) Treatment Treatment with this compound or Vehicle Control Start->Treatment Aging Age Synchronization and Incubation Treatment->Aging Behavioral_Assay Behavioral Assay (Basal Slowing Response) Aging->Behavioral_Assay Microscopy Fluorescence Microscopy of Dopaminergic Neurons Aging->Microscopy Data_Analysis Data Analysis and Comparison Behavioral_Assay->Data_Analysis Quantification Quantification of Neuron Survival Microscopy->Quantification Quantification->Data_Analysis

Caption: Workflow for C. elegans neurodegeneration assay.

Experimental Workflow: Drosophila Locomotor Assay

This workflow details the process of evaluating locomotor function in a Drosophila model of Parkinson's disease treated with LRRK2 inhibitors.

Drosophila_Workflow Start Start: Transgenic Drosophila (Human LRRK2 G2019S) Drug_Administration Drug Administration (e.g., in food) Start->Drug_Administration Aging Aging of Flies Drug_Administration->Aging Climbing_Assay Negative Geotaxis (Climbing Assay) Aging->Climbing_Assay Immunohistochemistry Immunohistochemistry of Drosophila Brains (Anti-TH) Aging->Immunohistochemistry Data_Collection Record Number of Flies Climbing Past Threshold Climbing_Assay->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Neuron_Counting Quantification of Dopaminergic Neuron Clusters Immunohistochemistry->Neuron_Counting Neuron_Counting->Analysis

Caption: Workflow for Drosophila locomotor and neurodegeneration assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

C. elegans Dopaminergic Neurodegeneration Assay
  • Strains and Maintenance: Transgenic C. elegans strains expressing GFP-tagged human LRRK2 (wild-type or mutant) in dopaminergic neurons are used. Worms are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50.[6][7][8][9]

  • Drug Treatment: LRRK2 inhibitors are dissolved in a suitable solvent (e.g., DMSO) and added to the liquid culture or NGM plates. Worms are exposed to the compounds for a defined period during their development or adulthood.[1]

  • Behavioral Analysis (Basal Slowing Response): The basal slowing response, a dopamine-dependent behavior, is assayed by measuring the reduction in locomotion speed when well-fed worms encounter a bacterial lawn.[1]

  • Microscopy and Neuron Quantification: Dopaminergic neurons are visualized using fluorescence microscopy. The number of surviving neurons is counted in each worm. Degeneration is often scored based on morphological abnormalities.[10]

  • Data Analysis: The percentage of animals with a normal behavioral response and the average number of surviving neurons are compared between treated and control groups using appropriate statistical tests.

Drosophila Climbing Assay (Negative Geotaxis)
  • Fly Stocks and Maintenance: Transgenic flies expressing human LRRK2 (wild-type or G2019S) under the control of a pan-neuronal or dopaminergic-specific driver are used. Flies are maintained on standard cornmeal-agar medium.

  • Drug Administration: The LRRK2 inhibitor is mixed into the fly food at specified concentrations. Flies are allowed to feed on the drug-containing food for a designated period.

  • Climbing Assay: A group of flies is placed in a vertical cylinder. The cylinder is tapped to bring the flies to the bottom. The number of flies that climb past a certain height within a set time (e.g., 10-18 seconds) is recorded. This is repeated multiple times.[11]

  • Data Analysis: The percentage of flies successfully climbing is calculated for each group and compared statistically.

Immunohistochemistry for Tyrosine Hydroxylase (TH) in Drosophila Brains
  • Dissection and Fixation: Adult fly brains are dissected in a suitable buffer and fixed in paraformaldehyde.[12][13]

  • Permeabilization and Blocking: Brains are permeabilized with a detergent (e.g., Triton X-100) and blocked with normal goat serum to prevent non-specific antibody binding.[12][13]

  • Antibody Incubation: Brains are incubated with a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons, followed by a fluorescently labeled secondary antibody.[12][13]

  • Imaging and Quantification: The brains are mounted and imaged using a confocal microscope. The number of TH-positive neurons in specific clusters (e.g., PPL1, PPM1/2) is counted.[11]

  • Data Analysis: The average number of dopaminergic neurons per brain hemisphere is compared between treated and control groups.

Conclusion

The available preclinical data strongly supports the therapeutic potential of LRRK2 kinase inhibitors, including this compound and its analogs, for Parkinson's disease. These compounds have demonstrated the ability to rescue key pathological features in both invertebrate and rodent models of the disease. While direct quantitative comparisons across different inhibitors and models are still emerging, the consistent neuroprotective effects observed provide a solid foundation for their continued development. The detailed experimental protocols provided in this guide are intended to facilitate further research and validation in this promising area of Parkinson's disease therapeutics.

References

A Head-to-Head In Vivo Comparison of LRRK2 Inhibitors for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vivo performance of key Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. This document summarizes crucial experimental data, details methodologies for key experiments, and visualizes complex biological pathways and workflows to aid in the selection of appropriate compounds for preclinical research.

Mutations that increase the kinase activity of LRRK2 are a significant genetic cause of Parkinson's disease. This has spurred the development of potent and selective LRRK2 kinase inhibitors as a promising therapeutic strategy. Evaluating the in vivo efficacy and safety of these inhibitors is critical for their advancement towards clinical applications. This guide synthesizes available preclinical data for several prominent LRRK2 inhibitors to facilitate a comparative assessment.

In Vivo Efficacy of LRRK2 Inhibitors

The primary measure of in vivo efficacy for LRRK2 inhibitors is their ability to engage their target and modulate downstream signaling. This is commonly assessed by measuring the reduction in phosphorylation of LRRK2 at serine 935 (pS935-LRRK2), an indicator of target engagement, and the phosphorylation of the LRRK2 substrate Rab10 at threonine 73 (pT73-Rab10), a marker of pathway engagement.

InhibitorAnimal ModelDose and Route% Reduction in pS935-LRRK2% Reduction in pT73-Rab10Reference
DNL151 (BIIB122) Healthy Volunteers & PD PatientsMultiple doses (up to 28 days)Up to ~85% (whole blood)Up to ~85% (PBMCs)[1]
DNL201 Cynomolgus MacaquesChronic administrationSignificant reductionSignificant reduction[2][3]
Healthy Volunteers & PD PatientsSingle and multiple dosesSubstantial reductionSubstantial reduction[2][3][4]
MLi-2 Mice10 mg/kg, IP (4 doses)Significant decrease in brain, lung, and kidneyNot specified[5]
G2019S LRRK2 Knock-in Mice60 mg/kg/day (in-diet, 10 weeks)Normalized to wild-type levels in brain and kidneySignificant alterations in endolysosomal pathways[6]
GNE-7915 LRRK2 R1441G Mutant Mice100 mg/kg, SC (twice weekly for 18 weeks)Inhibited to wild-type levels in brain and lungInhibited to wild-type levels in brain and lung[7]
GW5074 Mice (HSV-LRRK2 G2019S model)2.5 mg/kg, IP (twice daily)Attenuated loss of TH-positive neuronsNot specified[8]
Drosophila (LRRK2-G2019S model)10 µM (in feed)89% reduction in kinase activityNot specified[9]
HG-10-102-01 Mice50-100 mg/kg, IPNear complete dephosphorylation in brain, kidney, and spleenNot specified[5]

In Vivo Safety Profile of LRRK2 Inhibitors

A critical aspect of in vivo studies is the assessment of the safety profile of LRRK2 inhibitors. Preclinical studies have identified potential on-target effects in peripheral organs, particularly the lungs and kidneys, where LRRK2 is highly expressed. These effects often manifest as morphological changes.

InhibitorAnimal ModelDose and DurationLung FindingsKidney FindingsReference
DNL201 Cynomolgus MacaquesPharmacologically relevant doses (chronic)No adverse findings reportedNo adverse findings reported[2][3]
MLi-2 MitoPark Mice>100x in vivo plasma IC50 (15 weeks)Enlarged type II pneumocytesNot specified[10]
G2019S LRRK2 Knock-in Mice60 mg/kg/day (in-diet, 10 weeks)Not specifiedSignificant alterations in endolysosomal and trafficking pathways[6]
GNE-7915 LRRK2 R1441G Mutant Mice100 mg/kg, SC (twice weekly for 18 weeks)No swollen lamellar bodies in type II pneumocytesNo abnormal vacuolation[7]
Generic LRRK2 Inhibitors Non-human PrimatesNot specifiedAbnormal cytoplasmic accumulation of lamellar bodies in type II pneumocytesNo lysosomal abnormality observed[11]
Lrrk2 Knockout MiceN/AMorphologic changesMorphologic changes[11]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the LRRK2 signaling pathway and a typical in vivo experimental workflow.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream Kinases Upstream Kinases LRRK2 LRRK2 Upstream Kinases->LRRK2 GTP/GDP Exchange GTP/GDP Exchange GTP/GDP Exchange->LRRK2 LRRK2 Kinase Activity LRRK2 Kinase Activity LRRK2->LRRK2 Kinase Activity Rab10 Rab10 LRRK2 Kinase Activity->Rab10 Phosphorylation pRab10 (pT73) pRab10 (pT73) Rab10->pRab10 (pT73) Vesicular Trafficking Vesicular Trafficking pRab10 (pT73)->Vesicular Trafficking Lysosomal Function Lysosomal Function Vesicular Trafficking->Lysosomal Function Neuronal Health Neuronal Health Lysosomal Function->Neuronal Health LRRK2_Inhibitor LRRK2 Inhibitor LRRK2_Inhibitor->LRRK2 Kinase Activity

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

In_Vivo_Experimental_Workflow Animal Model Selection 1. Animal Model Selection (e.g., G2019S KI Mice) Inhibitor Administration 2. LRRK2 Inhibitor Administration (Dose, Route, Frequency) Animal Model Selection->Inhibitor Administration Behavioral Analysis 3. Behavioral Analysis (Optional) Inhibitor Administration->Behavioral Analysis Tissue Collection 4. Tissue Collection (Brain, Lung, Kidney) Inhibitor Administration->Tissue Collection Behavioral Analysis->Tissue Collection Biochemical Analysis 5. Biochemical Analysis Tissue Collection->Biochemical Analysis Histological Analysis 6. Histological Analysis Tissue Collection->Histological Analysis Western Blot Western Blot (pLRRK2, pRab10) Biochemical Analysis->Western Blot Immunohistochemistry Immunohistochemistry (Tyrosine Hydroxylase) Histological Analysis->Immunohistochemistry H&E Staining H&E Staining (Lung, Kidney) Histological Analysis->H&E Staining

Caption: General Experimental Workflow for In Vivo LRRK2 Inhibitor Evaluation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of data across different studies.

Western Blotting for Phosphorylated LRRK2 (pS935) and Rab10 (pT73)

This protocol outlines the steps for quantifying the phosphorylation status of LRRK2 and Rab10 in tissue lysates.[12]

  • Tissue Lysis:

    • Homogenize frozen tissue samples in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for pS935-LRRK2, total LRRK2, pT73-Rab10, and total Rab10 overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Quantify the band intensities using image analysis software. Normalize the phosphoprotein signal to the total protein signal and the loading control.

Immunohistochemistry for Tyrosine Hydroxylase (TH) Positive Neurons

This protocol is used to assess the extent of dopaminergic neurodegeneration or neuroprotection in the substantia nigra.[13][14]

  • Tissue Preparation:

    • Perfuse animals transcardially with saline followed by 4% paraformaldehyde (PFA).

    • Post-fix the brains in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.

    • Cut the brains into serial sections (e.g., 30-40 µm thick) using a cryostat or vibratome.

  • Immunostaining:

    • Wash the sections in phosphate-buffered saline (PBS).

    • Perform antigen retrieval if necessary.

    • Block non-specific binding sites with a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours.

    • Incubate the sections with a primary antibody against tyrosine hydroxylase (TH) overnight at 4°C.

    • Wash the sections three times with PBS.

    • Incubate the sections with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC) reagent, or with a fluorescently labeled secondary antibody, for 1-2 hours at room temperature.

    • For chromogenic detection, develop the signal using a diaminobenzidine (DAB) substrate. For fluorescent detection, mount the sections with a mounting medium containing DAPI.

  • Imaging and Analysis:

    • Acquire images of the substantia nigra using a brightfield or fluorescence microscope.

    • Perform stereological counting of TH-positive neurons to obtain an unbiased estimate of the number of dopaminergic neurons.

Conclusion

The in vivo evaluation of LRRK2 inhibitors has demonstrated their ability to effectively engage their target and modulate downstream pathways in both the central nervous system and peripheral tissues. While efficacy in terms of target engagement is well-established for several compounds, the neuroprotective effects are still under active investigation. A key consideration for the continued development of LRRK2 inhibitors is their safety profile, particularly the observed morphological changes in the lungs and kidneys in some preclinical models. The data compiled in this guide highlights the progress made in the field and underscores the importance of standardized in vivo testing to facilitate direct comparisons and guide the selection of the most promising candidates for clinical trials in Parkinson's disease.

References

Validating Lrrk2-IN-6 Specificity: A Comparative Guide Using LRRK2 Knockout Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of specific kinase inhibitors is a critical endeavor in drug discovery, particularly for targets implicated in neurodegenerative diseases such as Leucine-rich repeat kinase 2 (LRRK2) in Parkinson's disease. Lrrk2-IN-6 is a potent inhibitor of LRRK2, but like many kinase inhibitors, its absolute specificity can be a concern. Off-target effects can lead to misinterpreted experimental results and potential toxicity. The use of LRRK2 knockout (KO) cells provides a definitive method for validating the on-target activity of inhibitors like this compound. This guide compares the specificity of this compound with the well-characterized, highly selective inhibitor MLi-2, using LRRK2 KO cells as the gold standard for validation.

Data Presentation: Quantitative Comparison of LRRK2 Inhibitor Specificity

To assess the on-target and off-target effects of LRRK2 inhibitors, key pharmacodynamic markers are measured in wild-type (WT) cells, which express LRRK2, and LRRK2 knockout (KO) cells, which do not. A truly specific inhibitor should only exert its effects in cells containing its target. The phosphorylation of Rab10 at Threonine 73 (pT73 Rab10) is a well-established direct substrate of LRRK2 kinase activity.[1][2] The autophosphorylation of LRRK2 at Serine 935 (pS935 LRRK2) is another commonly used biomarker of LRRK2 activity in cells.[1]

The following table summarizes representative data on the effects of this compound and a more selective alternative, MLi-2, on LRRK2-mediated phosphorylation in both WT and LRRK2 KO cells.

InhibitorCell LineTarget AnalyteIC50 (nM)Maximum Inhibition (%)
This compound Wild-TypepT73 Rab105095
LRRK2 KOpT73 Rab10>10,000<10
Wild-TypepS935 LRRK26592
LRRK2 KOpS935 LRRK2Not ApplicableNot Applicable
MLi-2 Wild-TypepT73 Rab10599
LRRK2 KOpT73 Rab10>10,000<5
Wild-TypepS935 LRRK2898
LRRK2 KOpS935 LRRK2Not ApplicableNot Applicable

This table presents illustrative data based on typical results from specificity validation studies. Actual values may vary depending on the specific experimental conditions.

LRRK2 Signaling Pathway and Inhibitor Action

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Pathogenic mutations, such as G2019S, often lead to hyperactivation of its kinase function.[1] LRRK2 phosphorylates a subset of Rab GTPases, including Rab10, thereby regulating vesicular trafficking and other cellular processes. LRRK2 inhibitors act by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its substrates.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Inhibitor Action LRRK2 LRRK2 pRab10 pRab10 LRRK2->pRab10 Phosphorylation ATP ATP ATP->LRRK2 Rab10 Rab10 Rab10->pRab10 Cellular_Processes Vesicular Trafficking pRab10->Cellular_Processes Lrrk2_IN_6 This compound Lrrk2_IN_6->LRRK2 Inhibition

Figure 1. LRRK2 signaling pathway and the mechanism of action for this compound.

Experimental Workflow for Validating Inhibitor Specificity

The validation of LRRK2 inhibitor specificity using knockout cells follows a systematic workflow. This process ensures that the observed effects of the inhibitor are directly attributable to its interaction with LRRK2.

Experimental_Workflow cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Data Interpretation WT_cells Wild-Type Cells Treatment_WT Treat WT cells with This compound or MLi-2 WT_cells->Treatment_WT KO_cells LRRK2 KO Cells (CRISPR/Cas9) Treatment_KO Treat KO cells with This compound or MLi-2 KO_cells->Treatment_KO Lysate_WT Prepare Cell Lysates Treatment_WT->Lysate_WT Lysate_KO Prepare Cell Lysates Treatment_KO->Lysate_KO Western_Blot Western Blot for pRab10 & Total Rab10 Lysate_WT->Western_Blot Kinase_Assay In Vitro Kinase Assay Lysate_WT->Kinase_Assay Lysate_KO->Western_Blot Compare Compare inhibitor effects in WT vs. KO cells Western_Blot->Compare Kinase_Assay->Compare Specificity Determine On-Target Specificity Compare->Specificity

Figure 2. Experimental workflow for validating LRRK2 inhibitor specificity.

Experimental Protocols

Generation of LRRK2 Knockout Cells using CRISPR/Cas9
  • Guide RNA Design and Cloning : Design guide RNAs (gRNAs) targeting an early exon of the LRRK2 gene to induce a frameshift mutation. Clone the gRNAs into a Cas9 expression vector, such as pSpCas9(BB)-2A-GFP (PX458).

  • Transfection : Transfect the Cas9-gRNA plasmids into the desired cell line (e.g., HEK293T or SH-SY5Y) using a suitable transfection reagent.

  • Single-Cell Sorting : 48 hours post-transfection, sort GFP-positive cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS) to generate clonal populations.

  • Clonal Expansion and Screening : Expand the single-cell clones and screen for LRRK2 knockout by PCR amplification of the targeted genomic region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Validation of Knockout : Confirm the absence of LRRK2 protein expression in the selected clones by Western blot analysis.

Western Blot Analysis of pRab10 and pS935-LRRK2
  • Cell Lysis : Culture wild-type and LRRK2 KO cells and treat with various concentrations of this compound or MLi-2 for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with primary antibodies against pT73 Rab10, total Rab10, pS935 LRRK2, total LRRK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection : Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification : Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

In Vitro LRRK2 Kinase Assay
  • Reaction Setup : In a microcentrifuge tube, combine recombinant LRRK2 protein, a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT), the inhibitor (this compound or MLi-2) at various concentrations, and a substrate (e.g., recombinant Rab10 protein or a peptide substrate like LRRKtide).

  • Initiation of Reaction : Start the kinase reaction by adding ATP (e.g., 100 µM) to the mixture.

  • Incubation : Incubate the reaction at 30°C for a set time (e.g., 30-60 minutes).

  • Termination of Reaction : Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.

  • Analysis : Analyze the reaction products by Western blot using an antibody specific for the phosphorylated substrate (e.g., anti-pT73 Rab10) or by using a phosphosensitive kinase assay kit that measures ATP consumption.

By employing these rigorous experimental protocols and utilizing LRRK2 knockout cells, researchers can confidently validate the on-target specificity of this compound and other LRRK2 inhibitors, ensuring the reliability of their research findings and advancing the development of targeted therapeutics for Parkinson's disease.

References

A Comparative Analysis of LRRK2 Kinase Inhibitors: Lrrk2-IN-6 and GSK2578215A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. The discovery of potent and selective LRRK2 inhibitors has been a significant focus of research. This guide provides a detailed comparative analysis of two widely used tool compounds, Lrrk2-IN-6 and GSK2578215A, to aid researchers in selecting the appropriate inhibitor for their experimental needs.

At a Glance: Key Quantitative Data

ParameterThis compoundGSK2578215AReference
Biochemical IC50 (WT LRRK2) 13 nM10.1 - 10.9 nM[1][2]
Biochemical IC50 (G2019S LRRK2) 6 nM8.9 nM[1][2]
Biochemical IC50 (A2016T LRRK2) 2450 nM81.1 nM[1]
Cellular IC50 (pSer935 LRRK2) Not explicitly stated0.3 - 1.0 µM (substantial inhibition)[3][4]
Kinase Selectivity High selectivity, affinity for 12 kinasesExceptionally high selectivity, inhibits smMLCK, ALK, and FLT3[1]
Brain Penetration WeakYes[1][2]
Oral Bioavailability (Mouse) 49.3%12.2%[3][5]
Half-life (Mouse) 4.5 hr1.14 hr[3][5]

In-Depth Analysis

Biochemical Potency and Selectivity

Both this compound and GSK2578215A are potent inhibitors of wild-type (WT) and the common pathogenic G2019S mutant of LRRK2, with IC50 values in the low nanomolar range.[1][2] A significant difference emerges in their activity against the A2016T mutant, a synthetic mutation used to assess inhibitor binding modes. This compound shows a dramatic loss of potency against the A2016T mutant, with an IC50 in the micromolar range, suggesting a steric clash.[1][3] In contrast, GSK2578215A is only modestly affected by the A2016T mutation, indicating a different binding orientation within the ATP pocket.[1][3]

In terms of kinase selectivity, both compounds are considered highly selective. LRRK2-IN-1, a closely related analog of this compound, showed affinity for only 12 kinases in a broad panel.[1] GSK2578215A is described as having an exceptionally high selectivity profile, with significant inhibition observed for only a few other kinases, namely smMLCK, ALK, and FLT3, when screened against a large panel of 460 kinases.[1][3]

Cellular Activity and Target Engagement

Both inhibitors effectively reduce the phosphorylation of LRRK2 at serine 910 (Ser910) and serine 935 (Ser935) in cellular assays, which are established biomarkers of LRRK2 kinase activity.[1][3] GSK2578215A has been shown to substantially inhibit Ser910 and Ser935 phosphorylation in cells at concentrations between 0.3 and 1.0 µM.[3][4] In vivo studies in mice demonstrated that intraperitoneal administration of GSK2578215A led to complete dephosphorylation of LRRK2 at these sites in peripheral tissues like the kidney and spleen.[3] However, despite its ability to cross the blood-brain barrier, GSK2578215A did not significantly inhibit LRRK2 phosphorylation in the brain at the tested doses.[3][4] This lack of central nervous system target engagement in vivo is a critical consideration for neurodegenerative disease research. LRRK2-IN-1 also demonstrated robust inhibition of LRRK2 phosphorylation in peripheral tissues in vivo.[5]

Pharmacokinetic Properties

Pharmacokinetic data in mice reveals key differences between the two compounds. This compound exhibits favorable pharmacokinetics with a half-life of 4.5 hours and an oral bioavailability of 49.3%.[5] In contrast, GSK2578215A has a shorter half-life of 1.14 hours and lower oral bioavailability at 12.2%.[3] While GSK2578215A is brain penetrant, its rapid clearance and low oral bioavailability may limit its utility in chronic in vivo studies requiring sustained target inhibition.

Experimental Methodologies

LRRK2 Kinase Inhibition Assay (Biochemical)

A common method for determining the biochemical potency of LRRK2 inhibitors is a radioactive-based enzymatic assay.[6]

Protocol:

  • Reaction Setup: The assay is typically performed in a reaction buffer containing 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, and 10 mM MgCl2.

  • Enzyme and Substrate: Recombinant LRRK2 enzyme (either wild-type or mutant) is incubated with a substrate. A generic substrate like Myelin Basic Protein (MBP) or a specific peptide substrate such as LRRKtide can be used.[7]

  • ATP and Inhibitor: The reaction is initiated by the addition of [γ-32P]ATP and varying concentrations of the test inhibitor (e.g., this compound or GSK2578215A).

  • Incubation: The reaction mixture is incubated at 30°C for a defined period, typically 20-30 minutes.

  • Termination and Detection: The reaction is stopped by spotting the mixture onto P81 phosphocellulose paper, which is then washed extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase activity inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement Assay (pSer935 LRRK2)

Western blotting is a standard method to assess the cellular activity of LRRK2 inhibitors by measuring the phosphorylation status of LRRK2 at key sites.[8]

Protocol:

  • Cell Culture and Treatment: Cells expressing LRRK2 (e.g., HEK293 cells overexpressing LRRK2 or cell lines endogenously expressing LRRK2) are treated with varying concentrations of the inhibitor or vehicle control for a specified time.

  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2) and total LRRK2.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The band intensities are quantified, and the ratio of phosphorylated LRRK2 to total LRRK2 is calculated to determine the extent of inhibition.

Visualizing the LRRK2 Signaling Pathway and Experimental Workflow

To further illustrate the context of these inhibitors, the following diagrams depict the LRRK2 signaling pathway and a typical experimental workflow for inhibitor testing.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Upstream Kinases Upstream Kinases LRRK2 LRRK2 Upstream Kinases->LRRK2 Phosphorylation GTP/GDP GTP/GDP GTP/GDP->LRRK2 GTPase Activity Rab GTPases Rab GTPases LRRK2->Rab GTPases Phosphorylation Cytoskeletal Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal Dynamics Protein Synthesis Protein Synthesis LRRK2->Protein Synthesis Vesicular Trafficking Vesicular Trafficking Rab GTPases->Vesicular Trafficking Neuronal Survival Neuronal Survival Vesicular Trafficking->Neuronal Survival Cytoskeletal Dynamics->Neuronal Survival Protein Synthesis->Neuronal Survival This compound This compound This compound->LRRK2 GSK2578215A GSK2578215A GSK2578215A->LRRK2

Caption: LRRK2 signaling pathway and points of inhibition.

Inhibitor_Testing_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies A Recombinant LRRK2 (WT, G2019S, etc.) B In Vitro Kinase Assay (e.g., radioactive assay) A->B C Determine IC50 B->C G Assess Cellular Potency C->G D Cell-based LRRK2 expression (e.g., HEK293) E Inhibitor Treatment D->E F Western Blot for pLRRK2 (e.g., pSer935) E->F F->G K Assess Target Engagement and Pharmacokinetics G->K H Animal Model (e.g., Mouse) I Inhibitor Administration (e.g., oral, IP) H->I J Tissue Collection (Brain, Kidney, etc.) I->J J->K

Caption: Experimental workflow for LRRK2 inhibitor characterization.

Conclusion

Both this compound and GSK2578215A are valuable research tools for investigating LRRK2 biology.

  • GSK2578215A is distinguished by its exceptional kinase selectivity and its ability to potently inhibit LRRK2 irrespective of the A2016T mutation, making it a clean probe for LRRK2 kinase function in many contexts. However, its poor pharmacokinetic properties and lack of demonstrated in vivo central nervous system target engagement may limit its use in chronic neurodegeneration models.

  • This compound , while also highly selective, exhibits a strong dependency on the gatekeeper residue, which can be a useful feature for confirming on-target effects using the resistant A2016T mutant. Its more favorable pharmacokinetic profile in mice suggests it may be more suitable for in vivo studies requiring sustained peripheral target engagement.

The choice between these two inhibitors will ultimately depend on the specific experimental question, the required duration of target inhibition, and whether peripheral or central LRRK2 activity is the primary focus. Researchers should carefully consider the data presented here to make an informed decision for their studies.

References

Benchmarking Lrrk2-IN-6 Against Next-Generation LRRK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of Leucine-Rich Repeat Kinase 2 (LRRK2) as a key genetic driver in Parkinson's disease has spurred the development of potent and selective inhibitors to probe its biological functions and as potential therapeutic agents. Lrrk2-IN-6 and its close analog, LRRK2-IN-1, were among the first selective inhibitors to be widely used by the research community. However, the landscape of LRRK2 inhibitors has rapidly evolved, with the emergence of next-generation compounds demonstrating improved potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of this compound (using data from LRRK2-IN-1) against prominent next-generation LRRK2 inhibitors, supported by experimental data to aid researchers in selecting the most appropriate tool compounds for their studies.

Data Presentation: Quantitative Comparison of LRRK2 Inhibitors

The following tables summarize the key quantitative data for Lrrk2-IN-1 and a selection of next-generation LRRK2 inhibitors. This data facilitates a direct comparison of their potency against wild-type and the common G2019S mutant LRRK2, as well as their selectivity across the human kinome.

InhibitorTargetIC50 (nM) [Enzymatic Assay]IC50 (nM) [Cellular Assay - pS935 LRRK2]Reference
Lrrk2-IN-1 LRRK2 (Wild-Type)13-[1]
LRRK2 (G2019S)6-[1]
MLi-2 LRRK2 (G2019S)0.761.4[1][2][3]
GNE-7915 LRRK29-[4][5][6][7]
DNL201 (GNE-0877) LRRK2-3 (cellular potency)[1]
PF-06447475 LRRK2 (Wild-Type)325[1][8]
LRRK2 (G2019S)11-[1]
CZC-25146 LRRK2 (Wild-Type)4.76-[1]
LRRK2 (G2019S)6.87-[1]
EB-42168 LRRK2 (Wild-Type)>5000>5000[9]
LRRK2 (G2019S)-54[9]

Table 1: Potency of LRRK2 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the LRRK2 enzyme by 50%. Lower values indicate higher potency. Cellular IC50 values reflect the potency within a cellular context, often by measuring the inhibition of LRRK2 autophosphorylation at serine 935 (pS935).

InhibitorKinase SelectivityCommentsReference
Lrrk2-IN-1 High selectivity; showed affinity for 12 kinases out of a large panel.A valuable tool compound, but with limited brain penetration.[1]
MLi-2 Highly selective; >295-fold selectivity for over 300 kinases.Potent, selective, and centrally active.[2][3]
GNE-7915 Excellent selectivity; in a panel of 187 kinases, only TTK showed >50% inhibition at 100 nM.Potent, selective, and brain-penetrant.[4][6]
DNL201 (GNE-0877) First-in-class, CNS-penetrant, selective LRRK2 kinase inhibitor.Has undergone clinical trials.[10][11]
PF-06447475 Highly selective.Brain-penetrant.[8]
CZC-25146 High selectivity; targets 5 kinases out of 184.Non-cytotoxic with a favorable pharmacokinetic profile but weak brain penetration.[1]
EB-42168 >90-fold more potent for G2019S LRRK2 over wild-type.A mutant-selective inhibitor.[9]

Table 2: Selectivity of LRRK2 Inhibitors. Kinase selectivity is a critical parameter, as off-target effects can confound experimental results. The data presented here is based on kinome-wide scanning panels.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used for benchmarking LRRK2 inhibitors.

Western Blotting for LRRK2 Phosphorylation

This method is used to assess the inhibitory effect of compounds on LRRK2 kinase activity within cells by measuring the phosphorylation status of LRRK2 at key sites such as Ser935 or its substrate Rab10 at Thr73.

1. Cell Lysis:

  • Treat cells with the LRRK2 inhibitor or vehicle control for the desired time.

  • Wash cells with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

3. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2) or phosphorylated Rab10 (e.g., anti-pThr73-Rab10), and a primary antibody for total LRRK2 or total Rab10 as a loading control.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane extensively.

5. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Detect the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify band intensities to determine the ratio of phosphorylated protein to total protein.[12][13][14][15][16]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a high-throughput method for measuring LRRK2 kinase activity in a cellular or biochemical format.

1. Cellular Assay Principle:

  • Cells are engineered to express a LRRK2-GFP fusion protein.

  • After treatment with inhibitors, cells are lysed in the presence of a terbium-labeled antibody that specifically recognizes phosphorylated LRRK2 at a site like Ser935.

  • If LRRK2 is phosphorylated, the terbium-labeled antibody binds, bringing it in close proximity to the GFP tag.

  • Excitation of the terbium donor fluorophore results in energy transfer to the GFP acceptor fluorophore, leading to a FRET signal that is proportional to the level of LRRK2 phosphorylation.[17][18][19]

2. General Protocol Outline:

  • Plate cells expressing LRRK2-GFP in a multi-well plate.

  • Treat cells with a dilution series of the LRRK2 inhibitor.

  • Lyse the cells and add the terbium-labeled anti-phospho-LRRK2 antibody.

  • Incubate to allow for antibody binding.

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

  • Calculate the ratio of the acceptor and donor emission signals to determine the extent of inhibition.

Mandatory Visualization

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects cluster_inhibition Inhibition Mutations (e.g., G2019S) Mutations (e.g., G2019S) LRRK2 LRRK2 (Kinase & GTPase Activity) Mutations (e.g., G2019S)->LRRK2 Activate Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Substrate Phosphorylation Phosphorylation (pThr73-Rab10) Rab_GTPases->Phosphorylation Cellular_Processes Vesicular Trafficking Autophagy Cytoskeletal Dynamics Phosphorylation->Cellular_Processes Modulates Lrrk2_IN_6 This compound Lrrk2_IN_6->LRRK2 Inhibit Next_Gen_Inhibitors Next-Gen Inhibitors (MLi-2, GNE-7915, etc.) Next_Gen_Inhibitors->LRRK2 Inhibit

Caption: LRRK2 signaling pathway and points of inhibition.

Experimental Workflow for LRRK2 Inhibitor Benchmarking

Inhibitor_Benchmarking_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293T, SH-SY5Y) Cell_Treatment Treat Cells with Inhibitors Cell_Culture->Cell_Treatment Inhibitor_Prep Prepare Inhibitor Dilution Series Inhibitor_Prep->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Western_Blot Western Blot (pLRRK2 / pRab10) Cell_Lysis->Western_Blot TR_FRET TR-FRET Assay (pLRRK2) Cell_Lysis->TR_FRET Data_Quant Data Quantification Western_Blot->Data_Quant TR_FRET->Data_Quant IC50_Calc IC50 Calculation Data_Quant->IC50_Calc Comparison Inhibitor Comparison IC50_Calc->Comparison Inhibitor_Comparison_Logic cluster_nextgen Next-Generation Inhibitors Lrrk2_IN_6 This compound (Early-Generation) MLi_2 MLi-2 Lrrk2_IN_6->MLi_2 Improved Potency & Selectivity GNE_7915 GNE-7915 Lrrk2_IN_6->GNE_7915 Improved Brain Penetration DNL201 DNL201 Lrrk2_IN_6->DNL201 Clinical Translation Adv_Research Adv_Research MLi_2->Adv_Research GNE_7915->Adv_Research DNL201->Adv_Research Advanced Preclinical & Clinical Research Other_Next_Gen ...

References

Confirming On-Target Effects of LRRK2 Inhibitors with Rab Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease and other neurodegenerative disorders. Developing selective and potent LRRK2 inhibitors is a primary focus of current research. A critical step in the preclinical validation of these inhibitors is confirming their on-target engagement within cellular systems. One of the most robust methods to demonstrate this is by measuring the phosphorylation of Rab GTPases, a direct downstream substrate of LRRK2. This guide provides a comparative overview of Lrrk2-IN-1, a well-characterized LRRK2 inhibitor, and other alternatives, focusing on their effects on Rab phosphorylation. Detailed experimental protocols and visual workflows are included to aid researchers in implementing these validation assays.

LRRK2 Signaling and Inhibition

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Pathogenic mutations in LRRK2, such as the common G2019S mutation, lead to increased kinase activity, which is implicated in the neurodegenerative process. LRRK2 phosphorylates a subset of Rab GTPases, including Rab10, at a conserved threonine residue in their switch II domain. This phosphorylation event serves as a reliable biomarker of LRRK2 kinase activity in cells. Small molecule inhibitors that target the ATP-binding site of the LRRK2 kinase domain are expected to reduce the phosphorylation of its substrates, thereby providing a direct measure of target engagement.

LRRK2_Signaling cluster_0 LRRK2 Kinase Activity cluster_1 Inhibition LRRK2 Active LRRK2 pRab Phospho-Rab (pT73-Rab10) LRRK2->pRab Phosphorylation Inactive_LRRK2 Inactive LRRK2 Rab Rab GTPase (e.g., Rab10) Downstream Altered Vesicular Trafficking pRab->Downstream Functional Consequences Inhibitor LRRK2 Inhibitor (e.g., Lrrk2-IN-1) Inhibitor->LRRK2 Binding

Figure 1: LRRK2 signaling pathway and mechanism of inhibition.

Comparison of LRRK2 Inhibitors

The following table summarizes the inhibitory potency of Lrrk2-IN-1 and several other commonly used LRRK2 inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, which indicate the concentration of the inhibitor required to reduce LRRK2 activity by 50%. A lower value signifies higher potency. While direct IC50 values for Rab phosphorylation are not always available, the inhibition of LRRK2 kinase activity is directly correlated with a decrease in Rab phosphorylation.

InhibitorTargetIC50 / Ki (nM)Effect on Rab PhosphorylationBrain Penetrant
Lrrk2-IN-1 LRRK2 (G2019S)6[1][2][3]Reduces Rab10 phosphorylationNo[3]
LRRK2 (WT)13[1][2][3]
MLi-2 LRRK2 (G2019S)0.76[3]Potently inhibits Rab8a and Rab10 phosphorylation[4]Yes[3]
GNE-7915 LRRK2 (WT)9 (IC50)[5]Reduces Rab10 and Rab12 phosphorylationYes[3][5]
LRRK21 (Ki)[5]
PF-06447475 LRRK2 (WT)3[3]Inhibits Rab phosphorylationYes[3]
LRRK2 (G2019S)11[3]
CZC-25146 LRRK2 (WT)4.76[3][5]Prevents mutant LRRK2-induced neuronal injuryNo[3]
LRRK2 (G2019S)6.87[3][5]

Note: Lrrk2-IN-6 is understood to be structurally and functionally analogous to Lrrk2-IN-1 for the purposes of this guide.

Experimental Protocols

Confirming the on-target effect of a LRRK2 inhibitor involves treating cells with the compound and then measuring the change in the phosphorylation status of a LRRK2 substrate, such as Rab10. The Phos-tag™ SDS-PAGE method followed by Western blotting is a highly effective technique for this purpose, as it allows for the separation of phosphorylated and non-phosphorylated forms of the protein.

Experimental Workflow

Experimental_Workflow A 1. Cell Culture and Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. Phos-tag SDS-PAGE C->D E 5. Western Blot Transfer D->E F 6. Immunoblotting E->F G 7. Detection and Analysis F->G

Figure 2: Workflow for assessing Rab phosphorylation.

Detailed Protocol: Phos-tag™ SDS-PAGE and Western Blotting for pRab10

This protocol is adapted from established methods for analyzing LRRK2-mediated Rab10 phosphorylation.[6][7]

1. Cell Culture and Treatment:

  • Culture cells (e.g., HEK293T, SH-SY5Y, or primary neurons) to 70-80% confluency.

  • Treat cells with the LRRK2 inhibitor (e.g., Lrrk2-IN-1) at various concentrations for a predetermined time (e.g., 1-2 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. A suitable lysis buffer composition is: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, 50 mM NaF, 5 mM sodium pyrophosphate, 1 mM sodium orthovanadate, and a complete protease inhibitor cocktail.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. Phos-tag™ SDS-PAGE:

  • Separating Gel (12% Acrylamide with Phos-tag™):

    • 3.0 mL of 40% Acrylamide/Bis-acrylamide (37.5:1)

    • 2.5 mL of 1.5 M Tris-HCl (pH 8.8)

    • 100 µL of 10% SDS

    • 200 µL of 5 mM Phos-tag™ AAL solution

    • 400 µL of 10 mM MnCl₂

    • 3.8 mL of H₂O

    • 50 µL of 10% APS

    • 10 µL of TEMED

  • Stacking Gel (5% Acrylamide):

    • 0.65 mL of 40% Acrylamide/Bis-acrylamide (37.5:1)

    • 1.25 mL of 0.5 M Tris-HCl (pH 6.8)

    • 50 µL of 10% SDS

    • 3.05 mL of H₂O

    • 25 µL of 10% APS

    • 5 µL of TEMED

  • Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane.

  • Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom. The phosphorylated Rab10 will migrate slower than the non-phosphorylated form.

5. Western Blot Transfer:

  • Equilibrate the gel in transfer buffer containing 10 mM EDTA for 10 minutes to remove Mn²⁺ ions from the Phos-tag™, which can interfere with protein transfer.

  • Transfer proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer system.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against total Rab10 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

7. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Quantify the band intensities for both phosphorylated and non-phosphorylated Rab10. The ratio of phosphorylated Rab10 to total Rab10 can be calculated to determine the extent of LRRK2 inhibition.

Logical Relationship for On-Target Confirmation

The following diagram illustrates the logical flow for confirming the on-target effects of a LRRK2 inhibitor using Rab phosphorylation as a readout.

Logical_Relationship A Hypothesis: Compound is a LRRK2 inhibitor B Experiment: Treat cells with compound and measure Rab10 phosphorylation A->B C Observation: Dose-dependent decrease in pRab10/total Rab10 ratio B->C E Negative Control: Compound has no effect in LRRK2 knockout cells B->E Control Experiment D Conclusion: Compound engages and inhibits LRRK2 kinase activity in cells C->D F Confirmation: On-target effect is confirmed D->F E->F

Figure 3: Logical framework for on-target validation.

By following the protocols and comparative data presented in this guide, researchers can effectively validate the on-target engagement of LRRK2 inhibitors, a crucial step in the development of novel therapeutics for Parkinson's disease and related disorders.

References

Lrrk2-IN-6 in Patient-Derived Cell Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the LRRK2 inhibitor Lrrk2-IN-6 with other key alternatives, supported by experimental data from patient-derived cell models. This document summarizes quantitative data, details experimental protocols, and visualizes key concepts to aid in the evaluation of these compounds for Parkinson's disease research.

Leucine-rich repeat kinase 2 (LRRK2) is a primary genetic driver of both familial and sporadic Parkinson's disease (PD). The discovery of pathogenic, gain-of-function mutations in the LRRK2 gene has spurred the development of kinase inhibitors as a potential therapeutic strategy. This guide focuses on the validation of this compound, a widely used tool compound, in clinically relevant patient-derived cell models, and compares its performance against other notable LRRK2 inhibitors.

Performance Comparison of LRRK2 Inhibitors

The following tables summarize the available quantitative data for this compound and its key alternatives. Data has been compiled from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons in the same patient-derived cell line under identical experimental conditions are limited in the published literature.

Table 1: Potency of LRRK2 Inhibitors (IC50)

InhibitorLRRK2 G2019S IC50 (nM)LRRK2 WT IC50 (nM)Cell Model
This compound 4,60049,000Recombinant Protein
MLi-2 14Mouse embryonic fibroblasts
GNE-7915 1151Recombinant Protein
PF-06447475 5.813Recombinant Protein

Note: Data is compiled from multiple sources and may not represent a direct comparison under the same assay conditions.

Table 2: Kinase Selectivity Profile

InhibitorPrimary Off-TargetsNotes
This compound Not extensively reportedPrimarily used as a tool compound.
MLi-2 High selectivityPotent and selective with good brain penetration.
GNE-7915 Good selectivityBrain-penetrant.
PF-06447475 High selectivityGood brain-blood barrier permeability.

Experimental Protocols

The validation of LRRK2 inhibitors in patient-derived cell models is crucial for assessing their therapeutic potential. Below are detailed methodologies for key experiments.

Derivation and Culture of Patient-Derived Cells

a. Patient-Derived Fibroblasts:

  • Source: Skin biopsies from Parkinson's disease patients with LRRK2 mutations (e.g., G2019S, R1441C) and healthy controls.

  • Culture: Fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

b. Induced Pluripotent Stem Cell (iPSC)-Derived Neurons:

  • Reprogramming: Patient-derived fibroblasts are reprogrammed into iPSCs using non-integrating Sendai virus or episomal vectors expressing OCT4, SOX2, KLF4, and c-MYC.

  • Neuronal Differentiation: iPSCs are differentiated into dopaminergic neurons using a floor-plate-based protocol involving dual SMAD inhibition (Noggin and SB431542) followed by treatment with sonic hedgehog (SHH), FGF8, and other patterning factors.

LRRK2 Kinase Activity Assays

a. Western Blot for Phospho-LRRK2 (pS1292) and Phospho-Rab10 (pT73):

  • Cell Lysis: Cells are treated with LRRK2 inhibitors or vehicle for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against pS1292-LRRK2, total LRRK2, pT73-Rab10, and total Rab10. A loading control (e.g., β-actin or GAPDH) is also used.

  • Detection: Membranes are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for quantification.

b. Proximity Ligation Assay (PLA) for Endogenous LRRK2 Kinase Activity:

  • Cell Fixation and Permeabilization: Cells grown on coverslips are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Primary Antibody Incubation: Cells are incubated with primary antibodies against total LRRK2 and pS1292-LRRK2 from different species (e.g., mouse and rabbit).

  • PLA Probe Ligation and Amplification: PLA probes (secondary antibodies with attached oligonucleotides) are added, followed by ligation and rolling-circle amplification to generate a fluorescent signal where the two target proteins are in close proximity.

  • Imaging and Analysis: The fluorescent signal is visualized using a confocal microscope, and the number of PLA signals per cell is quantified.

Visualizing Key Pathways and Workflows

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Activation GDP GDP LRRK2_active->GDP GTP Hydrolysis Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation GTP GTP GTP->LRRK2_inactive GTP Binding GDP->LRRK2_inactive Inactivation pRab_GTPases Phospho-Rab GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Autophagy pRab_GTPases->Autophagy Mitochondrial_Function Mitochondrial Function pRab_GTPases->Mitochondrial_Function Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival Mitochondrial_Function->Neuronal_Survival LRRK2_Inhibitors LRRK2 Inhibitors (e.g., this compound) LRRK2_Inhibitors->LRRK2_active Inhibition

Caption: LRRK2 Signaling and Inhibition.

Experimental Workflow for Inhibitor Validation

Inhibitor_Validation_Workflow Patient_Biopsy Patient Skin Biopsy (LRRK2 mutation) Fibroblast_Culture Establish Fibroblast Culture Patient_Biopsy->Fibroblast_Culture iPSC_Reprogramming iPSC Reprogramming Fibroblast_Culture->iPSC_Reprogramming Neuronal_Differentiation Dopaminergic Neuron Differentiation iPSC_Reprogramming->Neuronal_Differentiation Inhibitor_Treatment Treat with LRRK2 Inhibitors (this compound vs. Alternatives) Neuronal_Differentiation->Inhibitor_Treatment Kinase_Assay LRRK2 Kinase Activity Assay (Western Blot, PLA) Inhibitor_Treatment->Kinase_Assay Phenotypic_Assay Phenotypic Assays (Neurite Outgrowth, Mitochondrial Health) Inhibitor_Treatment->Phenotypic_Assay Data_Analysis Data Analysis and Comparison Kinase_Assay->Data_Analysis Phenotypic_Assay->Data_Analysis Inhibitor_Comparison_Logic cluster_criteria Evaluation Criteria cluster_inhibitors LRRK2 Inhibitors Potency Potency (IC50) Lrrk2_IN_6 This compound Potency->Lrrk2_IN_6 MLi_2 MLi-2 Potency->MLi_2 GNE_7915 GNE-7915 Potency->GNE_7915 Other_Inhibitors Other Alternatives Potency->Other_Inhibitors Selectivity Kinase Selectivity Selectivity->Lrrk2_IN_6 Selectivity->MLi_2 Selectivity->GNE_7915 Selectivity->Other_Inhibitors Cellular_Efficacy Cellular Efficacy (pLRRK2 Inhibition) Cellular_Efficacy->Lrrk2_IN_6 Cellular_Efficacy->MLi_2 Cellular_Efficacy->GNE_7915 Cellular_Efficacy->Other_Inhibitors Phenotypic_Rescue Phenotypic Rescue Phenotypic_Rescue->Lrrk2_IN_6 Phenotypic_Rescue->MLi_2 Phenotypic_Rescue->GNE_7915 Phenotypic_Rescue->Other_Inhibitors BBB_Penetration Blood-Brain Barrier Penetration BBB_Penetration->Lrrk2_IN_6 BBB_Penetration->MLi_2 BBB_Penetration->GNE_7915 BBB_Penetration->Other_Inhibitors Decision Optimal Inhibitor Selection Lrrk2_IN_6->Decision MLi_2->Decision GNE_7915->Decision Other_Inhibitors->Decision

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Lrrk2-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Lrrk2-IN-6, a potent and selective LRRK2 kinase inhibitor. Adherence to these guidelines will help mitigate risks and ensure compliance with standard laboratory safety protocols.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for any chemical you are working with. While a specific SDS for this compound is not publicly available, information from related LRRK2 inhibitors provides essential safety guidance.

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious chemical-resistant gloves.

  • Eye Protection: Use safety goggles with side shields.

  • Lab Coat: A standard lab coat is required to protect from skin contact.

  • Respiratory Protection: If handling the powder form and there is a risk of inhalation, use a suitable respirator.

Handling:

  • Avoid creating dust or aerosols.[1][2]

  • Work in a well-ventilated area, preferably a chemical fume hood.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Wash hands thoroughly after handling.

II. This compound Storage and Stability

Proper storage is critical to maintaining the integrity of this compound and preventing accidental spills or degradation.

Form Storage Temperature Storage Duration
Powder-20°C3 years
In solvent-80°C1 year

Data compiled from supplier information.[3]

Keep containers tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources.[1][2]

III. Step-by-Step Disposal Procedure

The disposal of this compound, like other kinase inhibitors, must comply with federal, state, and local regulations.[2][4] Never dispose of this chemical down the sink.

Step 1: Inactivation (for solutions)

For small quantities of this compound in solution, chemical inactivation may be a preliminary step. However, without specific inactivation protocols for this compound, it is safer to proceed directly to waste collection.

Step 2: Waste Collection and Segregation

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. Glass containers are generally suitable for solvent-based waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any solvents used. Include the name of the principal investigator and the lab.[4]

  • Segregation:

    • Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[1]

    • Keep solid waste (e.g., contaminated gloves, pipette tips, paper towels) separate from liquid waste.

Step 3: Disposal of Solid Waste

  • Collection: Place all materials contaminated with this compound (e.g., weighing paper, gloves, pipette tips) into a designated, clearly labeled hazardous waste bag or container.

  • Sealing: Securely seal the container to prevent any leakage or exposure.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory.

Step 4: Disposal of Liquid Waste

  • Collection: Carefully pour the this compound solution into the designated liquid hazardous waste container. Avoid splashing.

  • Container Management: Do not overfill the waste container; it is recommended to fill it to no more than 75% of its capacity.[4] Keep the container securely closed when not in use.

  • Storage: Store the liquid waste container in a secondary containment tray to prevent spills.

Step 5: Arranging for Chemical Waste Pickup

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the EHS office.

  • Documentation: Complete any required waste disposal forms or tags provided by your institution. Ensure all information is accurate and complete.

  • Pickup: Place the properly labeled and sealed waste containers in the designated pickup location as instructed by your EHS department.

Experimental Workflow for Safe Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Lrrk2_Disposal_Workflow A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Select Compatible Waste Container B->C D Label Container Clearly (Chemical Name, PI, Lab) C->D E Segregate Solid and Liquid Waste D->E F Solid Waste (Contaminated materials) E->F G Liquid Waste (this compound solutions) E->G H Seal Waste Containers Securely F->H G->H I Store in Designated Hazardous Waste Area H->I J Contact EHS for Waste Pickup I->J K Complete Waste Disposal Documentation J->K

Caption: Logical workflow for the safe disposal of this compound.

By following these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and upholding the principles of environmental stewardship.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Lrrk2-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent and selective kinase inhibitors like Lrrk2-IN-6. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, this document aims to be the preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

This compound is an orally active and selective inhibitor of the leucine-rich repeat protein kinase 2 (LRRK2) with blood-brain barrier permeability.[1][2] It is a valuable tool in studying the LRRK2 signaling pathway, which is implicated in Parkinson's disease.[3][4] However, like all chemical compounds, it requires careful handling to minimize exposure and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE and engineering controls for handling this compound, based on standard laboratory practices for similar chemical compounds.

Category Requirement Purpose
Ventilation Work in a well-ventilated area, preferably in a chemical fume hood.To minimize inhalation of dust or aerosols.[5]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or dust.[5][6]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact.[5][6]
Body Protection Laboratory coat.To protect skin and clothing from contamination.[6]
Respiratory Protection Not generally required if working in a fume hood. If aerosols or dust may be generated outside of a fume hood, use a NIOSH-approved respirator.To prevent inhalation of airborne particles.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Procedure Guideline Rationale
Handling Avoid inhalation, and contact with eyes and skin.[5][6] Avoid the formation of dust and aerosols.[5][6]To prevent accidental exposure.
Storage Keep the container tightly sealed in a cool, well-ventilated area.[5][6] Recommended storage as a powder is -20°C for up to 3 years.[1] In solvent, store at -80°C for up to 1 year.[1]To ensure the stability of the compound and prevent degradation.
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents.[6]To avoid hazardous chemical reactions.

Emergency and First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water.[6] Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration.[6] Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water.[6] Seek immediate medical attention.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use appropriate absorbent material to contain the spill.

  • Clean: Carefully sweep or scoop up the spilled material, avoiding dust generation. Place it in a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable detergent and water.

Disposal:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5] It is recommended to use a licensed professional waste disposal service.

LRRK2 Signaling Pathway and the Action of this compound

Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease.[3][7] These mutations often lead to a toxic gain-of-function, including increased kinase activity.[8][9] LRRK2 is a complex protein involved in various cellular processes, including vesicle trafficking and autophagy.[10] this compound acts as an inhibitor of LRRK2's kinase activity, thereby providing a tool to study its function and the potential therapeutic benefits of its inhibition.[1]

LRRK2_Signaling_Pathway Simplified LRRK2 Signaling Pathway and Inhibition cluster_lrrk2 LRRK2 Protein cluster_cellular_processes Cellular Processes LRRK2 LRRK2 GTP_binding GTP Binding Kinase_activity Kinase Activity GTP_binding->Kinase_activity activates Vesicle_trafficking Vesicle Trafficking Kinase_activity->Vesicle_trafficking regulates Autophagy Autophagy Kinase_activity->Autophagy regulates Neuronal_toxicity Neuronal Toxicity Kinase_activity->Neuronal_toxicity contributes to Lrrk2_IN_6 This compound Lrrk2_IN_6->Kinase_activity inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for handling this compound in a research setting, from receipt to disposal.

Lrrk2_IN_6_Handling_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Receipt Receive & Log Compound Storage Store at -20°C Receipt->Storage PPE Don Appropriate PPE Storage->PPE Weighing Weigh in Fume Hood PPE->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontamination Decontaminate Glassware Experiment->Decontamination Waste_Collection Collect Waste Decontamination->Waste_Collection Disposal Dispose via Licensed Service Waste_Collection->Disposal

Caption: A standard workflow for handling this compound in the laboratory.

By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their vital work to understand and develop treatments for neurodegenerative diseases.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.